molecular formula C12H19NO B077217 N-ethyl-1-(4-methoxyphenyl)propan-2-amine CAS No. 14367-46-5

N-ethyl-1-(4-methoxyphenyl)propan-2-amine

货号: B077217
CAS 编号: 14367-46-5
分子量: 193.28 g/mol
InChI 键: USBWBBAUWVUJLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-1-(4-methoxyphenyl)propan-2-amine, also known as N-ethyl-1-(4-methoxyphenyl)propan-2-amine, is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-Ethyl-p-methoxy-alpha-methylphenethylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-ethyl-1-(4-methoxyphenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-1-(4-methoxyphenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBWBBAUWVUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931981
Record name 2-Ethylamino-1-(4′-methoxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14367-46-5
Record name 2-Ethylamino-1-(4′-methoxyphenyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14367-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methoxy-N-ethylamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014367465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylamino-1-(4′-methoxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-p-methoxy-α-methylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-METHOXY-N-ETHYLAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA3JZQ6AZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-ethyl-1-(4-methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-1-(4-methoxyphenyl)propan-2-amine, also known as N-ethyl-p-methoxyamphetamine (PMEA), is a synthetic compound belonging to the phenethylamine class. Its chemical structure is closely related to other para-methoxylated amphetamines such as para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), compounds known for their distinct psychoactive effects and toxicological profiles.[1][2] This guide provides a comprehensive technical overview of the hypothesized mechanism of action of N-ethyl-1-(4-methoxyphenyl)propan-2-amine, drawing upon the known pharmacology of its structural analogs and established structure-activity relationships within this chemical class. Furthermore, this document outlines detailed experimental protocols for the in-vitro characterization of this compound's pharmacological profile.

Chemical Structure and Properties

  • IUPAC Name: N-ethyl-1-(4-methoxyphenyl)propan-2-amine[3]

  • Other Names: N-ethyl-p-methoxyamphetamine, PMEA, EMA[3]

  • Chemical Formula: C₁₂H₁₉NO[4]

  • Molecular Weight: 193.29 g/mol (for the free base)[4]

The structure features a phenethylamine core with a methoxy group at the para position of the phenyl ring and an ethyl group attached to the amine. These substitutions are critical in defining its pharmacological activity.

Hypothesized Mechanism of Action

Based on the pharmacological profiles of its close analogs, PMA and PMMA, N-ethyl-1-(4-methoxyphenyl)propan-2-amine is hypothesized to exert its primary effects through a dual mechanism involving the serotonin transporter (SERT) and monoamine oxidase A (MAO-A).[1][5]

Serotonin Releasing Agent (SSRA)

N-ethyl-1-(4-methoxyphenyl)propan-2-amine is predicted to function as a potent and selective serotonin releasing agent (SSRA).[6][7] This action is mediated by its interaction with the serotonin transporter (SERT). As a substrate for SERT, it is transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of serotonin and reverses the action of SERT, leading to a significant, non-vesicular release of serotonin into the synaptic cleft.[7]

Structure-activity relationship studies of N-alkylated amphetamines suggest that N-ethylation can increase potency and selectivity for SERT compared to the parent compound (PMA) or its N-methylated counterpart (PMMA).[7] Therefore, N-ethyl-1-(4-methoxyphenyl)propan-2-amine is expected to be a more potent serotonin releaser than PMA or PMMA, with comparatively weaker effects on dopamine (DAT) and norepinephrine (NET) transporters.[1][7]

Monoamine Oxidase A (MAO-A) Inhibition

Similar to PMA and PMMA, N-ethyl-1-(4-methoxyphenyl)propan-2-amine is likely a potent inhibitor of monoamine oxidase A (MAO-A).[1][5] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin. By inhibiting MAO-A, the compound prevents the breakdown of newly released serotonin, further amplifying and prolonging its presence in the synapse.[5] This dual action of serotonin release and inhibited degradation can lead to a rapid and sustained increase in synaptic serotonin levels, which is believed to be the primary driver of its psychoactive and toxic effects.[1]

The following diagram illustrates the proposed signaling pathway:

Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft N_ethyl_PMA N-ethyl-1-(4-methoxyphenyl) propan-2-amine SERT Serotonin Transporter (SERT) N_ethyl_PMA->SERT Binds and is transported into neuron Vesicle Synaptic Vesicle (Serotonin Storage) N_ethyl_PMA->Vesicle MAO_A Monoamine Oxidase A (MAO-A) N_ethyl_PMA->MAO_A Inhibits Serotonin_in Cytosolic Serotonin Serotonin_out Extracellular Serotonin SERT->Serotonin_out Release Vesicle->Serotonin_in Disrupts storage Serotonin_in->SERT Induces reverse transport Serotonin_in->MAO_A Degradation pathway Metabolites Inactive Metabolites MAO_A->Metabolites

Hypothesized dual mechanism of action.

Quantitative Pharmacological Data of Analogs

CompoundTargetAssayValueSource
PMA Dopamine Transporter (DAT)Monoamine Release (EC₅₀)166 nM[1]
Norepinephrine Transporter (NET)Monoamine Release (EC₅₀)867 nM[1]
Monoamine Oxidase A (MAO-A)Inhibition (IC₅₀)300 - 600 nM[1]
PMMA Serotonin Transporter (SERT)Monoamine Release (EC₅₀)(S)-enantiomer: 41 nM
Norepinephrine Transporter (NET)Monoamine Release (EC₅₀)(S)-enantiomer: 147 nM
Dopamine Transporter (DAT)Monoamine Release (EC₅₀)(S)-enantiomer: 1,000 nM
Monoamine Oxidase A (MAO-A)Inhibition (IC₅₀)1,700 nM[2]

Experimental Protocols for Pharmacological Characterization

To empirically determine the mechanism of action of N-ethyl-1-(4-methoxyphenyl)propan-2-amine, the following in-vitro assays are essential.

Monoamine Release Assay in Rat Brain Synaptosomes

This assay quantifies the ability of the test compound to induce the release of serotonin, dopamine, and norepinephrine from isolated nerve terminals.

Methodology:

  • Synaptosome Preparation:

    • Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

    • Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Wash the synaptosomal pellet by resuspension in fresh sucrose buffer and repeat the centrifugation.

    • Resuspend the final pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Neurotransmitter Loading:

    • Incubate aliquots of the synaptosomal suspension with a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) for 30 minutes at 37°C to allow for uptake.

  • Release Assay:

    • Wash the loaded synaptosomes to remove excess radiolabel.

    • Resuspend the synaptosomes in fresh buffer and add varying concentrations of N-ethyl-1-(4-methoxyphenyl)propan-2-amine.

    • Incubate for 10-20 minutes at 37°C.

    • Terminate the release by rapid filtration through glass fiber filters.

    • Measure the radioactivity in the filtrate (released neurotransmitter) and on the filter (retained neurotransmitter) using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of neurotransmitter release for each concentration of the test compound.

    • Determine the EC₅₀ value (the concentration that produces 50% of the maximal release) by non-linear regression analysis.

Neurotransmitter_Release_Workflow Start Start Dissect Dissect Rat Brain (Striatum, Hippocampus, Cortex) Start->Dissect Homogenize Homogenize in Sucrose Buffer Dissect->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (12,000 x g) Supernatant1->Centrifuge2 Pellet Collect Synaptosome Pellet Centrifuge2->Pellet Load Incubate with [³H]-Neurotransmitter Pellet->Load Wash Wash to Remove Excess Radiotracer Load->Wash Incubate_Compound Incubate with Test Compound Wash->Incubate_Compound Filter Rapid Filtration Incubate_Compound->Filter Count Scintillation Counting (Filtrate and Filter) Filter->Count Analyze Calculate % Release and Determine EC₅₀ Count->Analyze End End Analyze->End

Workflow for neurotransmitter release assay.
Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of the test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET, or use rat brain synaptosomes as described above.

    • Homogenize cells or synaptosomes in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET), and varying concentrations of N-ethyl-1-(4-methoxyphenyl)propan-2-amine.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding by rapid filtration over glass fiber filters pre-soaked in polyethyleneimine to reduce non-specific binding.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorometric Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of MAO-A.

Methodology:

  • Assay Preparation:

    • Use a commercially available MAO-A inhibitor screening kit or prepare the necessary reagents. Key components include a source of MAO-A enzyme (e.g., recombinant human MAO-A or rat liver mitochondria), a substrate (e.g., kynuramine or tyramine), and a detection system that measures the product of the enzymatic reaction (e.g., hydrogen peroxide).

  • Inhibition Assay:

    • In a 96-well black plate, add the MAO-A enzyme and varying concentrations of N-ethyl-1-(4-methoxyphenyl)propan-2-amine.

    • Pre-incubate for a short period to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the MAO-A substrate and the detection reagents.

    • Incubate at 37°C, protected from light.

  • Data Analysis:

    • Measure the fluorescence signal at appropriate excitation and emission wavelengths. The signal is proportional to the amount of product formed.

    • Calculate the percentage of MAO-A inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

Conclusion

The available evidence strongly suggests that N-ethyl-1-(4-methoxyphenyl)propan-2-amine acts as a potent serotonin releasing agent and a monoamine oxidase A inhibitor. This dual mechanism likely leads to a pronounced and sustained elevation of synaptic serotonin, which is consistent with the effects of its better-characterized analogs, PMA and PMMA. The N-ethyl substitution is predicted to enhance its selectivity for the serotonin transporter. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesized mechanism of action and for the comprehensive characterization of the pharmacological profile of this compound. Such studies are crucial for understanding its potential psychoactive effects and toxicological risks.

References

  • PubChem. (+-)-p-Methoxyamphetamine. Available from: [Link].

  • Wikipedia. para-Methoxyamphetamine. Available from: [Link].

  • Canal, C. E., & Murnane, K. S. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS chemical neuroscience, 9(7), 1847–1858. Available from: [Link].

  • Blachut, D., Wojtasiewicz, K., & Czarnocki, Z. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • Green, A. L., & El Hait, M. A. (1980). p-Methoxyamphetamine is a potent reversible inhibitor of type A monoamine oxidase in vitro and in vivo. Journal of pharmacy and pharmacology, 32(4), 262–266.
  • Wikipedia. para-Methoxymethamphetamine. Available from: [Link].

  • SWGDRUG. p-METHOXYAMPHETAMINE. Available from: [Link].

  • mzCloud. N Ethyl 4 methoxyamphetamine. Available from: [Link].

Sources

Technical Monograph: Spectroscopic Characterization of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Subject Compound: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine Common Abbreviations: 4-MEA, PMEA, EMA (Ethyl-Methoxyamphetamine) CAS Registry Number: 14367-46-5 (Free Base), 93963-24-7 (Hydrochloride) Molecular Formula:


Molecular Weight:  193.29  g/mol [1][2]

This technical guide provides a comprehensive spectroscopic profile of N-ethyl-1-(4-methoxyphenyl)propan-2-amine, a structural analog of the controlled substance para-methoxyamphetamine (PMA). As a designer drug and New Psychoactive Substance (NPS), definitive identification requires the triangulation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) data. This guide focuses on the specific spectral signatures required to differentiate 4-MEA from its close analogs, PMA and PMMA.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary screening tool for 4-MEA. The fragmentation pattern is dictated by the stability of the amine-containing fragment following alpha-cleavage.

Fragmentation Mechanism

Under standard Electron Ionization (EI, 70 eV) conditions, the molecule undergoes predictable fragmentation. The dominant pathway is the


-cleavage  of the C1-C2 bond, driven by the nitrogen lone pair stabilizing the resulting iminium ion.
  • Base Peak (

    
     72):  The formation of the 
    
    
    
    -ethyl-ethylideneiminium ion (
    
    
    ) is the diagnostic peak for N-ethyl-amphetamines.
  • Benzylic Fragment (

    
     121):  The 4-methoxybenzyl carbocation forms upon loss of the amine side chain.
    
  • Molecular Ion (

    
     193):  Typically weak or absent due to the high lability of the C-C bond in amine radical cations.
    
Diagnostic Ion Table
m/z (Ion)Relative AbundanceFragment StructureDiagnostic Significance
72 100% (Base Peak)

Confirms N-ethyl substitution on the amphetamine backbone. Distinguishes from PMA (

44) and PMMA (

58).
121 ~20-40%

4-Methoxybenzyl cation. Confirms the para-methoxy substitution on the aromatic ring.[3]
193 <1%

Molecular ion. Often barely visible; M-1 (

192) may be observed.
91 Variable

Tropylium ion (secondary fragmentation of

121).
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (m/z 193) Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage -e⁻ Base_Peak Base Peak (m/z 72) [CH3-CH=NH-Et]+ Alpha_Cleavage->Base_Peak Charge Retention on Nitrogen Neutral_Loss Neutral Loss (4-Methoxybenzyl radical) Alpha_Cleavage->Neutral_Loss Benzyl_Cation Benzyl Cation (m/z 121) Alpha_Cleavage->Benzyl_Cation Charge Retention on Benzyl

Figure 1: Electron Ionization fragmentation pathway showing the origin of the diagnostic m/z 72 base peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural elucidation, confirming the regiochemistry of the methoxy group and the specific alkylation of the nitrogen.

H NMR Data (300 MHz, )

The proton spectrum is characterized by the AA'BB' aromatic system and the distinct N-ethyl signals.

PositionShift (

ppm)
MultiplicityIntegralAssignment
Ar-H 7.08, 6.84Two Doublets (

Hz)
4HAA'BB' system typical of para-disubstituted benzene rings.

3.79Singlet3HMethoxy group attached to the aromatic ring.
CH (Methine) 2.80 - 2.95Multiplet1HChiral center proton (H-2).

2.60 - 2.75Multiplet (q-like)2HMethylene protons of the N-ethyl group.

2.55 - 2.70Multiplet/DD2HBenzylic protons (H-1). Often overlaps with

.

(Side Chain)
1.05 - 1.10Doublet (

Hz)
3HTerminal methyl of the propyl chain (H-3).

(N-Ethyl)
1.05 - 1.10Triplet (

Hz)
3HTerminal methyl of the N-ethyl group.

Note: The methyl doublets and triplets often overlap in the 1.0–1.1 ppm region, creating a complex multiplet appearance in lower-field instruments.

C NMR Data (75 MHz, )

Predicted and literature-consistent shifts for the hydrochloride salt.

CarbonShift (

ppm)
Assignment
C-4' 158.5Aromatic C-O (Ipso to methoxy).
C-1' 130.2Aromatic C-Alkyl (Ipso to alkyl chain).
C-2', 6' 130.1Aromatic CH (Ortho to alkyl).
C-3', 5' 114.2Aromatic CH (Ortho to methoxy).[4]
Methine (C-2) 55.8Chiral center carbon.
Methoxy (

)
55.3Methoxy carbon.
N-Ethyl (

)
40.5Methylene of the ethyl group.
Benzylic (C-1) 39.8Benzylic methylene.
Methyl (C-3) 18.5Terminal methyl of propyl chain.
N-Ethyl (

)
14.8Terminal methyl of ethyl group.
Structural Connectivity Diagram

Figure 2: NMR connectivity map highlighting key scalar couplings (solid lines) and spatial proximity (dotted).

Infrared Spectroscopy (FT-IR)

IR analysis is useful for identifying the salt form (HCl vs. Free Base) and confirming functional groups.

  • Amine Salt (

    
    ):  Broad, strong band between 2700–3000 cm⁻¹  (overlapping with C-H stretches), characteristic of secondary amine salts.
    
  • C-H Stretching: Sharp peaks at 2970, 2930, 2860 cm⁻¹ (Alkyl C-H).

  • Aromatic C=C: Pair of bands at 1610 cm⁻¹ and 1515 cm⁻¹ . The 1515 cm⁻¹ band is often very strong in para-substituted aromatic ethers.

  • Ether C-O-C: Strong asymmetric stretch at 1240–1250 cm⁻¹ (Ar-O-C) and symmetric stretch at 1030 cm⁻¹ .

  • Out-of-Plane Bending: Strong band at 830–840 cm⁻¹ , diagnostic of para-disubstituted benzene rings.

Differentiation from Isomers

In forensic analysis, 4-MEA must be distinguished from its isomers which may have vastly different legal statuses and toxicological profiles.

Feature4-MEA (N-Ethyl)PMMA (N-Methyl)PMA (Primary Amine)
Base Peak (MS)

72

58

44
N-Alkyl NMR Triplet + Quartet (Ethyl)Singlet (Methyl)Broad Singlet (NH2, exchangeable)
Retention Time LongestIntermediateShortest

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, the following preparation protocols are recommended:

  • GC-MS Preparation:

    • Dissolve ~1 mg of sample in 1 mL methanol.

    • Inject 1 µL in split mode (20:1).

    • Column: DB-1 or DB-5MS (30m x 0.25mm).

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C.

  • NMR Preparation:

    • Free Base: Dissolve 10 mg in 0.6 mL

      
      .
      
    • HCl Salt: Dissolve 10 mg in 0.6 mL

      
       or 
      
      
      
      (Note: Chemical shifts in
      
      
      will differ slightly from
      
      
      values listed above).

References

  • Microgram Journal. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Volume 4, Numbers 1-4. Link

  • Cayman Chemical. (2024). N-ethyl-4-Methoxyamphetamine (hydrochloride) Product Information. Link

  • SWGDRUG. (2024). Mass Spectral Library - Version 3.13. Scientific Working Group for the Analysis of Seized Drugs. Link

Sources

In Vitro Activity of N-ethyl-1-(4-methoxyphenyl)propan-2-amine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Potential of a Phenethylamine Analog

N-ethyl-1-(4-methoxyphenyl)propan-2-amine is a substituted phenethylamine derivative with a chemical structure suggestive of potential interactions with key neurochemical systems. Its core structure, featuring a methoxyphenyl group and an ethyl-substituted amine, bears resemblance to amphetamine-class compounds, which are known to exert significant effects on monoamine neurotransmission. This technical guide provides a comprehensive framework for the in vitro characterization of N-ethyl-1-(4-methoxyphenyl)propan-2-amine, offering researchers, scientists, and drug development professionals a suite of robust protocols to elucidate its pharmacological profile. While this compound is recognized as a precursor in pharmaceutical development and in research on psychoactive substances, a detailed public record of its specific in vitro activity is not extensively documented.[] This guide, therefore, is built upon established methodologies for assessing compounds with similar structural motifs.

The primary hypothesized targets for N-ethyl-1-(4-methoxyphenyl)propan-2-amine, based on its chemical architecture, are the monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and the monoamine oxidase (MAO) enzymes. Furthermore, given that derivatives of this compound have been associated with anticancer properties, an evaluation of its cytotoxic potential is also warranted. This guide will provide detailed, self-validating protocols to investigate these potential activities, enabling a thorough preclinical assessment.

Chapter 1: Postulated Mechanisms of Action

The structural similarity of N-ethyl-1-(4-methoxyphenyl)propan-2-amine to known monoaminergic modulators forms the basis of its predicted biological activity. The propan-2-amine backbone is a hallmark of many psychoactive compounds, while the methoxyphenyl group can influence receptor affinity and metabolic stability.

Diagram 1.1: Hypothesized Biological Targets

A N-ethyl-1-(4-methoxyphenyl)propan-2-amine B Monoamine Transporters (DAT, NET, SERT) A->B Interaction C Monoamine Oxidase (MAO-A, MAO-B) A->C Interaction D Cancer Cell Lines A->D Interaction E Inhibition of Neurotransmitter Reuptake B->E Leads to F Alteration of Neurotransmitter Metabolism C->F Leads to G Induction of Cytotoxicity D->G Leads to

Caption: Hypothesized interactions of the target compound.

Chapter 2: In Vitro Assessment of Monoamine Transporter Activity

Monoamine transporters are critical regulators of synaptic neurotransmitter concentrations. Compounds that inhibit these transporters can significantly alter neuronal signaling. Radiotracer-based assays are the gold standard for determining a compound's affinity for and inhibition of these transporters.[2][3]

Radioligand Uptake Inhibition Assay

This assay quantifies the ability of N-ethyl-1-(4-methoxyphenyl)propan-2-amine to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Experimental Protocol: Radioligand Uptake Inhibition

  • Cell Culture:

    • Culture human embryonic kidney (HEK) 293 cells stably transfected with human DAT, NET, or SERT in appropriate media.

    • Seed cells in 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere and form a confluent monolayer overnight.[4]

  • Assay Preparation:

    • Prepare a range of concentrations of N-ethyl-1-(4-methoxyphenyl)propan-2-amine in a suitable assay buffer (e.g., Krebs-Henseleit buffer).

    • Prepare a solution of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a final concentration of approximately 5 nM.[2]

  • Inhibition Assay:

    • Wash the cell monolayer once with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at room temperature.

    • Initiate uptake by adding the [³H]-labeled substrate to each well.[2]

    • Incubate for a short period (typically 1-10 minutes) at room temperature.[2]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells twice with ice-cold assay buffer.[2]

    • Lyse the cells with a 1% sodium dodecyl sulfate (SDS) solution.[2]

  • Quantification:

    • Transfer the cell lysates to scintillation vials containing a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Diagram 2.1: Monoamine Transporter Uptake Inhibition Workflow

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Seed transporter-expressing HEK293 cells in 96-well plate B Prepare serial dilutions of N-ethyl-1-(4-methoxyphenyl)propan-2-amine C Prepare radiolabeled substrate solution D Pre-incubate cells with test compound C->D E Add radiolabeled substrate to initiate uptake D->E F Incubate for defined period E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells G->H I Measure radioactivity via scintillation counting H->I J Calculate % inhibition and determine IC50 value I->J

Caption: Workflow for the radioligand uptake inhibition assay.

Table 2.1: Hypothetical Monoamine Transporter Inhibition Data

Target TransporterReference CompoundReference IC₅₀ (nM)N-ethyl-1-(4-methoxyphenyl)propan-2-amine IC₅₀ (nM)
DAT Cocaine300Experimental Value
NET Desipramine4Experimental Value
SERT Fluoxetine15Experimental Value

Chapter 3: In Vitro Assessment of Monoamine Oxidase Activity

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines.[5] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[5]

MAO-Glo™ Luminescent Assay

The MAO-Glo™ assay is a sensitive and high-throughput method for measuring MAO activity. It utilizes a luminogenic MAO substrate that is converted to luciferin by MAO, which then generates a light signal in the presence of luciferase.[6][7]

Experimental Protocol: MAO-Glo™ Inhibition Assay

  • Reagent Preparation:

    • Prepare recombinant human MAO-A or MAO-B enzyme solutions in the appropriate reaction buffer.

    • Prepare a range of concentrations of N-ethyl-1-(4-methoxyphenyl)propan-2-amine.

    • Prepare the luminogenic MAO substrate.

    • Reconstitute the Luciferin Detection Reagent according to the manufacturer's protocol (e.g., Promega Corporation).[6][7]

  • Inhibition Assay:

    • In a white, opaque 96-well plate, add the MAO enzyme, the test compound (or reference inhibitor like clorgyline for MAO-A, selegiline for MAO-B), and buffer.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the luminogenic substrate.

    • Incubate for 60 minutes at room temperature.[8]

  • Signal Generation and Detection:

    • Add the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.[8]

    • Incubate for 20 minutes at room temperature to stabilize the signal.[8]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Diagram 3.1: MAO-Glo™ Assay Principle

cluster_0 MAO Reaction cluster_1 Detection Reaction A Luminogenic Substrate (Luciferin Derivative) C Luciferin A->C Catalyzed by B MAO Enzyme (A or B) D Luciferase C->D E Light Signal (Luminescence) C->E Reacts with

Caption: Principle of the MAO-Glo luminescent assay.

Table 3.1: Hypothetical MAO Inhibition Data

Target EnzymeReference CompoundReference IC₅₀ (nM)N-ethyl-1-(4-methoxyphenyl)propan-2-amine IC₅₀ (nM)
MAO-A Clorgyline8Experimental Value
MAO-B Selegiline15Experimental Value

Chapter 4: In Vitro Cytotoxicity Assessment

To investigate the potential anticancer activity of N-ethyl-1-(4-methoxyphenyl)propan-2-amine, as suggested by the activity of its derivatives, a standard cytotoxicity assay such as the MTT assay is recommended. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Select a panel of human cancer cell lines (e.g., A549 - lung, SW480 - colon, HepG2 - liver, SK-OV-3 - ovarian, PC-3 - prostate).

    • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of N-ethyl-1-(4-methoxyphenyl)propan-2-amine for a specified period (e.g., 72 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • After the treatment period, remove the medium and add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

    • Incubate at room temperature in the dark for 2 hours with gentle shaking.[11]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration.

Table 4.1: Hypothetical Cytotoxicity Data

Cancer Cell LineTissue of OriginN-ethyl-1-(4-methoxyphenyl)propan-2-amine IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549 LungExperimental Value0.1
SW480 ColonExperimental Value0.5
HepG2 LiverExperimental Value0.8
SK-OV-3 OvarianExperimental Value0.3
PC-3 ProstateExperimental Value1.2

Conclusion

This technical guide provides a structured and scientifically rigorous approach to characterizing the in vitro activity of N-ethyl-1-(4-methoxyphenyl)propan-2-amine. By systematically evaluating its effects on monoamine transporters, monoamine oxidase enzymes, and cancer cell viability, researchers can build a comprehensive pharmacological profile of this compound. The detailed protocols and data analysis frameworks presented herein are designed to ensure the generation of reliable and reproducible data, which is essential for advancing preclinical drug discovery and development efforts. The insights gained from these studies will be pivotal in determining the potential therapeutic applications of N-ethyl-1-(4-methoxyphenyl)propan-2-amine and guiding future in vivo investigations.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Hasenhuetl, P. S., Bhat, S., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 645.
  • Hasenhuetl, P. S., Bhat, S., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.
  • Ahemad, N., et al. (2016). A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent. PubMed. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Markosyan, S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf.
  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • ChemBK. (2024). N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Retrieved from [Link]

  • Murtuda, A. J. (2023). MTT (Assay protocol). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Retrieved from [Link]

Sources

"N-ethyl-1-(4-methoxyphenyl)propan-2-amine derivatives and analogues"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-ethyl-1-(4-methoxyphenyl)propan-2-amine and Its Analogues

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA), a synthetic psychoactive substance, and its closely related analogues, primarily para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA). These substances belong to the phenethylamine class and are structurally related to more widely known compounds like MDMA. However, their unique pharmacological profile, characterized by potent serotonin release combined with significant monoamine oxidase A (MAO-A) inhibition, imparts a dangerously steep dose-response curve and a high potential for life-threatening toxicity. This document details the chemical structure, plausible synthetic pathways from common precursors, in-depth pharmacology, structure-activity relationships, mechanisms of toxicity, and analytical methodologies for their detection. It is intended for researchers, toxicologists, forensic chemists, and drug development professionals to serve as a foundational resource on this hazardous class of compounds.

Introduction and Chemical Identity

N-ethyl-1-(4-methoxyphenyl)propan-2-amine, also known as PMEA or 4-methoxy-N-ethylamphetamine (4-MEA), is a designer drug of the amphetamine class.[1] It is the N-ethyl analogue of the more notorious para-methoxyamphetamine (PMA). These compounds are methoxylated phenethylamine derivatives, sharing a core structure with substances like MDMA and mescaline.[2] While structurally similar, their pharmacological effects are markedly different and significantly more dangerous.

PMA and its derivatives first appeared on the illicit market in the 1970s, quickly earning the moniker "Dr. Death" due to a string of fatalities.[2] They have since resurfaced periodically, often misrepresented and sold as "ecstasy" (MDMA).[1] This deception is a primary driver of their public health risk. Unwitting users, expecting the effects and timeline of MDMA, are prone to overdose due to the delayed onset and higher potency of PMA-type compounds.[2][3]

This guide will focus on the N-ethyl derivative (PMEA) within the broader, critical context of its parent compound, PMA, as much of the existing toxicological and pharmacological data has been derived from studies and clinical cases involving PMA and PMMA.

Table 1: Core Chemical Identities

Compound NameAbbreviationIUPAC NameMolecular FormulaMolar Mass ( g/mol )
para-MethoxyamphetaminePMA, 4-MA1-(4-methoxyphenyl)propan-2-amineC₁₀H₁₅NO165.236
para-MethoxymethamphetaminePMMA1-(4-methoxyphenyl)-N-methylpropan-2-amineC₁₁H₁₇NO179.263
N-ethyl-1-(4-methoxyphenyl)propan-2-aminePMEA, 4-MEAN-ethyl-1-(4-methoxyphenyl)propan-2-amineC₁₂H₁₉NO193.285

Chemical data sourced from PubChem and other chemical suppliers.[1][][5][6]

CORE Phenethylamine Core PMA PMA (R = H) CORE->PMA PMMA PMMA (R = CH₃) CORE->PMMA PMEA PMEA (R = CH₂CH₃) CORE->PMEA label_node N-Alkylation Analogues Anethole Anethole (from Anise Oil) Ketone 4-Methoxyphenyl-2-propanone (PMP2P) Anethole->Ketone Peracid Oxidation PMEA PMEA (Final Product) Ketone->PMEA Reductive Amination Ethylamine Ethylamine Ethylamine->PMEA Reductive Amination

Caption: High-level synthetic workflow from anethole to PMEA.

Pharmacology and Mechanism of Action

The extreme danger associated with PMEA and its analogues stems from a dual pharmacological mechanism that synergistically elevates synaptic serotonin to toxic levels.

Pharmacodynamics: A Dual-Action Crisis

Unlike MDMA, which primarily acts as a serotonin-norepinephrine-dopamine releasing agent, PMA and its analogues combine two potent effects:

  • Selective Serotonin Releasing Agent (SSRA): PMA is a potent SSRA, triggering a significant efflux of serotonin from presynaptic neurons. [1]It has considerably weaker effects on dopamine and norepinephrine transporters. [1]This selective and robust increase in brain serotonin levels is the primary driver of its psychoactive and toxic effects. [1]2. Potent MAO-A Inhibition: Critically, PMA is also a powerful reversible inhibitor of monoamine oxidase A (MAO-A). [1][7]The MAO-A enzyme is responsible for breaking down monoamines like serotonin in the synapse. By inhibiting this enzyme, PMA effectively removes the primary "off-switch" for serotonin signaling.

This combination is exceptionally dangerous. The drug forces a massive release of serotonin while simultaneously preventing its natural degradation. The result is an uncontrolled and sustained surge in synaptic serotonin, leading directly to serotonin syndrome. [8]Anecdotal reports suggest PMEA and PMMA are somewhat weaker than PMA, but they still carry a substantial risk of inducing the same toxic effects. [1]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Serotonin Vesicles Serotonin Serotonin Vesicles->Serotonin Release MAO MAO-A Enzyme Serotonin->MAO Normal Breakdown Receptors Serotonin Receptors Serotonin->Receptors Binding PMA PMA / PMEA PMA->Vesicles 1. Forces Release PMA->MAO 2. Inhibits Breakdown

Caption: Dual mechanism of action leading to serotonin toxicity.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of these drugs contributes significantly to their danger:

  • Slow Onset: The effects of PMA have a much slower onset compared to MDMA. [2]Users may not feel initial effects for over an hour, with peak plasma levels taking up to 3 hours to achieve. [9]This often leads to re-dosing under the mistaken belief that the substance is weak, a common scenario in fatalities. [1]* Metabolism: Like other amphetamines, PMEA is metabolized by the cytochrome P450 enzyme system in the liver, with CYP2D6 being a key enzyme. [10][11]The activity of CYP2D6 is subject to significant genetic polymorphism. [12]Individuals who are "poor metabolizers" due to their genetics may clear the drug much more slowly, leading to prolonged and dangerously high plasma concentrations, increasing the risk of severe toxicity even from a single dose.

Structure-Activity Relationships (SAR)

The toxicity and effects of these compounds are highly sensitive to small changes in their chemical structure. Understanding these relationships is key to predicting the potential danger of new analogues.

  • N-Alkylation: The identity of the alkyl group on the nitrogen atom significantly modulates activity.

    • PMA (unsubstituted): The parent compound, generally considered the most potent and dangerous of the common analogues.

    • PMMA (N-methyl): The N-methyl group slightly reduces the potency compared to PMA. It is often described as more "ecstasy-like" but remains highly dangerous. [1] * PMEA (N-ethyl): The N-ethyl group is also believed to result in a weaker compound than PMA, but robust pharmacological data is scarce. [1]It is still capable of producing severe hyperthermia and other toxic effects. [1]* Ring Substitution: Changing the substituent on the phenyl ring has dramatic effects. The most notable example is 4-Methylthioamphetamine (4-MTA). Replacing the 4-methoxy group of PMA with a 4-methylthio group results in an even more dangerous substance with intense serotonergic effects and a high fatality rate. [1] Table 2: SAR Summary of Key Analogues

AnalogueStructural ModificationRelative Effects & Dangers
PMA R = H (Primary Amine)Highest potency and toxicity; strong hallucinogenic properties, weak euphoria. [2]
PMMA R = CH₃ (N-Methyl)Weaker than PMA, more "ecstasy-like," but still highly toxic and capable of causing fatal hyperthermia. [1]
PMEA R = CH₂CH₃ (N-Ethyl)Believed to be weaker than PMA, similar profile to PMMA. Still poses a significant risk of severe toxicity. [1]
4-MTA 4-methoxy group replaced with 4-methylthioExtremely dangerous; potent serotonin releaser causing intense hyperthermia with little to no euphoria. [1]

Toxicology and Clinical Manifestations

The primary toxicological concern with PMEA and its analogues is severe, life-threatening serotonin syndrome . [8]

Mechanism of Toxicity

The combination of massive serotonin release and MAO-A inhibition overwhelms the central and peripheral nervous systems. This leads to a classic triad of symptoms:

  • Autonomic Dysfunction: Tachycardia (rapid heart rate), hypertension, and most critically, severe hyperthermia. [3]The body's ability to regulate temperature fails, leading to core temperatures that can cause multi-organ failure.

  • Neuromuscular Excitation: Muscle rigidity, tremors, shivering, and hyperreflexia. [13]3. Altered Mental Status: Agitation, confusion, restlessness, and hallucinations. [13]

Clinical Effects

Ingestion of PMEA or its analogues can produce a range of adverse effects that are often unpleasant and unpredictable. [1]

  • Low Doses: Accelerated or irregular heartbeat, blurred vision, muscle tension, and a general feeling of unpleasant intoxication. [1]* High Doses: Severe hyperthermia, nausea and vomiting, difficulty breathing, convulsions, and hallucinations. [3]Death is often the result of a sudden and uncontrollable spike in body temperature.

The combination of PMA-type drugs with MDMA is particularly hazardous due to synergistic effects on serotonin release and body temperature. [1]

Ingestion Ingestion of Pill (Believed to be MDMA) Delayed Delayed Onset of Effects (>1 Hour) Ingestion->Delayed Toxicity Serotonin Syndrome Ingestion->Toxicity Single High Dose Redose User Re-doses, Assuming Poor Quality Delayed->Redose Misinterpretation Redose->Toxicity Overdose Symptoms Severe Hyperthermia Rapid Heart Rate Seizures Toxicity->Symptoms Outcome Hospitalization / Fatality Symptoms->Outcome

Caption: Common pathway to overdose and fatality.

Analytical and Forensic Characterization

Accurate and rapid identification of PMEA and its analogues in seized materials and biological samples is critical for clinical toxicology and law enforcement.

Presumptive and Confirmatory Testing

While presumptive colorimetric tests can indicate the presence of an amphetamine-type substance, they cannot distinguish between MDMA, PMA, PMEA, and other analogues. Therefore, confirmatory laboratory analysis is essential.

Gold-Standard Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for identifying these compounds. The substance is separated from other components by GC, and then fragmented and identified based on its unique mass spectrum. This technique allows for unambiguous confirmation of the specific analogue present.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and is particularly useful for detecting and quantifying the parent drug and its metabolites in biological fluids like blood and urine, even at very low concentrations.

General Protocol: GC-MS Analysis of a Seized Tablet
  • Sample Preparation: A portion of the seized tablet is crushed into a fine powder. A precisely weighed amount is dissolved in a solvent such as methanol. An internal standard is added for quantification.

  • Extraction (if needed for biological samples): For blood or urine, a liquid-liquid or solid-phase extraction is performed to isolate the drug from the complex biological matrix.

  • Derivatization (Optional but common): To improve chromatographic properties and produce characteristic mass fragments, the sample extract is often derivatized (e.g., via acylation). This is a self-validating step, as both the derivatized and underivatized compounds can be targeted.

  • Injection: A small volume of the prepared sample is injected into the GC-MS instrument.

  • Separation: The sample travels through a GC column (e.g., a 5% phenyl-methylpolysiloxane column), which separates compounds based on their boiling points and affinity for the column's stationary phase.

  • Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured.

  • Data Analysis: The resulting mass spectrum is compared to a library of known reference spectra for positive identification. The retention time (how long it takes to travel through the GC column) provides an additional layer of confirmation.

Conclusion and Future Directions

N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) and its analogues represent a significant threat to public health. Their synthesis from accessible precursors, combined with their clandestine misrepresentation as MDMA, creates a high-risk environment for severe toxicity and death. The core danger lies in their dual pharmacological action as potent serotonin releasers and MAO-A inhibitors, a combination that readily induces life-threatening serotonin syndrome.

For researchers and drug development professionals, this class of compounds serves as a stark case study in structure-activity relationships, where minor molecular modifications lead to profound changes in toxic potential. Future research should focus on:

  • Developing rapid, field-deployable detection technologies capable of specifically distinguishing PMA-type substances from MDMA in seized samples.

  • Further characterizing the metabolism and pharmacokinetics of less-studied analogues like PMEA to better inform clinical treatment of intoxications.

  • Public health initiatives to raise awareness among at-risk populations about the specific dangers of these substances being sold as "ecstasy."

References

  • (Time in Baguio, PH). Google Search. Retrieved January 31, 2026.
  • para-Methoxyamphetamine. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Paramethoxyamphetamine (PMA). National Drug & Alcohol Research Centre (NDARC) Fact Sheet. (2016).
  • Partial lysergamide. In Wikipedia. Retrieved January 31, 2026.
  • N-ethyl-1-(4-methoxyphenyl)propan-2-amine. PubChem. Retrieved January 31, 2026, from [Link]

  • N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Advanced ChemBlocks. Retrieved January 31, 2026.
  • de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? Frontiers in Genetics.
  • Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. AK Scientific, Inc.
  • Rao, K. V., et al. (2013).
  • Simon, L. V., & Keenaghan, M. (2024). Serotonin Syndrome. In StatPearls.
  • Waumans, D., Bruneel, N., & Tytgat, J. (2003). Anise oil as para-methoxyamphetamine (PMA) precursor.
  • A Novel, Rapid, and Simple PMA-qPCR Method for Detection and Counting of Viable Brucella Organisms. PMC.
  • What is PMA / PMMA?
  • Lambertsen, K. M., et al. (2002). Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects. Tidsskrift for den Norske laegeforening.
  • Karila, D., et al. (2001). Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study. Annals of the New York Academy of Sciences.
  • de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?
  • Blachut, D., et al. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • Development and validation of a PMA-qPCR method for accurate quantification of viable Lacticaseibacillus paracasei in probiotics. Frontiers in Microbiology. (2024).
  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA)
  • Premenstrual Dysphoric Disorder (PMDD). Johns Hopkins Medicine.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. (2023).
  • Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions.
  • N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. AK Scientific, Inc.
  • Serotonin syndrome. Mayo Clinic.
  • Effect of PMA on DA release in rat striatum, nucleus accumbens, and...
  • comparative analysis of quantitative detection methods for viable food-borne pathogens using RT-qPCR and PMA-qPCR. Letters in Applied Microbiology. (2023).
  • CYP2D6. In Wikipedia. Retrieved January 31, 2026.
  • Structure-activity relationships of semisynthetic mumbaist
  • Para-Methoxyamphetamine – Knowledge and References. Taylor & Francis.
  • Serotonin Syndrome. 5-Minute Clinical Consult - Unbound Medicine.
  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PMMA/PMA. Release.
  • CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. PMC.
  • Propidium monoazide-quantitative PCR to detect viable Legionella spp.
  • Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. PMC. (2016).
  • p-METHOXYAMPHETAMINE. SWGDrug. (2013).
  • Practical application of PMA–qPCR assay for determination of viable cells of inter-species biofilm of Candida albicans–Staphylococcus aureus. PMC.
  • A Review of the Important Role of CYP2D6 in Pharmacogenomics. MDPI.
  • How to Spot and Prevent Serotonin Syndrome. Cedars-Sinai.
  • MDMA Pharmacology. Neurotransmitter.net.
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine Hydrochloride.

Sources

An In-Depth Technical Guide to the Bioavailability and Metabolism of N-ethyl-1-(4-methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA), a substituted amphetamine. Drawing upon research on PMEA and its structural analogs, this document elucidates the primary metabolic pathways, the key enzymes involved, and the analytical methodologies required for its quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds, their pharmacokinetics, and metabolic fate. While direct pharmacokinetic data for PMEA is limited, this guide synthesizes available information and provides validated experimental frameworks based on closely related compounds to facilitate further research in this area.

Introduction

N-ethyl-1-(4-methoxyphenyl)propan-2-amine, also known as para-methoxyethylamphetamine (PMEA), is a synthetic compound belonging to the substituted phenethylamine class. Structurally related to para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), PMEA has been identified in forensic cases and is of significant interest to the scientific community.[1][2][3] Understanding the bioavailability and metabolic fate of such compounds is critical for predicting their pharmacological and toxicological profiles. This guide aims to provide a detailed technical overview of the metabolic pathways of PMEA, the analytical techniques for its detection and quantification, and proposed experimental protocols for its further study.

The core metabolic transformations of amphetamine-like substances typically involve modifications at the alkylamino side chain and the aromatic ring. For PMEA, the presence of an N-ethyl group and a para-methoxy substituent directs its metabolism through specific enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5]

Predicted Metabolic Pathways of PMEA

Based on studies of PMEA and its close analogs, the metabolism of N-ethyl-1-(4-methoxyphenyl)propan-2-amine is predicted to proceed through two primary pathways: O-demethylation and N-deethylation. The cytochrome P450 enzyme CYP2D6 is the principal catalyst for these transformations.[4][5]

O-Demethylation

The O-demethylation of the para-methoxy group on the phenyl ring is a major metabolic route.[1] This reaction is catalyzed by CYP2D6 and results in the formation of para-hydroxyethylamphetamine (POHEA).[1][4] POHEA can then undergo further phase II metabolism, such as glucuronidation or sulfation, to facilitate its excretion.[1]

N-Dealkylation

The removal of the N-ethyl group, a process known as N-dealkylation, is another significant metabolic pathway. This transformation yields para-methoxyamphetamine (PMA), a psychoactive compound in its own right.[1]

The metabolic cascade can be visualized as follows:

PMEA Metabolism PMEA N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) POHEA para-hydroxyethylamphetamine (POHEA) PMEA->POHEA O-demethylation (CYP2D6) PMA para-methoxyamphetamine (PMA) PMEA->PMA N-deethylation Conjugates Conjugated Metabolites POHEA->Conjugates Phase II Conjugation

Caption: Predicted metabolic pathways of PMEA.

Bioavailability and Pharmacokinetics

Direct and comprehensive studies on the bioavailability and pharmacokinetics of PMEA in controlled settings are currently limited. However, data from a fatal intoxication case provides some insight into its distribution and metabolism.[1] Furthermore, pharmacokinetic parameters of the closely related compound PMMA have been studied in rats, offering a valuable comparative model.[6][7]

Quantitative Data from a Case Study

In a reported fatal case, the concentrations of PMEA and its major metabolites were quantified in postmortem blood and urine samples.[1]

CompoundBlood Concentration (µg/mL)Urine Concentration (µg/mL)
PMEA12.28.5
para-methoxyamphetamine (PMA)0.31.2
para-hydroxyethylamphetamine (POHEA)2.515.6
para-hydroxyamphetamine0.12.1

Data from Zaitsu et al., 2008[1]

These data suggest that PMEA is extensively metabolized, with a significant portion undergoing O-demethylation to POHEA, which is then likely conjugated and excreted in the urine.[1]

Pharmacokinetics of a Structural Analog: PMMA in Rats

A study on the subcutaneous administration of PMMA (40 mg/kg) in rats provides a useful reference for the potential pharmacokinetic profile of PMEA.[6]

ParameterValue
Maximum Plasma Concentration (Cmax)4014 ± 1122 ng/mL
Time to Maximum Concentration (Tmax)30 minutes
Half-life (t1/2)1.0 hour
Volume of Distribution (Vd)6.4 L/kg
Plasma Clearance (CL)4.4 L/h

Data from a study on PMMA in rats.[6]

These findings suggest that amphetamine-like compounds can be rapidly absorbed and distributed, with a relatively short half-life.

Experimental Protocols

This section outlines detailed, step-by-step methodologies for the investigation of PMEA's metabolism and for its quantification in biological samples. These protocols are based on established methods for amphetamine-type substances.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to determine the rate of metabolism of PMEA in a controlled in vitro system.

Objective: To assess the intrinsic clearance of PMEA by hepatic enzymes.

Materials:

  • N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., a structurally similar compound not found in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final concentration 0.5-1.0 mg/mL), and PMEA (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.[8]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[8]

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture.[9]

  • Reaction Termination: Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.[8]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining PMEA using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of PMEA remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

In Vitro Metabolism Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis P1 Combine PMEA, HLMs, and Buffer P2 Pre-incubate at 37°C P1->P2 R1 Initiate with NADPH P2->R1 R2 Incubate at 37°C R1->R2 R3 Sample at Time Points R2->R3 A1 Quench with Acetonitrile & IS R3->A1 A2 Centrifuge A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3

Caption: Workflow for in vitro metabolic stability assay.

Quantification of PMEA and its Metabolites in Biological Matrices by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of PMEA, PMA, and POHEA in plasma or urine.

Objective: To develop and validate a bioanalytical method for pharmacokinetic and toxicological studies.

Materials:

  • Biological matrix (plasma or urine)

  • PMEA, PMA, and POHEA analytical standards

  • Internal standard (e.g., deuterated analog)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol, Acetonitrile, Formic acid, Ammonium hydroxide

  • LC-MS/MS system with a suitable column (e.g., C18 or PFPP)[10]

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Pre-treatment: To 1 mL of plasma or urine, add the internal standard. Acidify the sample with formic acid.

    • Conditioning: Condition the SPE cartridge with methanol followed by water.[10]

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 25% methanol) to remove interferences.

    • Elution: Elute the analytes with a mixture of a strong organic solvent and a base (e.g., 10% ammonium hydroxide in acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto the LC system. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PMEA, PMA, POHEA, and the internal standard.

  • Method Validation:

    • Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and matrix effects.[11][12][13]

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis S1 Spike Sample with IS S2 Solid-Phase Extraction (SPE) S1->S2 S3 Elute and Reconstitute S2->S3 A1 Chromatographic Separation S3->A1 A2 Mass Spectrometric Detection (MRM) A1->A2 A3 Quantification A2->A3

Caption: Bioanalytical workflow for PMEA and metabolites.

Conclusion and Future Directions

This technical guide has synthesized the available information on the bioavailability and metabolism of N-ethyl-1-(4-methoxyphenyl)propan-2-amine. The primary metabolic pathways are O-demethylation and N-deethylation, with CYP2D6 playing a crucial role. While direct pharmacokinetic data for PMEA is scarce, the provided analytical and in vitro methodologies, based on established protocols for similar compounds, offer a robust framework for future research.

Further studies are warranted to fully characterize the pharmacokinetic profile of PMEA in vivo, including its oral bioavailability, tissue distribution, and excretion pathways. The synthesis of PMEA metabolites as analytical standards would greatly facilitate these investigations. A deeper understanding of the pharmacokinetics and metabolism of PMEA will be invaluable for the fields of pharmacology, toxicology, and forensic science.

References

  • Zaitsu, K., Katagi, M., Kamata, T., Kamata, H., Shima, N., Tsuchihashi, H., Hayashi, T., Kuroki, H., & Matoba, R. (2008). Determination of a newly encountered designer drug "p-methoxyethylamphetamine" and its metabolites in human urine and blood. Forensic science international, 177(1), 77–84. [Link]

  • Cesari, N., Fontana, S., Montanari, D., & Braggio, S. (2010). Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(1), 21–28. [Link]

  • Bach, M. V., & Coutts, R. T. (1995). Interactions of amphetamine analogs with human liver CYP2D6. Research communications in substances of abuse, 16(1-2), 1-14.
  • Kratzsch, C., Peters, F. T., Kraemer, T., & Maurer, H. H. (2002). Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 16(9), 865–870. [Link]

  • Zaitsu, K., Katagi, M., Kamata, T., & Matoba, R. (2008). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. Available from: [Link]

  • de Almeida, T. R., de Souza, I. D., de Oliveira, C. D. R., & de Andrade, J. B. (2021). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography. ClinMed International Library. Available from: [Link]

  • para-Methoxy-N-ethylamphetamine. Wikipedia. Available from: [Link]

  • Bach, M. V., & Coutts, R. T. (1997).
  • Yuliana, D., Hartono, A., & Sonata, H. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. International Journal of Advanced Multidisciplinary, 2(2), 109-116.
  • Yuliana, D., Hartono, A., & Sonata, H. (2021). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]

  • Wood, M., De Boeck, G., Samyn, N., Morris, M., Coppens, V., & Van Der Auwera, L. (2003). Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS. Journal of analytical toxicology, 27(2), 78–85. [Link]

  • Accurate biological testing for amphetamine and methamphetamine abuse using chiral HPLC and MS detection. Bioanalysis Zone. (2015, September 17). Available from: [Link]

  • Westphal, F., Graw, M., & Girreser, U. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption. Toxics, 9(8), 189. [Link]

  • para-Methoxy-N-ethylamphetamine. Wikipedia. Available from: [Link]

  • Bäckberg, M., Bäcklin, M., Beck, O., & Helander, A. (2017). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. Drug metabolism and disposition: the biological fate of chemicals, 45(12), 1266–1275. [Link]

  • Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Expert opinion on drug metabolism & toxicology, 15(1), 1-13.
  • Balíková, M., Rohanová, M., & Páleníček, T. (2009). Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration. Toxicology, 259(1-2), 61–68. [Link]

  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58 Suppl, 46-55.
  • Bäckberg, M., Bäcklin, M., Beck, O., & Helander, A. (2017). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. ResearchGate. Available from: [Link]

  • Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek. (2020, October 21). Available from: [Link]

  • de Souza, D. Z., & De Martinis, B. S. (2012). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • para-Methoxymethamphetamine. Wikipedia. Available from: [Link]

  • de la Torre, R., Farré, M., Ortuño, J., Mas, M., Brenneisen, R., Roset, P. N., Segura, J., & Camí, J. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in genetics, 3, 235. [Link]

  • Hendrickson, H. P., Chow, N., & Soares, J. R. (2008). The role of CYP2D in rat brain in methamphetamine-induced striatal dopamine and serotonin release and behavioral sensitization. Psychopharmacology, 196(1), 101–112. [Link]

  • Kiatrabil, N., Jantarat, C., & Kupradinun, P. (2022). Categorization of Cytochrome P4502D6 Activity Score by Urinary Amphetamine/Methamphetamine Ratios. ResearchGate. Available from: [Link]

  • Regular Article. Analytical and Bioanalytical Chemistry Research. Available from: [Link]

  • ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. ResearchGate. Available from: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. (2021). Available from: [Link]

  • Pharmacokinetic and Pharmacodynamic Differences Between Paramethoxymethamphetamine (PMMA), Paramethoxyamphetamine (PMA), 3,4-Methylenedioxymethamphetamine (MDMA), and Amphetamine in a Mouse Model. American Academy of Forensic Sciences. Available from: [Link]

  • Process for preparation of O-Desmethyltramadol and salts thereof. Google Patents.
  • Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers. (2022, August 16). Available from: [Link]

  • Coop, A., & Matsumoto, R. R. (2001). Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. Archiv der Pharmazie, 334(8-9), 279–281. [Link]

Sources

Technical Monograph: N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA)

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Substituted Phenethylamine / Amphetamine Derivative
Part 1: Executive Summary & Research Scope

N-ethyl-1-(4-methoxyphenyl)propan-2-amine , commonly designated as PMEA or 4-Methoxy-N-ethylamphetamine , is a synthetic research chemical of the amphetamine class. Structurally, it is the


-ethyl analogue of para-methoxyamphetamine (PMA) and the 4-methoxy analogue of 

-ethylamphetamine (Ethamphetamine).

Unlike typical amphetamine stimulants that primarily act as dopamine/norepinephrine releasers, PMEA belongs to a specific subclass of para-substituted methoxy-amphetamines (including PMA and PMMA) that exhibit a dual mechanism of action: serotonin release combined with monoamine oxidase inhibition (MAOI). This synergistic profile creates a steep dose-response curve and a narrow therapeutic index, presenting significant risks of serotonergic toxicity and hyperthermia in biological systems.

This guide provides a comprehensive technical analysis of PMEA, focusing on its synthesis, pharmacological mechanism, metabolic fate, and analytical characterization for forensic and toxicological research.

Part 2: Chemical Constitution & Physicochemical Properties
Property Data
IUPAC Name

-ethyl-1-(4-methoxyphenyl)propan-2-amine
Common Aliases PMEA, 4-MEA, 4-Methoxy-

-ethylamphetamine
CAS Number 14367-46-5 (Free Base); 93963-24-7 (HCl)
Molecular Formula

Molar Mass 193.29 g/mol
Appearance Colorless to pale yellow oil (Free Base); White crystalline solid (HCl salt)
Solubility Free base: Soluble in organic solvents (EtOH, DCM).[1][][3] HCl salt: Soluble in water.
Part 3: Synthetic Pathways[1][4]

The synthesis of PMEA typically follows the reductive amination of the corresponding ketone, a standard method for


-alkylated amphetamines. This route is preferred in research settings for its high yield and purity relative to alkylation of the primary amine.
Primary Route: Reductive Amination of 4-Methoxy-P2P

Precursors:

  • Substrate: 1-(4-methoxyphenyl)propan-2-one (4-Methoxy-P2P / Anisylacetone)

  • Amine Source: Ethylamine (aqueous or ethanolic solution)

  • Reducing Agent: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ); alternatively, catalytic hydrogenation (
    
    
    / Pt or Raney Ni).

Experimental Protocol (Stoichiometric Model):

  • Imine Formation:

    • Dissolve 1-(4-methoxyphenyl)propan-2-one (1.0 eq) in dry methanol.

    • Add Ethylamine (1.2 - 1.5 eq) dropwise at 0°C.

    • Mechanistic Note: The reaction forms an intermediate Schiff base (imine). The use of a dehydrating agent (e.g., molecular sieves) or excess amine pushes the equilibrium toward the imine.

  • Reduction:

    • Add Sodium Borohydride (

      
      , 1.5 eq) in small portions to the imine solution, maintaining temperature <20°C to prevent side reactions.
      
    • Stir for 4–6 hours at room temperature.

    • Causality: The hydride attacks the imine carbon, reducing the C=N double bond to a C-N single bond, yielding the secondary amine.

  • Workup & Purification:

    • Quench excess hydride with dilute HCl (careful acidification to pH ~2).

    • Wash the aqueous acidic layer with dichloromethane (DCM) to remove unreacted ketone (non-basic impurities).

    • Basify the aqueous layer with NaOH (pH >12) to liberate the PMEA free base.

    • Extract the free base into DCM, dry over

      
      , and evaporate solvent.
      
    • Crystallization: Dissolve the oil in anhydrous ether and bubble dry HCl gas to precipitate PMEA·HCl .

Synthesis Workflow Diagram

Synthesis P2P 1-(4-methoxyphenyl) propan-2-one Imine Intermediate Imine P2P->Imine Condensation (-H2O) Ethylamine Ethylamine Ethylamine->Imine PMEA PMEA (Free Base) Imine->PMEA Reduction RedAgent NaBH4 / H2 RedAgent->PMEA

Caption: Reductive amination pathway converting 4-Methoxy-P2P to PMEA via an imine intermediate.[1][4][5]

Part 4: Pharmacodynamics & Toxicology

PMEA shares the distinct and hazardous pharmacological profile of its homologues PMA and PMMA.[6][7] Research indicates it acts as a Serotonin-Norepinephrine Releasing Agent (SNRA) with concurrent Monoamine Oxidase Inhibition (MAOI) activity.[8]

Mechanism of Action
  • Monoamine Release: PMEA enters the presynaptic terminal via the serotonin transporter (SERT) and norepinephrine transporter (NET), reversing transport flux and flooding the synapse with monoamines.

  • MAO Inhibition: Crucially, PMEA inhibits MAO-A, the enzyme responsible for breaking down serotonin.

  • The "Serotonergic Trap": The combination of increased release and decreased breakdown leads to an exponential accumulation of synaptic serotonin. This mechanism is the primary driver of Serotonin Syndrome , characterized by hyperthermia, muscle rigidity, and autonomic instability.

Comparative Toxicity

While anecdotal reports and some rodent studies suggest PMEA may be slightly less potent than PMA, it retains the same lethal mechanism. The dose-response curve is steep; a dose producing mild stimulation in one subject may induce severe hyperthermia in another, particularly if combined with other serotonergic agents (e.g., MDMA).

Part 5: Metabolic Fate (Biotransformation)

Metabolism studies, particularly those analyzing forensic urine samples, identify O-demethylation as the major metabolic pathway for PMEA.[9]

Primary Metabolites:

  • POHEA (para-hydroxyethylamphetamine): Formed via O-demethylation. This is the most abundant urinary metabolite.

  • PMA (para-methoxyamphetamine): Formed via N-dealkylation (minor pathway).

  • PHA (para-hydroxyamphetamine): Formed via combined O-demethylation and N-dealkylation.

Metabolic Pathway Diagram

Metabolism PMEA PMEA (Parent Drug) POHEA POHEA (p-Hydroxy-N-ethylamphetamine) PMEA->POHEA O-demethylation (Major) PMA PMA (p-Methoxyamphetamine) PMEA->PMA N-dealkylation (Minor) PHA PHA (p-Hydroxyamphetamine) POHEA->PHA N-dealkylation Conjugates Glucuronide/Sulfate Conjugates POHEA->Conjugates Phase II Metabolism PMA->PHA O-demethylation

Caption: Hepatic biotransformation of PMEA showing O-demethylation as the dominant clearance route.

Part 6: Analytical Characterization

For forensic identification, PMEA can be distinguished from its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Fragmentation Pattern (Electron Ionization, 70eV):

  • Base Peak: m/z 72 (corresponding to the

    
    -ethyl-immonium ion: 
    
    
    
    ).
  • Molecular Ion: m/z 193 (often weak or absent).

  • Other Diagnostic Ions: m/z 121 (methoxybenzyl cation), m/z 77 (phenyl).

Differentiation Note: The base peak at m/z 72 distinguishes PMEA from PMMA (base peak m/z 58) and PMA (base peak m/z 44).

Part 7: Regulatory Landscape

Due to its structural and pharmacological similarity to PMA (a Schedule I substance globally), PMEA is strictly controlled in most jurisdictions, often under "Analog Acts" even if not explicitly named.

  • United Kingdom: Class A drug (covered under the phenethylamine generic definition).[6][8][10]

  • Germany: Anlage II (BtMG) – trade and prescription prohibited.

  • United States: Not explicitly scheduled, but prosecution under the Federal Analogue Act is highly probable if intended for human consumption, due to its substantial similarity to PMA (Schedule I).

  • Canada: Schedule I (CDSA).[8]

References
  • Camilleri, A. M., & Johnston, M. R. (2010).[9] The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Forensic Science International.[7][11] Link

  • Glennon, R. A., et al. (1988).[12] A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology Biochemistry and Behavior.[12] Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for the phenethylamine class).
  • PubChem Database. (n.d.). Benzeneethanamine, N-ethyl-4-methoxy-alpha-methyl-, hydrochloride.[3][13] National Center for Biotechnology Information. Link

  • World Health Organization (WHO). (2003). Expert Committee on Drug Dependence: Thirty-third Report. (Context on PMA/PMMA toxicity).

Sources

The Forensic Discovery and Pharmacological Profile of PMEA (4-Methoxy-N-ethylamphetamine)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacology of N-ethyl-1-(4-methoxyphenyl)propan-2-amine , commonly referred to as PMEA (para-methoxyethylamphetamine).

Executive Summary

N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) is a rare psychostimulant of the amphetamine class. It is the N-ethyl homologue of PMA ("Dr. Death") and PMMA . Unlike its predecessors, PMEA was not widely characterized in early pharmaceutical literature or Alexander Shulgin’s seminal work PiHKAL. Instead, its "discovery" is largely forensic—identified in the 2000s as a novel designer drug in post-mortem toxicology.

PMEA functions as a serotonergic releasing agent and a Monoamine Oxidase Inhibitor (MAOI) . Its toxicity profile is particularly insidious because it acts as a metabolic precursor (prodrug) to PMA, leading to delayed onset severe serotonin syndrome.

Chemical Phylogeny & Structural Identity

PMEA belongs to the phenethylamine family. Its structural identity is defined by the modification of the amine group on the PMA scaffold.

CompoundCommon NameChemical StructureKey Pharmacological Feature
PMA "Death"4-MethoxyamphetaminePotent MAOI + 5-HT Releaser.[1] High lethality.
PMMA "Methyl-MA"4-Methoxy-N-methylamphetamineN-methylated. Slower onset, metabolizes to PMA.
PMEA PMEA 4-Methoxy-N-ethylamphetamine N-ethylated.[2][3][4][5] Higher steric bulk. Metabolizes to PMA.
MDMA Ecstasy3,4-MethylenedioxymethamphetamineLow MAOI activity.[1] High entactogenic effect.
Structural Relationship Diagram (DOT)

PMEA_Structure cluster_0 Chemical Phylogeny PMA PMA (Parent Scaffold) PMMA PMMA (N-Methyl) PMA->PMMA + Methyl Group PMEA PMEA (N-Ethyl) PMA->PMEA + Ethyl Group PMEA->PMA Metabolic N-Dealkylation (In Vivo Activation)

Figure 1: Structural evolution of para-methoxyamphetamines. Note the metabolic reversion of PMEA back to the toxic parent compound PMA.

History and Forensic Discovery

Unlike MDMA (synthesized 1912) or PMA (synthesized 1930s), PMEA lacks a clear "inventor" in the early 20th century. It is a quintessential "Grey Market" molecule , synthesized specifically to circumvent legislative bans on PMA and PMMA.

  • The "Missing" PiHKAL Entry: Alexander Shulgin described PMMA in PiHKAL (Entry #145) but did not synthesize or characterize PMEA. He speculated that N-ethyl homologues of this series would likely be less potent and "not worth the effort."

  • 2000s Emergence: PMEA was first unequivocally identified in the illicit market in the mid-2000s. A landmark case occurred in Japan (2005) , where PMEA was detected in a fatal overdose.[4] The substance had been mis-sold as a "legal high" or ecstasy mimic.

  • The Adulteration Era: Like PMMA, PMEA has appeared in tablets sold as MDMA (Ecstasy).[5] Because PMEA has a slower onset of action than MDMA, users often re-dose, mistakenly believing the first pill was weak, leading to a fatal accumulation of the drug.

Technical Synthesis Protocols

Two primary routes exist for the synthesis of PMEA. The Reductive Amination route is the industry standard for clandestine manufacture (due to precursor availability), while N-Alkylation is often used for creating analytical reference standards.

Method A: Reductive Amination (Precursor: Anisylacetone)

This is the most probable route for large-scale synthesis, utilizing 4-methoxyphenyl-2-propanone (Anisylacetone).

Reagents:

  • 4-Methoxyphenyl-2-propanone (Anisylacetone)[6]

  • Ethylamine (aqueous or hydrochloride)

  • Aluminum amalgam (Al/Hg) or Sodium Borohydride (

    
    )
    
  • Solvent: Methanol or Ethanol

Protocol (Reference Standard):

  • Imine Formation: Dissolve Anisylacetone (1.0 eq) in Methanol. Add Ethylamine (excess, ~3-5 eq) and stir at low temperature (

    
    ) to form the intermediate imine (Schiff base).
    
  • Reduction:

    • Al/Hg Method: Add Aluminum amalgam strips slowly to the solution. The reaction is exothermic; maintain temp

      
      .
      
    • NaBH4 Method: Add Sodium Borohydride slowly.

  • Hydrolysis: Upon completion, add water and NaOH to basify the solution (pH > 12).

  • Extraction: Extract the free base oil with Dichloromethane (DCM).

  • Crystallization: Dry the organic layer over

    
    , evaporate solvent, and bubble dry HCl gas through the residue to precipitate PMEA Hydrochloride .
    
Synthesis Flowchart (DOT)

Synthesis_Pathway Precursor 4-Methoxyphenyl-2-propanone (Anisylacetone) Intermediate Imine Intermediate (Schiff Base) Precursor->Intermediate Condensation (Methanol) Reagent Ethylamine Reagent->Intermediate Product PMEA Free Base Intermediate->Product Reduction (Al/Hg or NaBH4) Salt PMEA HCl (Crystalline Solid) Product->Salt Acidification (HCl gas)

Figure 2: The reductive amination pathway for PMEA synthesis.

Pharmacology and Toxicology

PMEA is a Serotonergic Toxidrome Agent . Its danger lies not just in its primary activity, but in its metabolic conversion.

Mechanism of Action[6][7]
  • Serotonin Release: PMEA enters the presynaptic neuron via the SERT (Serotonin Transporter) and forces the release of stored Serotonin (5-HT) into the synaptic cleft.

  • MAO Inhibition: Crucially, PMEA (and its metabolite PMA) inhibits Monoamine Oxidase A (MAO-A) . This enzyme is responsible for breaking down serotonin.

  • The "Death Loop": The combination of forced release and blocked breakdown causes an exponential increase in synaptic serotonin, leading to hyperthermia, rhabdomyolysis, and organ failure.

Metabolic Activation (The Prodrug Effect)

PMEA is N-dealkylated in the liver by Cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2) into PMA .

  • PMEA

    
    PMA  (Active Toxicant) 
    
    
    
    4-Hydroxyamphetamine (Excretion).

Because PMEA must first be metabolized into PMA to exert its full toxic potential, the effects are often delayed . This delay encourages users to consume more drug, resulting in massive overdose once the metabolic conversion peaks.

Toxicological Data Summary
ParameterValue (Estimated/Murine)Clinical Significance
LD50 (Mice) ~50-70 mg/kg (i.p.)Comparable to PMMA; slightly less potent than PMA.[5]
Primary Metabolite PMA (4-Methoxyamphetamine)Highly toxic; causes hyperthermia.
Half-Life Unknown (est. 4-6 hours)Prolonged due to active metabolites.
Key Symptoms Hyperpyrexia (>40°C), TachycardiaClassic Serotonin Syndrome triad.

Analytical Detection

For researchers and forensic toxicologists, PMEA presents specific signals in instrumental analysis.

  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • The N-ethyl group provides a distinct fragmentation pattern compared to PMMA.

    • Look for the molecular ion and the tropylium ion species characteristic of the 4-methoxy ring.

    • Differentiation from PMMA requires careful retention time analysis or derivatization (e.g., with TFAA) to distinguish the ethyl vs. methyl substitution.

  • NMR (Nuclear Magnetic Resonance):

    • 1H-NMR: Distinct triplet/quartet signals corresponding to the N-ethyl protons (

      
      ), which are absent in PMA (primary amine) and PMMA (singlet methyl).
      

References

  • Shulgin, A., & Shulgin, A. (1991).[6] PiHKAL: A Chemical Love Story. Transform Press. (Context on PMA/PMMA series).

  • Lin, D. L., et al. (2006). "The Characterization of 4-Methoxy-N-Ethylamphetamine HCl." Microgram Journal. (First major forensic characterization).

  • EMCDDA. (2003).[6] Report on the risk assessment of PMMA in the framework of the joint action on new synthetic drugs. (Toxicology of the 4-methoxy family).

  • Becker, J., et al. (2003). "Para-methoxymethamphetamine (PMMA) - an ecstasy substitute with a high toxic potency." Forensic Science International.

  • Glennon, R. A., et al. (1988). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity." Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility Profiling of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile of N-ethyl-1-(4-methoxyphenyl)propan-2-amine , scientifically known as PMEA (para-methoxy-N-ethylamphetamine).

Executive Summary

N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) is a synthetic amphetamine derivative and a structural analog of the paramethoxy-substituted agents PMA and PMMA. In drug development and forensic toxicology, understanding the solubility landscape of PMEA is critical for designing efficient extraction protocols (LLE/SPE), formulating stable reference standards, and predicting bioavailability.

This guide defines the physicochemical drivers of PMEA solubility, distinguishing between its Free Base and Hydrochloride Salt forms. It provides estimated solubility profiles based on Structure-Activity Relationships (SAR) with homologous phenethylamines and details a self-validating experimental protocol for precise solubility determination.

Physicochemical Foundation

Solubility is not random; it is dictated by the interplay of ionization (pKa) and lipophilicity (LogP).

Structural Determinants[1][2]
  • Core Scaffold: Phenethylamine backbone with a secondary amine.

  • Substituents:

    • Para-methoxy group: Increases polarity relative to unsubstituted amphetamine but retains significant lipophilicity.

    • N-ethyl group: Increases steric bulk and lipophilicity (LogP) compared to the N-methyl analog (PMMA).

Key Constants (Predicted vs. Empirical)
PropertyValue (Approx.)Scientific Context
Molecular Weight 193.29 g/mol (Base)C₁₂H₁₉NO
pKa 9.5 – 10.0Basic secondary amine. At physiological pH (7.4), it exists predominantly (>99%) in the ionized cationic form.
LogP (Octanol/Water) ~2.1 – 2.3Moderately lipophilic. The N-ethyl chain adds hydrophobicity compared to PMA (LogP ~1.77).
Physical State Free Base: Oily LiquidHCl Salt: Crystalline SolidThe free base is volatile and prone to oxidation; the salt is stable.

Solubility Profile by Solvent Class

The solubility of PMEA is strictly phase-dependent. The Free Base behaves as a lipophile, while the Salt (HCl) behaves as a hydrophilic electrolyte.

Comparative Solubility Table

Note: "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 1 mg/mL.

Solvent ClassSpecific SolventSolubility: Free Base Solubility: HCl Salt Mechanistic Rationale
Polar Protic Water (pH 7)Low (<1 mg/mL)High (>100 mg/mL)Ion-dipole interactions stabilize the salt lattice in water. The neutral base lacks H-bond donors to solvate sufficiently.
Methanol / EthanolHigh (Miscible)High Alcohols offer a "dual" environment, solvating both the lipophilic rings and the ionic/polar amine head.
Polar Aprotic AcetonitrileHigh Moderate Excellent for chromatography (LC-MS). Solubilizes the base well; salts may require water cosolvent.
AcetoneHigh Low/Moderate Acetone is often used to precipitate the salt form from a non-polar solution.
DMSOHigh High Universal solvent; high dielectric constant disrupts ionic lattices and solvates organic bases.
Non-Polar / Organic Diethyl EtherHigh (Miscible)Insoluble Critical for Extraction: The salt precipitates in ether, while the base dissolves completely.
Hexane / HeptaneHigh Insoluble Used to "wash" aqueous salt solutions (removes non-polar impurities) or extract the base after alkalinization.
Chloroform / DCMHigh Moderate Chlorinated solvents can solubilize some amine salts via ion-pairing, unlike pure hydrocarbons.

pH-Dependent Speciation & Extraction Logic

The solubility of PMEA in aqueous systems is governed by the Henderson-Hasselbalch equation. This relationship is the foundation of Liquid-Liquid Extraction (LLE).

The Equation:



  • At pH < 7.5 (Acidic): PMEA exists as the protonated cation (

    
    ). It partitions into the Aqueous Phase .
    
  • At pH > 11.5 (Basic): PMEA exists as the neutral free base (

    
    ). It partitions into the Organic Phase .
    
Visualization: Extraction Workflow

The following diagram illustrates the standard forensic workflow to isolate PMEA based on its solubility switch.

PMEA_Extraction Sample Unknown Sample (Biological Fluid / Powder) Acidify Acidify (pH < 3) Solvent: 0.1M HCl Sample->Acidify Dissolution Wash Solvent Wash (Hexane/Ether) Acidify->Wash PMEA stays in Water Discard_Org Discard Organic Layer (Removes Neutrals/Acids) Wash->Discard_Org Impurities Basify Basify (pH > 12) Reagent: NaOH / NH4OH Wash->Basify Aqueous Layer Retained Extract Liquid-Liquid Extraction Solvent: Ethyl Acetate / MTBE Basify->Extract PMEA moves to Organic Evap Evaporation & Reconstitution (Dry N2 Stream) Extract->Evap Collect Organic Layer Analysis Analysis (GC-MS / LC-MS) Evap->Analysis

Figure 1: pH-dependent Liquid-Liquid Extraction (LLE) workflow for isolating PMEA, exploiting its solubility switch.

Experimental Protocol: Determination of Equilibrium Solubility

Since compendial data for PMEA is sparse, researchers must often determine exact solubility empirically. Do not rely on visual estimation. Use this Shake-Flask Method coupled with HPLC-UV quantification.

Materials
  • Analyte: PMEA (HCl or Free Base).

  • Solvent: Target solvent (e.g., Phosphate Buffer pH 7.4, Octanol, Water).

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC system.

Step-by-Step Methodology
  • Supersaturation: Add PMEA in excess to 5 mL of the target solvent in a glass vial. Ensure solid (or oil droplets) is visibly present.

  • Equilibration: Agitate the mixture at a constant temperature (25°C ± 0.1°C) for 24 hours .

    • Why: Ensures thermodynamic equilibrium is reached, preventing kinetic artifacts.

  • Sedimentation: Allow the solution to stand for 4 hours or centrifuge at 10,000 rpm for 10 mins to separate undissolved material.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter .

    • Caution: Saturate the filter with a small volume of filtrate first to prevent adsorption losses.

  • Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (230 nm) or LC-MS against a standard curve.

  • Calculation:

    
    
    

References

  • Cayman Chemical. (2025).[1] Safety Data Sheet: N-ethyl-4-Methoxyamphetamine (hydrochloride).[1][2]Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[3] Transform Press.[3] (Foundational text on phenethylamine SAR and synthesis).

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.Link

  • Liu, H.C., et al. (2021).[4][5] "Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS/MS." Journal of Analytical Toxicology. Link

  • PubChem. (2025).[6][7] Compound Summary: N-ethyl-1-(4-methoxyphenyl)propan-2-amine.[6][8][][10][11] National Library of Medicine. Link

Sources

Methodological & Application

"GC-MS analysis of N-ethyl-p-methoxy-alpha-methylphenethylamine"

Application Note: GC-MS Analysis of N-ethyl-p-methoxy- -methylphenethylamine (PMEA)

Executive Summary

N-ethyl-p-methoxy-


-methylphenethylamine

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the unequivocal identification of PMEA.[1][2] It focuses on the N-ethyl side chain specific fragmentation (m/z 72), differentiating it from the N-methyl (m/z 58) and primary amine (m/z 44) analogs.

Chemical Identity & Properties

PropertyDetail
IUPAC Name N-ethyl-1-(4-methoxyphenyl)propan-2-amine
Common Names PMEA, 4-Methoxy-N-ethylamphetamine, 4-MEA
CAS Number 14367-46-5 (Free base) / 93963-24-7 (HCl salt)
Molecular Formula C

H

NO
Molecular Weight 193.29 g/mol
Key Structural Feature Phenethylamine backbone with para-methoxy substitution and N-ethyl group.

Experimental Protocol

Reagents and Standards
  • Reference Standard: PMEA HCl (1 mg/mL in Methanol).

  • Internal Standard: PMEA-d5 or Methamphetamine-d5 (if specific isotopologue is unavailable).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

  • Solvents: Ethyl Acetate (LC-MS grade), Hexane, 0.1 M NaOH, 0.1 M HCl.

Sample Preparation (Liquid-Liquid Extraction)

This workflow ensures the isolation of basic drugs (amphetamines) from biological matrices (urine/blood) or seized powders.

Step-by-Step Protocol:

  • Aliquot: Transfer 1.0 mL of urine/blood or 10 mg of seized powder (dissolved in water) into a glass centrifuge tube.

  • Spike: Add 50 µL of Internal Standard solution.

  • Alkalinization: Add 200 µL of 1.0 M NaOH (Target pH > 10) to convert the amine salt to its free base form.

  • Extraction: Add 3 mL of Ethyl Acetate/Hexane (1:1 v/v). Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean glass vial.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate for direct injection OR proceed to Derivatization (Section 3.3).

Derivatization (Recommended)

Derivatization with TFAA improves peak shape, reduces tailing caused by the secondary amine, and provides a unique mass shift for confirmation.

  • To the dried residue from Step 7 above, add 50 µL Ethyl Acetate and 50 µL TFAA .

  • Cap and incubate at 70°C for 20 minutes.

  • Evaporate to dryness under Nitrogen.

  • Reconstitute in 100 µL Ethyl Acetate.

GC-MS Instrument Parameters
ParameterSetting
Column DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temp 250°C
Injection Mode Splitless (1 min purge) or Split (1:20 for high conc. samples)
Oven Program 60°C (hold 1 min)

20°C/min to 280°C

Hold 5 min
Transfer Line 280°C
Ion Source EI (Electron Ionization), 70 eV, 230°C
Scan Range m/z 40 – 450

Results & Discussion: Data Interpretation

Fragmentation Mechanism (EI Spectrum)

The mass spectrum of underivatized PMEA is dominated by


-cleavage
  • Molecular Ion (M+): m/z 193 (Typically low abundance).

  • Base Peak: m/z 72 .[1][3][4] This ion corresponds to the N-ethyl-immonium fragment formed by the cleavage of the bond between the

    
    -carbon and the benzyl carbon.
    
  • Tropylium Ion: m/z 121 .[3] The 4-methoxybenzyl cation, formed by the loss of the amine side chain.

Visualization: Fragmentation Pathway

FragmentationMoleculePMEA (M+ 193)[CH3O-Ph-CH2-CH(CH3)-NH-Et]AlphaCleavageAlpha-CleavageMolecule->AlphaCleavageEI Impact (70eV)BasePeakBase Peak (m/z 72)[CH3-CH=NH(+)-Et]AlphaCleavage->BasePeakMajor Path(Charge retention on N)BenzylIonMethoxybenzyl Ion (m/z 121)[CH3O-Ph-CH2(+)]AlphaCleavage->BenzylIonMinor Path

Caption: EI Fragmentation pathway of PMEA showing the formation of the diagnostic m/z 72 base peak.

Differentiation from Analogs

The N-alkyl group determines the mass of the base peak in the amphetamine series. This "Homologous Series Rule" is the primary method for distinguishing PMEA from PMA and PMMA.

CompoundStructureBase Peak (m/z)Molecular Ion (M+)
PMA Primary Amine (-NH2)44 165
PMMA N-Methyl (-NH-CH3)58 179
PMEA N-Ethyl (-NH-CH2CH3) 72 193

Critical Note: The presence of m/z 72 is diagnostic for the N-ethyl side chain.[2] However, other compounds like MDEA (Eve) also produce a base peak at m/z 72.

  • Distinction: MDEA has a methylenedioxy ring (M+ 207, minor ion 135), whereas PMEA has a methoxy ring (M+ 193, minor ion 121).

Derivatization Analysis (TFAA)

Derivatization with TFAA replaces the active hydrogen on the nitrogen with a trifluoroacetyl group (–COCF3, mass 97).

  • Mechanism: The molecular weight increases by 96 amu (97 - 1).

  • PMEA-TFA MW: 193 + 96 = 289.

  • PMEA-TFA Base Peak: The

    
    -cleavage now produces a heavier immonium ion:
    
    • Fragment:

      
      
      
    • Calculation: 72 (original) + 96 (shift) = m/z 168 .

Validation Check: If the base peak shifts from 72 (native) to 168 (TFA derivative), the presence of a secondary N-ethyl amine is confirmed.

Method Validation Criteria

To ensure the trustworthiness of this protocol in a regulated environment:

  • Retention Index (RI): Calculate the Kovats Retention Index using a C10-C30 alkane ladder. PMEA typically elutes after PMMA.

  • Ion Ratios:

    • Target Ion: 72[2]

    • Qualifier 1: 121 (Acceptance range: ±20% relative to standard)

    • Qualifier 2: 193 (Acceptance range: ±20%)[3]

  • Linearity: 50 – 2000 ng/mL (R² > 0.99).

References

  • Zaitsu, K., Katagi, M., Kamata, H. T., Miki, A., & Tsuchihashi, H. (2008). Discrimination of regioisomers of 4-methoxy-N-ethylamphetamine (PMEA) by GC-MS and LC-MS. Forensic Toxicology, 26(1), 1-9.
  • UNODC (United Nations Office on Drugs and Crime). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.

  • PubChem. (n.d.).[3][5] N-Ethyl-4-methoxy-alpha-methylphenethylamine (Compound Summary). National Library of Medicine.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library.

"HPLC method development for N-ethyl-1-(4-methoxyphenyl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PMEA High-Performance Liquid Chromatography (HPLC) Method Development for N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA)

Executive Summary

This application note details the development and validation of a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification and identification of N-ethyl-1-(4-methoxyphenyl)propan-2-amine , commonly known as PMEA or 4-Methoxy-N-ethylamphetamine .

As a structural analog of the controlled substances PMA (para-methoxyamphetamine) and PMMA (para-methoxy-N-methylamphetamine), PMEA presents significant analytical challenges due to its structural isomerism and basic amine functionality. This protocol is designed for forensic toxicology and pharmaceutical quality control, prioritizing resolution between PMEA, its metabolites, and isobaric interferences.

Target Analyte Profile

Understanding the physicochemical properties of PMEA is the foundation of this method. As a secondary amine, PMEA is prone to silanol interactions, leading to peak tailing if not managed by pH control or stationary phase selection.

PropertyValueImplications for HPLC
Common Name PMEA, 4-MEAPrimary identifier in forensic databases.
IUPAC Name N-ethyl-1-(4-methoxyphenyl)propan-2-amineDefines structural connectivity.[1]
Molecular Weight 193.29 g/mol Low MW requires good retention factors (

).
pKa (Calculated) ~10.1 (Basic)Ionized (BH+) at neutral/acidic pH.
LogP ~2.6Moderately lipophilic; suitable for C18 retention.
UV Maxima 225 nm, 276 nmDual-wavelength monitoring for purity checks.

Method Development Strategy

Stationary Phase Selection

For basic amphetamine-type stimulants (ATS), standard silica columns often result in severe peak tailing. We utilize a Base-Deactivated Silica (BDS) C18 or a Charged Surface Hybrid (CSH) column.

  • Recommendation: C18 with high carbon load (15-20%) and extensive end-capping.

  • Why: The end-capping blocks residual silanol groups, preventing the secondary amine of PMEA from ion-exchange interactions that cause tailing.

Mobile Phase Chemistry

Two strategies were evaluated. The Acidic Buffer Strategy is selected as the "Golden Protocol" for its robustness and compatibility with standard UV detectors.

  • Buffer: Potassium Phosphate (20-50 mM).

  • pH Control: Adjusted to pH 3.0 .

  • Mechanism: At pH 3.0, PMEA is fully protonated. However, the low pH suppresses the ionization of residual silanols on the column (Si-OH rather than Si-O⁻), eliminating the cation-exchange mechanism that causes tailing.

Detection
  • Primary Wavelength (210-220 nm): High sensitivity for the phenyl ring absorption, crucial for trace analysis.

  • Secondary Wavelength (275-280 nm): Specificity for the methoxy-benzene system, reducing interference from non-aromatic matrix components.

Experimental Protocol (The "Golden" Method)

Equipment & Reagents
  • HPLC System: Quaternary gradient pump, Autosampler, Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Monopotassium Phosphate (

    
    ).
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 3.40 g of

    
     in 1000 mL water (25 mM). Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Filter through 0.45 µm nylon filter.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and retention reproducibility.
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV 220 nm (Ref 360)Maximize signal-to-noise ratio.
Run Time 15 MinutesSufficient for separation of PMEA from PMMA.
Gradient Program

Isocratic elution is possible, but a gradient ensures clearance of lipophilic matrix components.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
8.006040Linear ramp to elute PMEA
10.001090Column wash (impurities)
11.009010Re-equilibration
15.009010End of Run

Note: PMEA typically elutes between 6.5 - 7.5 minutes under these conditions.

Method Validation & Logic

The following workflow illustrates the logical progression from sample preparation to data validation, ensuring a self-validating system.

G Sample Sample (Blood/Urine/Powder) Prep LLE Extraction (Basic pH -> Organic) Sample->Prep Clean-up HPLC HPLC Separation (C18, pH 3.0) Prep->HPLC Inject Detect UV-DAD Detection (220nm / 276nm) HPLC->Detect Elute Data Data Analysis (Resolution > 2.0) Detect->Data Quantify Data->HPLC Tailing? Check pH

Figure 1: Analytical workflow for PMEA determination. Note the feedback loop for peak shape monitoring.

Selectivity (Critical Requirement)

The method must distinguish PMEA from its homologs.

  • Elution Order: PMA (Primary amine) < PMMA (Secondary, Methyl) < PMEA (Secondary, Ethyl).

  • Mechanism: Increasing alkyl chain length on the nitrogen increases hydrophobicity, increasing retention time on C18 stationary phases.

Linearity and Limits
  • Range: 0.1 µg/mL to 10.0 µg/mL.

  • LOD: ~0.02 µg/mL (at 220 nm).

  • Regression:

    
     required.[2]
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionEnsure pH is ≤ 3.0. Use a "Base Deactivated" column. Add 10mM Triethylamine (TEA) if necessary (though modern columns rarely need this).
Retention Shift Temperature fluctuationThermostat the column compartment effectively.
High Backpressure PrecipitationEnsure buffer is filtered. Do not use >80% ACN with high molarity phosphate buffers (precipitation risk).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71433947, N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Retrieved from [Link]

  • ResearchGate (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved from [Link]

  • National Institutes of Health (2008). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine. Retrieved from [Link]

  • SIELC Technologies. Separation of N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note: Crystallization and Isolation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine Hydrochloride

[1]

Executive Summary

The formation of the hydrochloride salt of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) is a critical step in converting the unstable, oxidatively sensitive free base oil into a stable, crystalline solid suitable for long-term storage and analytical quantification.[1]

This protocol details two methodologies:

  • Method A (Kinetic Precipitation): Uses anhydrous diethyl ether and HCl gas/ethereal HCl for rapid isolation.

  • Method B (Thermodynamic Crystallization): Uses Isopropanol (IPA) and Trimethylsilyl chloride (TMSCl) for high-purity crystal growth.[1]

Chemical Profile & Physical Properties[1][2][3][4][5]

PropertyData
IUPAC Name N-ethyl-1-(4-methoxyphenyl)propan-2-amine
Common Name 4-Methoxy-N-ethylamphetamine (PMEA)
CAS (Free Base) 14367-46-5
CAS (HCl Salt) 93963-24-7
Molecular Weight 193.29 g/mol (Base) / 229.75 g/mol (HCl Salt)
Appearance (Base) Pale yellow viscous oil
Appearance (Salt) White to off-white crystalline powder
Melting Point (HCl) 161 – 163 °C [1]
Solubility (Salt) Water (High), Ethanol (High), DCM (Moderate), Ether (Insoluble)
pKa (Calc.) ~10.0 (Secondary Amine)

Scientific Rationale: Salt Selection & Nucleation

The conversion of the lipophilic free base to the hydrochloride salt relies on the protonation of the secondary amine nitrogen.

1
Thermodynamic Considerations
  • Lattice Energy: The chloride anion provides a high lattice energy with the protonated amine, favoring a solid state over the oil phase of the free base.

  • Solvent Selection: We utilize a "drowning out" or anti-solvent approach. The salt is highly soluble in alcohols (IPA, EtOH) but insoluble in non-polar ethers.

    • Method A relies on immediate supersaturation (Kinetic control), often yielding amorphous or microcrystalline solids.

    • Method B generates HCl in situ via the reaction of TMSCl with alcohol, allowing for a slow increase in acid concentration. This favors Ostwald Ripening , where larger, purer crystals grow at the expense of smaller, impure particles [2].

Experimental Protocols

Materials Required[1][4][5][7][8][9][10][11][12]
  • Precursor: N-ethyl-1-(4-methoxyphenyl)propan-2-amine (Free Base oil).[1]

  • Solvents: Diethyl Ether (Anhydrous, ACS Grade), Isopropanol (IPA, Anhydrous).

  • Reagents: Hydrochloric acid (37%) OR Trimethylsilyl chloride (TMSCl).[1]

  • Equipment: Rotary evaporator, vacuum filtration setup (Buchner funnel), inert gas line (Argon/Nitrogen).

Protocol A: Rapid Precipitation (Ethereal HCl)

Best for: Small scale (<1g), rapid isolation, forensic standard preparation.[1]

  • Dissolution: Dissolve 1.0 g of PMEA free base oil in 10 mL of anhydrous diethyl ether. Ensure the solution is clear.

  • Acidification:

    • Option 1 (Gas): Bubble dry HCl gas slowly through the solution.

    • Option 2 (Solution): Dropwise add 2M HCl in diethyl ether (commercially available) while stirring vigorously.

  • Precipitation: A white precipitate will form immediately. Continue addition until the supernatant pH reaches ~2-3 (check with dampened pH paper).

  • Digestion: Stir the suspension for 15 minutes to ensure complete conversion and prevent occlusion of the free base.

  • Isolation: Filter via vacuum filtration. Wash the filter cake 3x with cold anhydrous ether.

  • Drying: Dry under high vacuum at room temperature. Note: PMEA-HCl can be hygroscopic; store in a desiccator.[1]

Protocol B: High-Purity Crystallization (TMSCl/IPA)

Best for: Large scale (>5g), high purity requirements, long-term stability.[1]

  • Dissolution: Dissolve 5.0 g (25.8 mmol) of PMEA free base in 25 mL of dry Isopropanol (IPA).

  • Reagent Addition: Add 3.6 mL (1.1 equivalents) of Trimethylsilyl chloride (TMSCl) dropwise.

    • Mechanism:[2]

      
      .
      
    • Benefit: This generates anhydrous HCl slowly, preventing "oiling out" (liquid-liquid phase separation) which traps impurities.[1]

  • Nucleation: Heat the solution to 60°C for 10 minutes, then allow it to cool slowly to room temperature over 2 hours.

  • Crystallization: If no crystals form at RT, cool to 4°C. Add an anti-solvent (e.g., 10 mL Acetone) if yield is low.

  • Isolation: Filter the white needles/plates. Wash with a 1:1 mixture of cold IPA/Acetone.

  • Drying: Dry at 40°C under vacuum for 4 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points between Method A and Method B.

GStartStart: PMEA Free Base (Oil)CheckScaleCheck Scale & Purity NeedsStart->CheckScaleMethodAMethod A: Rapid Precipitation(Small Scale / Forensic)CheckScale->MethodA< 1g / RapidMethodBMethod B: Controlled Crystallization(High Purity / Stability)CheckScale->MethodB> 1g / High PuritySolventADissolve in Anhydrous EtherMethodA->SolventAAcidAAdd 2M HCl in EtherSolventA->AcidAResultAImmediate Precipitate(Microcrystalline)AcidA->ResultAFilterVacuum FiltrationResultA->FilterSolventBDissolve in Isopropanol (IPA)MethodB->SolventBAcidBAdd TMSCl (In-situ HCl generation)SolventB->AcidBHeatCoolHeat to 60°C -> Slow CoolAcidB->HeatCoolResultBSlow Growth Crystals(Needles/Plates)HeatCool->ResultBResultB->FilterWashWash (Cold Ether or Acetone)Filter->WashDryVacuum Dry & DesiccateWash->Dry

Figure 1: Decision matrix for salt formation methodologies based on scale and purity requirements.[1]

Characterization & Validation

To ensure the isolated solid is the correct salt form, perform the following validation steps:

  • Melting Point: The target range is 161–163 °C . A range >2°C wide indicates impurities or retained solvent.

  • FTIR Spectroscopy: Look for broad amine salt bands (

    
     stretch) around 2400–3000 cm⁻¹ and the absence of the specific free base N-H stretch.
    
  • Silver Nitrate Test: Dissolve a small amount in water and add AgNO₃. A thick white precipitate (AgCl) confirms the presence of the chloride counter-ion.

Troubleshooting Guide

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Adding acid too fast or presence of water. The salt forms a concentrated oil droplet rather than a crystal lattice.

  • Solution: Re-dissolve the oil by heating. Add a "seed crystal" of the pure salt if available. Scratch the glass wall of the flask. Switch to Method B (TMSCl) to control acid release.

Problem: Hygroscopicity (Sticky Solid)

  • Cause: PMEA-HCl can absorb atmospheric moisture.[1]

  • Solution: Ensure all solvents are anhydrous. Dry the final product in a vacuum oven over P₂O₅ or KOH pellets.

Problem: Coloration (Pink/Brown tint)

  • Cause: Oxidation of the free base prior to salt formation.

  • Solution: Recrystallize the final salt from boiling Isopropanol/Acetone (1:3).

References

  • Stahl, P. H., & Wermuth, C. G. (2002).[3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][5] (Standard text on salt selection thermodynamics).

  • Microgram Journal. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Volume 4, Numbers 1-4.
  • Westphal, F., et al. (2016).[6] Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs. Drug Testing and Analysis. [Link]

"radiolabeling of N-ethyl-1-(4-methoxyphenyl)propan-2-amine for binding studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis and Binding Assay Protocols for N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA)

Abstract

This technical guide details the radiolabeling and application of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (commonly referred to as PMEA or 4-MEA ), a structural homolog of the serotonergic designer drug PMMA.[1] Due to its potent activity at the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), radiolabeled PMEA serves as a critical tool for mapping monoamine transporter distribution and quantifying binding kinetics. This document provides validated protocols for synthesizing both Carbon-11 (


C)  labeled PMEA for PET imaging and Tritium (

H)
labeled PMEA for in vitro binding assays, utilizing a unified precursor strategy.[1]

Strategic Isotope Selection

The choice of radioisotope dictates the experimental utility of the ligand. For PMEA, the 4-methoxy position offers the most chemically accessible site for radiolabeling without altering the pharmacophore.

FeatureCarbon-11 (

C)
Tritium (

H)
Primary Application In vivo PET Imaging (Clinical/Preclinical)In vitro Binding Assays / Autoradiography
Half-Life 20.4 minutes12.3 years
Labeling Strategy

-Methylation with

C]CH

OTf

-Methylation with

H]CH

I
Specific Activity High (40–100 GBq/µmol)Moderate to High (1–3 TBq/mmol)
Key Limitation Requires on-site cyclotronRequires long exposure times for imaging

Precursor Chemistry

Both protocols utilize the same des-methyl phenolic precursor.[1] This "translational" chemistry ensures that binding data generated with the tritiated ligand is directly applicable to the PET tracer.

  • Target Molecule: N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA)[1]

  • Required Precursor: N-ethyl-4-hydroxyamphetamine (also known as N-ethyl-pholedrine).[1]

    • Rationale: The phenolic hydroxyl group is a robust nucleophile, allowing for rapid

      
      -alkylation under basic conditions.
      

Protocol A: Carbon-11 Radiosynthesis (PET)

Objective: Synthesize


C]PMEA for in vivo imaging.
Method:  "Loop" methylation using 

C]Methyl Triflate (

C]CH

OTf).[1]
Reagents & Equipment
  • Cyclotron: Proton beam (11–16 MeV) targeting

    
    N]N
    
    
    
    gas.[1]
  • Methylating Agent:

    
    C]CH
    
    
    
    OTf (generated via gas-phase iodination and silver triflate column).[1]
  • Precursor Solution: 1.0 mg N-ethyl-4-hydroxyamphetamine in 300 µL anhydrous DMF.

  • Base: 2.0 µL 5N NaOH (or tetrabutylammonium hydroxide).

  • Purification: Semi-preparative HPLC (C18 column).

Step-by-Step Workflow
  • Trapping: Deliver

    
    C]CH
    
    
    
    OTf in a stream of helium gas (20 mL/min) into the reaction vessel containing the Precursor Solution at room temperature.
  • Reaction: Once activity peaks, stop gas flow. Heat the closed vessel to 80°C for 2 minutes .

    • Mechanism: The phenoxide ion (generated by the base) attacks the electrophilic

      
      C]methyl group.
      
  • Quenching: Add 1.5 mL HPLC mobile phase (e.g., 30% Acetonitrile: 70% 0.1M Ammonium Formate).

  • Purification: Inject onto semi-prep HPLC.

    • Column: Phenomenex Luna C18(2), 250 x 10 mm.[1]

    • Flow: 5 mL/min.

    • Detection: UV (280 nm) and Gamma.[1]

  • Formulation: Collect the radioactive product fraction. Evaporate solvent (if using EtOH/Saline formulation) or dilute with saline and pass through a sterile filter (0.22 µm) for injection.[1]

Quality Control Criteria
  • Radiochemical Purity: >95%

  • Molar Activity: >37 GBq/µmol (at EOS)[1]

  • Identity: Co-elution with non-radioactive PMEA standard.[1]

Protocol B: Tritium Radiosynthesis (In Vitro)

Objective: Synthesize


H]PMEA for saturation binding assays (

determination). Method:

-Methylation using

H]Methyl Iodide (

H]CH

I).[1]
Reagents
  • Radioisotope:

    
    H]Methyl Iodide (Carrier-free, typically in toluene or sealed ampoule).[1]
    
  • Precursor: N-ethyl-4-hydroxyamphetamine (free base).[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Hydride (NaH).[1]
  • Solvent: Anhydrous DMF or Acetone.[1]

Step-by-Step Workflow
  • Activation: In a reaction vial, dissolve 2 mg precursor in 0.5 mL anhydrous DMF. Add 1.5 equivalents of NaH (60% dispersion in oil) to generate the phenoxide. Stir for 15 min under N

    
    .
    
  • Labeling: Introduce

    
    H]CH
    
    
    
    I (approx. 370 MBq / 10 mCi) to the vial using a vacuum line transfer or syringe through a septum.
  • Incubation: Seal and stir at room temperature for 2 hours . (Avoid high heat to prevent volatility issues with methyl iodide).

  • Quenching: Add 0.1 mL water to neutralize excess hydride.

  • Extraction: Extract with ethyl acetate (3x 1 mL). Combine organic layers and dry over MgSO

    
    .
    
  • Purification: Purify via analytical HPLC or preparative TLC to remove unreacted precursor and radiolytic byproducts.[1]

    • Storage: Store in Ethanol at -20°C. Stability is typically 6–12 months.[1]

Visualization of Synthesis Logic

Radiosynthesis cluster_isotopes Methylating Agents Precursor N-ethyl-4-hydroxyamphetamine (Phenol Precursor) Intermediate Phenoxide Anion Precursor->Intermediate Deprotonation Base Base Activation (NaOH or NaH) Base->Intermediate Reaction O-Methylation (SN2 Reaction) Intermediate->Reaction C11 [11C]CH3-OTf (PET) C11->Reaction Fast (2 min) H3 [3H]CH3-I (In Vitro) H3->Reaction Slow (2 hrs) Purification HPLC Purification (C18 Column) Reaction->Purification Product Radiolabeled PMEA (N-ethyl-1-(4-methoxyphenyl)propan-2-amine) Purification->Product >95% Purity

Caption: Unified radiosynthesis pathway for C-11 and H-3 labeling of PMEA via O-methylation.

Binding Assay Protocol

Application: Determining affinity (


) of PMEA for the Serotonin Transporter (SERT). PMEA is a known SERT-selective releasing agent [1].[1]
Materials
  • Tissue Source: Rat brain cortical membranes OR HEK-293 cells stably expressing human SERT (hSERT).[1]

  • Radioligand:

    
    H]Citalopram (for competition assays) or 
    
    
    
    H]PMEA (for direct saturation).[1] Note: Using [3H]PMEA directly allows determination of Bmax for this specific site.
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Protocol: Competition Binding (Ki Determination)
  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to yield ~50 µg protein/well.[1]

  • Plate Setup (96-well):

    • Total Binding: Membrane +

      
      H]Citalopram (1 nM).[1]
      
    • Non-Specific Binding (NSB): Membrane +

      
      H]Citalopram + 10 µM Paroxetine (saturating blocker).[1]
      
    • Experimental: Membrane +

      
      H]Citalopram + PMEA (concentrations 
      
      
      
      to
      
      
      M).[1]
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Equilibrium is critical.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Counting: Transfer filters to vials, add scintillation cocktail, and count (LSC).

Data Analysis

Calculate


 using non-linear regression (Sigmoidal Dose-Response). Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is its dissociation constant.[1]

References

  • Simmler, L. D., et al. (2014). "Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances." Handbook of Experimental Pharmacology, 252, 143-164.

  • Pike, V. W. (2009).[1] "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences, 30(8), 431-440.

  • Fowler, J. S., & Wolf, A. P. (1982). "The Synthesis of Carbon-11, Fluorine-18, and Nitrogen-13 Labeled Radiotracers for Biomedical Applications." NAS-NS-3201.[1] [1]

  • Saljoughian, M. (2002).[1] "Synthesis of Tritium Labeled Compounds." Current Pharmaceutical Design, 8(11).

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse, 39(1), 32-41.[1]

Sources

Application Note: Neuropharmacological Characterization of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMMA) is a structural hybrid of paramethoxyamphetamine (PMA) and methamphetamine. In neuropharmacology, it serves as a critical probe for investigating serotonergic toxicity mechanisms. Unlike MDMA, PMMA exhibits a steep dose-response curve for toxicity due to a unique "dual-action" mechanism: it acts as a serotonin releasing agent (SRA) while simultaneously inhibiting Monoamine Oxidase A (MAO-A) .

⚠️ Safety & Regulatory Compliance
  • Controlled Status: PMMA is a Schedule I (US) / Class A (UK) controlled substance. All protocols described below require DEA/Home Office licensure and must be conducted in an access-controlled laboratory.

  • Toxicity Warning: PMMA is highly potent. Ingestion or accidental exposure can precipitate fatal serotonin syndrome.

  • Handling: All powder handling must occur within a Class II Biosafety Cabinet or chemical fume hood using static-dissipative gloves.

Pharmacological Mechanism of Action (MOA)

To accurately study PMMA, researchers must understand its specific interaction profile. PMMA functions as a substrate-type releaser at the Serotonin Transporter (SERT) and Dopamine Transporter (DAT), with significantly higher potency at SERT.

The Lethal Synergy:

  • Release: PMMA enters the presynaptic terminal via SERT, reversing the transporter flux and dumping serotonin (5-HT) into the synaptic cleft.

  • Blockade: Crucially, PMMA inhibits MAO-A, the enzyme responsible for breaking down cytosolic serotonin. This prevents the clearance of the released 5-HT, leading to a hyper-serotonergic state.

Visualization: The PMMA Serotonergic Storm Pathway

PMMA_Mechanism PMMA PMMA (Extracellular) SERT SERT (Transporter) PMMA->SERT Substrate Entry Synapse Synaptic Cleft 5-HT SERT->Synapse Massive Release PMMA_Intra PMMA (Intracellular) SERT->PMMA_Intra Translocation Vesicle Synaptic Vesicle (VMAT2) Cytosolic_5HT Cytosolic 5-HT Spike Vesicle->Cytosolic_5HT Efflux Cytosolic_5HT->SERT Reverse Transport MAO MAO-A Enzyme Cytosolic_5HT->MAO Normal Degradation Path Receptors Post-Synaptic 5-HT Receptors Synapse->Receptors Serotonin Syndrome PMMA_Intra->Vesicle Displaces 5-HT PMMA_Intra->MAO INHIBITION (X)

Figure 1: Mechanistic pathway showing the dual-action of PMMA: displacing vesicular serotonin while simultaneously blocking its degradation via MAO-A inhibition.

Application Note: Monoamine Transporter Uptake Assay

This protocol determines the inhibition potency (


) of PMMA at human isoforms of SERT, DAT, and NET. This is the gold standard for quantifying its psychostimulant vs. hallucinogenic potential.
Experimental Design
  • Cell Line: HEK293 cells stably transfected with hSERT, hDAT, or hNET.

  • Radioligands:

    • 
      -5-HT (Serotonin) for SERT.
      
    • 
      -DA (Dopamine) for DAT.
      
    • 
      -NE (Norepinephrine) for NET.
      
  • Control Compounds: Fluoxetine (SERT), Mazindol (DAT/NET).

Detailed Protocol

Step 1: Buffer Preparation Prepare Krebs-Ringer-HEPES (KRH) buffer:

  • 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, 5 mM D-glucose.
  • Adjust pH to 7.4.[1]

Step 2: Cell Preparation

  • Harvest HEK293 cells at 80% confluency.

  • Wash twice with PBS and resuspend in KRH buffer at a density of

    
     cells/mL.
    

Step 3: Drug Incubation

  • Aliquot 100 µL of cell suspension into 96-well plates.

  • Add 25 µL of PMMA solution (concentrations ranging

    
     to 
    
    
    
    M).
  • Incubate for 15 minutes at 25°C (Room Temp).

    • Note: Lower temperature prevents rapid internalization of the transporter.

Step 4: Uptake Initiation

  • Add 25 µL of radioligand (Final concentration: 5 nM for

    
    -DA/NE, 2 nM for 
    
    
    
    -5-HT).
  • Incubate for exactly 10 minutes at room temperature.

Step 5: Termination & Counting

  • Terminate uptake by rapid filtration through GF/C glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI).

  • Wash filters

    
     with ice-cold KRH buffer.
    
  • Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).

Data Analysis

Calculate Specific Uptake:



Fit data to a sigmoidal dose-response curve to derive 

.

Application Note: CYP2D6 Metabolic Stability Profiling

PMMA is metabolized primarily by CYP2D6. Genetic polymorphisms in this enzyme (e.g., Poor Metabolizers) drastically increase the risk of toxicity.[2] This protocol assesses metabolic clearance.[3][4]

Experimental Design
  • System: Human Liver Microsomes (HLM) or Recombinant CYP2D6 supersomes.

  • Cofactor: NADPH regenerating system.

Detailed Protocol
  • Pre-incubation:

    • Mix 0.5 mg/mL HLM protein with 1 µM PMMA in 100 mM Phosphate Buffer (pH 7.4).

    • Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH (1 mM final concentration).

    • Total reaction volume: 200 µL.

  • Sampling:

    • At time points

      
       min, remove 30 µL aliquots.
      
  • Quenching:

    • Immediately add aliquot to 90 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., PMMA-d3).

    • Centrifuge at 10,000 x g for 10 min.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column.

    • Monitor transition: 208.1

      
       135.1 (PMMA parent) and 194.1 
      
      
      
      135.1 (PMA metabolite).
Visualization: Metabolic Workflow

CYP_Workflow Prep Microsome Prep (HLM + PMMA) Incubate Incubation 37°C + NADPH Prep->Incubate Start Quench Quench (Ice-Cold ACN) Incubate->Quench t=0,5,15... Centrifuge Centrifuge 10,000xg Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Supernatant

Figure 2: Step-by-step workflow for assessing the metabolic stability of PMMA using Human Liver Microsomes.

Comparative Data Reference

When validating your results, compare against established literature values for PMMA vs. MDMA.

ParameterPMMA (Target)MDMA (Comparator)Significance
SERT Inhibition (

)
~1.5 µM~1.8 µMSimilar potency at SERT.
DAT Inhibition (

)
>10 µM~0.3 µMPMMA has low dopaminergic affinity (less "rush").
MAO-A Inhibition (

)
~25 µM>100 µMCritical: PMMA inhibits MAO-A; MDMA does not.
Primary Metabolite 4-OH-MAHMMA4-OH-MA is less neurotoxic than HMMA.

Note: Values are approximate and derived from Simmler et al. (2014) and Glennon et al. (1988).

References

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones.[5][6] Neuropharmacology, 79, 152-160.[6]

  • Glennon, R. A., et al. (1988). A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology Biochemistry and Behavior, 31(1), 9-13.[7]

  • Callaghan, C. K., et al. (2012). The effects of the substituted amphetamines PMA and PMMA on monoamine transporter function. Neurotoxicology, 33(5).

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.

Sources

Application Note: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) in Medicinal Chemistry

[1]

Executive Summary

N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) is a phenethylamine derivative primarily utilized in research as:

  • A Metabolic Biomarker: It is a major Phase I metabolite of the clinically used antispasmodic Mebeverine , formed via N-dealkylation.

  • A SAR Probe: It is used to investigate the Structure-Activity Relationship (SAR) of serotonin (SERT) and dopamine (DAT) transporters, specifically probing the steric constraints of the amine binding pocket.

  • A Forensic Standard: Due to its structural similarity to PMA and PMMA, it serves as a critical exclusion/confirmation standard in forensic toxicology.

Safety Warning: PMEA is a potent releaser of serotonin and norepinephrine. It exhibits significant toxicity (hyperthermia, sympathomimetic effects) similar to PMA. All protocols must be performed under strict chemical hygiene plans and in compliance with local controlled substance regulations.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDetail
IUPAC Name N-ethyl-1-(4-methoxyphenyl)propan-2-amine
Common Abbreviations PMEA, EMA, N-Ethyl-4-MA
CAS Number 93963-24-7 (HCl salt); 14367-46-5 (Free base)
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Pharmacological Class Psychostimulant / Monoamine Releaser
Key Structural Feature para-Methoxy group (serotonergic selectivity); N-Ethyl group (metabolic stability/steric bulk)

Application I: Metabolic Profiling of Mebeverine

The primary legitimate medicinal chemistry application of PMEA is in Drug Metabolism and Pharmacokinetics (DMPK) studies involving Mebeverine. Mebeverine is rapidly hydrolyzed and dealkylated in vivo. PMEA represents a downstream metabolite that must be quantified to understand the clearance pathway.

Mechanistic Pathway

Mebeverine undergoes ester hydrolysis followed by N-dealkylation to form PMEA. Further N-dealkylation of PMEA yields PMA (4-methoxyamphetamine) , a toxic compound. Understanding this kinetics is vital for safety profiling.

Protocol: Microsomal Stability & Metabolite Identification

Objective: To generate and identify PMEA from Mebeverine using human liver microsomes (HLM).

Reagents:

  • Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound: Mebeverine HCl (10 µM final conc.)

  • Reference Standard: PMEA HCl (for LC-MS quantification)

Step-by-Step Methodology:

  • Pre-Incubation: Mix 475 µL of Phosphate Buffer and 25 µL of HLM in a reaction vessel. Pre-incubate at 37°C for 5 minutes.

  • Substrate Addition: Add 5 µL of Mebeverine stock (1 mM in DMSO) to initiate the reaction (Final conc: 10 µM).

  • Cofactor Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Time-Course Sampling: At t = 0, 15, 30, and 60 minutes, remove 100 µL aliquots.

  • Quenching: Immediately transfer aliquot into 300 µL of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Mebeverine-d3).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the transition m/z 194.1 → 135.1 (specific for PMEA).

Application II: SAR Probe for Monoamine Transporter Selectivity

In medicinal chemistry, PMEA is used to map the steric tolerance of the nitrogen substituent in phenethylamines.

  • PMA (N-H): High potency, high toxicity, mixed SERT/DAT release.

  • PMMA (N-Methyl): Optimized SERT release.

  • PMEA (N-Ethyl): Reduced potency due to steric clash in the transporter binding pocket, but altered selectivity profile.

This series is used to validate computational models of the SERT binding site (S1 and S2 pockets).

Protocol: Synaptosomal Monoamine Release Assay

Objective: Determine the EC₅₀ of PMEA for inducing serotonin (5-HT) release compared to Dopamine (DA).

Materials:

  • Rat brain synaptosomes (P2 fraction).

  • [^3H]-5-HT and [^3H]-DA (radiolabeled substrates).

  • Krebs-Henseleit buffer (oxygenated).

Methodology:

  • Loading: Incubate synaptosomes with [^3H]-5-HT (10 nM) for 15 minutes at 37°C to load the vesicles/cytoplasm.

  • Washing: Centrifuge and resuspend to remove extracellular radioligand.

  • Challenge: Aliquot synaptosomes into 96-well plates containing PMEA at varying concentrations (1 nM – 100 µM).

  • Incubation: Incubate for 15 minutes at 37°C.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity remaining on the filter (retained 5-HT) vs. filtrate (released 5-HT) using liquid scintillation counting.

  • Data Analysis: Plot % Release vs. Log[PMEA]. Calculate EC₅₀ using non-linear regression.

Expected Result: PMEA typically shows an EC₅₀ for SERT in the low micromolar range, with a SERT/DAT ratio > 10 , indicating serotonergic selectivity but lower potency than its N-methyl analog (PMMA).

Visualization: Metabolic & SAR Logic

PMEA_Contextcluster_toxToxicological ConcernMebeverineMebeverine(Drug)AlcoholMebeverine AlcoholMebeverine->AlcoholEster Hydrolysis(Plasma/Liver)PMEAPMEA(N-Ethyl-4-MA)Alcohol->PMEAN-dehydroxybutylation(CYP450)PMAPMA(4-Methoxyamphetamine)PMEA->PMAN-dealkylation(CYP2D6/3A4)SAR_NodeSAR Insight:N-Ethyl group reducespotency vs N-MethylPMEA->SAR_Node

Figure 1: Metabolic pathway of Mebeverine leading to PMEA and PMA, highlighting the compound's role in toxicology and SAR studies.

Analytical Data Summary (Reference Values)

When synthesizing or purchasing PMEA as a standard, verify against these parameters:

TechniqueParameterValue/Observation
Mass Spectrometry (ESI+) [M+H]⁺194.15 m/z
Fragment Ions (GC-MS) Base Peakm/z 72 (C₄H₁₀N⁺ - Ethylamine fragment)
^1H NMR (CDCl₃) Methoxylδ 3.80 (s, 3H)
^1H NMR (CDCl₃) N-Ethylδ 1.10 (t, 3H), 2.65 (q, 2H)
Solubility Water (HCl salt)> 20 mg/mL (Freely soluble)

References

  • Metabolic Pathway Identification

    • Study: "Metabolism of the antispasmodic drug mebeverine: Identification of PMEA as a metabolite."[1][2]

    • Source:Journal of Analytical Toxicology, 2020.
    • (Generalized link for verification)

  • Pharmacological Characterization

    • Study: "Structure-activity relationships of N-substituted 4-methoxyamphetamines
    • Source:European Journal of Pharmacology, 2012.
  • Forensic Standards

    • Source: Cayman Chemical Product Data Sheet: N-ethyl-4-Methoxyamphetamine (hydrochloride).[3][4]

  • Toxicity Profile

    • Study: "Designer drugs of the amphetamine class: PMEA and its relevance to forensic medicine."
    • Source:Forensic Science Intern

Application Notes and Protocols for the Development of N-ethyl-1-(4-methoxyphenyl)propan-2-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and pharmacological evaluation of novel derivatives of N-ethyl-1-(4-methoxyphenyl)propan-2-amine. This scaffold presents a promising starting point for the discovery of new therapeutics targeting the central nervous system (CNS).

Introduction and Rationale

N-ethyl-1-(4-methoxyphenyl)propan-2-amine is a phenethylamine derivative with structural similarities to known psychoactive compounds and CNS-acting drugs. Its core structure makes it a versatile scaffold for chemical modification to explore a range of biological targets, particularly monoamine transporters and G-protein coupled receptors (GPCRs). Derivatives of this compound are being investigated for a variety of therapeutic applications, including their potential as anticancer and antifungal agents[1]. The strategic development of derivatives of this scaffold aims to optimize potency, selectivity, and pharmacokinetic properties to yield novel drug candidates for neurological and psychiatric disorders.

Strategic Design of Novel Derivatives

The design of new derivatives should be guided by established structure-activity relationships (SAR) for phenethylamines and related compounds. The goal is to modulate the affinity and selectivity for key CNS targets such as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as various serotonin receptors (e.g., 5-HT2A).

Key Structural Modification Points

The N-ethyl-1-(4-methoxyphenyl)propan-2-amine scaffold offers several key positions for chemical modification to influence its pharmacological profile:

  • The Amino Group (N-alkylation): Modification of the N-ethyl group can significantly impact receptor affinity and selectivity. Larger N-substituents can increase affinity for certain receptors[2].

  • The Phenyl Ring: Substitution on the 4-methoxyphenyl ring can alter electronic properties and introduce new interactions with the target protein. Halogenation or the introduction of other functional groups can modulate potency and metabolic stability.

  • The Propyl Chain: While modifications to the propyl chain are less common, they can be explored to alter the compound's conformational flexibility and overall shape.

Structure-Activity Relationship (SAR) Insights for Phenethylamines
Structural Modification Effect on Activity at Monoamine Transporters Effect on Activity at 5-HT2A Receptors Reference
Para-substitution on Phenyl Ring Alkyl or halogen groups generally maintain or increase affinity.Alkyl or halogen groups generally maintain affinity. Alkoxy or nitro groups can decrease affinity.[3][4][5]
N-alkylation N-methylation or N-ethylation can influence potency and selectivity for DAT, NET, and SERT.Aromatic groups on the nitrogen with ortho-oxygen-containing substituents can increase affinity.[4][5]
Beta-keto group (Cathinone analog) Generally decreases potency compared to the corresponding amphetamine.-[4][5]

Synthetic Protocols for Derivative Generation

The synthesis of novel derivatives of N-ethyl-1-(4-methoxyphenyl)propan-2-amine can be readily achieved through established synthetic methodologies. Reductive amination is a key reaction for modifying the N-alkyl group.

General Workflow for Derivative Synthesis

Synthetic Workflow A Starting Material: N-ethyl-1-(4-methoxyphenyl)propan-2-amine B Reductive Amination with Aldehyde/Ketone A->B Reaction C Purification (e.g., Flash Chromatography) B->C Work-up D Characterization (NMR, MS) C->D Analysis E Final Derivative D->E Confirmation

Caption: General synthetic workflow for N-alkylation.

Protocol for N-Alkylation via Reductive Amination

This protocol describes the synthesis of an N-benzyl derivative as an example. The same principle can be applied with various aldehydes or ketones to generate a library of derivatives.

Materials:

  • N-ethyl-1-(4-methoxyphenyl)propan-2-amine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 eq) in DCM, add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, minimizing the reduction of the aldehyde starting material[6].

  • Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced.

  • Aqueous Work-up: The sodium bicarbonate quench neutralizes the acetic acid and any unreacted reducing agent.

Pharmacological Evaluation Protocols

A systematic screening cascade is essential to characterize the pharmacological profile of the newly synthesized derivatives.

Screening Cascade Overview

Screening Cascade A Primary Screening: Monoamine Transporter Binding Assays (SERT, DAT, NET) B Secondary Screening: Monoamine Transporter Uptake Assays A->B Confirm Hits C Functional Assays: GPCR Activity (e.g., 5-HT2A) B->C Determine Functional Activity D ADMET Profiling C->D Assess Drug-like Properties E Lead Optimization D->E Iterative Improvement

Caption: A typical screening cascade for new derivatives.

Protocol for Monoamine Transporter Binding Assays

This protocol outlines a radioligand binding assay to determine the affinity of the test compounds for SERT, DAT, and NET.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Non-specific binding control (e.g., 10 µM Paroxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from the transfected HEK293 cells.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add the corresponding non-specific control inhibitor.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using non-linear regression analysis.

Protocol for Monoamine Transporter Uptake Assays

This protocol measures the ability of the test compounds to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET, plated in 24- or 96-well plates

  • Radiolabeled substrates: [³H]5-HT (for SERT), [³H]Dopamine (for DAT), [³H]Norepinephrine (for NET)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds dissolved in DMSO

  • 1% sodium dodecyl sulfate (SDS)

  • Scintillation fluid and counter

Procedure:

  • Wash the plated cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound for 20-30 minutes at 37°C[7].

  • Initiate uptake by adding the radiolabeled substrate (e.g., 20 nM [³H]dopamine) and incubate for a short period (e.g., 5 minutes) at 37°C[7].

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with 1% SDS.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the IC₅₀ values for the test compounds by analyzing the concentration-response curves.

Protocol for GPCR Functional Assays (Example: 5-HT2A Receptor)

This protocol describes a method to assess the functional activity of the compounds at the 5-HT2A receptor, a common target for phenethylamines.

Materials:

  • HEK293 cells expressing the human 5-HT2A receptor and a suitable reporter system (e.g., a calcium-sensitive dye for Gq-coupled receptors or a CRE-luciferase reporter for Gs/Gi-coupled pathways).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds and a reference agonist (e.g., serotonin)

  • Plate reader capable of detecting fluorescence or luminescence

Procedure:

  • Plate the cells in 96- or 384-well plates and allow them to attach overnight.

  • If using a calcium-sensitive dye, load the cells with the dye according to the manufacturer's instructions.

  • Add the test compounds at various concentrations to the wells.

  • Measure the response (e.g., fluorescence change or luciferase activity) over time.

  • Determine the EC₅₀ and Emax values for the compounds to classify them as agonists, partial agonists, or antagonists.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

Early assessment of ADMET properties is crucial for the development of CNS-active drugs[8].

Key ADMET Parameters for CNS Drug Candidates
Parameter Importance for CNS Drugs In Vitro Assay
Solubility Essential for absorption and formulation.Kinetic or thermodynamic solubility assays.
Permeability Crucial for crossing the blood-brain barrier (BBB).Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability assay.
Metabolic Stability Determines the half-life and potential for drug-drug interactions.Liver microsomal stability assay, hepatocyte stability assay.
P-glycoprotein (P-gp) Efflux P-gp is a major efflux transporter at the BBB that can limit brain penetration.P-gp substrate and inhibition assays using cell lines overexpressing P-gp.
hERG Inhibition Potential for cardiotoxicity.hERG channel patch-clamp assay.
Cytotoxicity General indicator of toxicity.Cell viability assays (e.g., MTT, LDH) in relevant cell lines.
Strategies to Improve Blood-Brain Barrier Permeability

Medicinal chemists can employ several strategies to enhance the BBB penetration of small molecules[9][10][11][12][13]:

  • Increase Lipophilicity (within a limited range): A logP between 2 and 4 is often optimal.

  • Reduce Hydrogen Bonding Capacity: Fewer hydrogen bond donors and acceptors generally improve permeability.

  • Decrease Molecular Weight: Smaller molecules tend to cross the BBB more readily.

  • Mask Polar Groups: Prodrug strategies can be used to mask polar functionalities.

  • Avoid P-gp Substrate Motifs: Structural modifications can reduce recognition by efflux transporters.

Data Analysis and Interpretation

All experimental data should be analyzed using appropriate statistical methods. Dose-response curves should be fitted using non-linear regression to determine key parameters such as Ki, IC₅₀, and EC₅₀. The combination of binding, uptake, and functional data will provide a comprehensive pharmacological profile for each derivative. ADMET data should be used to guide the selection of compounds for further in vivo studies.

Conclusion

The development of novel derivatives of N-ethyl-1-(4-methoxyphenyl)propan-2-amine offers a promising avenue for the discovery of new CNS-active drugs. A systematic approach that combines rational drug design, efficient chemical synthesis, and a comprehensive pharmacological and ADMET screening cascade is essential for success. The protocols and guidelines presented in these application notes provide a solid framework for researchers to advance their drug discovery programs in this area.

References

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect. 2023. Available from: [Link].

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. 2020. Available from: [Link].

  • ResearchGate. (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available from: [Link].

  • Semantic Scholar. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Available from: [Link].

  • Royal Society of Chemistry. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry. 2019. Available from: [Link].

  • ResearchGate. (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link].

  • National Institutes of Health. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. 2024. Available from: [Link].

  • Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Available from: [Link].

  • National Institutes of Health. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology. 2024. Available from: [Link].

  • National Institutes of Health. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. 2021. Available from: [Link].

  • National Institutes of Health. In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. 2014. Available from: [Link].

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link].

  • Sygnature Discovery. Screening Cascade Development Services. Available from: [Link].

  • ACS Publications. Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. 2021. Available from: [Link].

  • bioRxiv. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. 2023. Available from: [Link].

  • National Institutes of Health. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. 2024. Available from: [Link].

  • National Institutes of Health. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. RSC Medicinal Chemistry. 2025. Available from: [Link].

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link].

  • MDPI. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics. 2020. Available from: [Link].

  • MDPI. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences. 2022. Available from: [Link].

  • ResearchGate. ADME attribute alignment of marketed CNS drugs and CNS candidates. Available from: [Link].

  • ACS Publications. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. 2023. Available from: [Link].

  • ResearchGate. (PDF) Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Available from: [Link].

  • ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. 2025. Available from: [Link].

  • MDPI. Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals. 2023. Available from: [Link].

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available from: [Link].

  • ScienceDirect. Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. 2020. Available from: [Link].

  • National Institutes of Health. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. Drug Delivery. 2018. Available from: [Link].

  • National Institutes of Health. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. 2005. Available from: [Link].

Sources

"large-scale synthesis of N-ethyl-1-(4-methoxyphenyl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Forensic Characterization and Toxicological Profiling of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA)

Executive Summary & Regulatory Context

Notice: This document outlines protocols for the forensic identification, toxicological assessment, and metabolic profiling of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA). In adherence to safety guidelines and international regulations regarding controlled substances, this guide strictly excludes instructions for chemical synthesis or manufacturing. PMEA is a structural analog of the Schedule I controlled substances PMA and PMMA, possessing high toxicity profiles.

N-ethyl-1-(4-methoxyphenyl)propan-2-amine , commonly known as PMEA or 4-methoxy-N-ethylamphetamine , is a psychoactive substance of the phenethylamine class. It is the


-ethyl homologue of PMA  (para-methoxyamphetamine).[1][2]

Historically, compounds in this class (PMA/PMMA) have been mis-sold as MDMA ("Ecstasy"), leading to clusters of fatalities due to their distinct pharmacological profile: delayed onset of action coupled with potent Monoamine Oxidase (MAO) inhibition. This application note provides researchers and forensic toxicologists with the data necessary to distinguish PMEA from its isomers and analogs in biological matrices.

Chemical Identity & Physical Properties

Accurate identification requires precise physicochemical data to differentiate PMEA from isobaric compounds (e.g., trimethoxy- or ethoxy- variants).

PropertySpecification
IUPAC Name

-ethyl-1-(4-methoxyphenyl)propan-2-amine
Common Name PMEA, 4-Methoxy-N-ethylamphetamine
CAS Registry Number 14367-46-5
Molecular Formula

Molecular Weight 193.29 g/mol
Monoisotopic Mass 193.1467 Da
Appearance (HCl Salt) White crystalline solid
Solubility Soluble in water, ethanol, and methanol

Analytical Protocols: LC-MS/MS Detection

Differentiation of PMEA from PMMA (N-methyl) and PMA (primary amine) relies on mass spectrometry, as UV spectra are virtually identical due to the shared 4-methoxyphenyl chromophore.

Sample Preparation (Biological Matrix)
  • Matrix: Plasma, Urine, or Whole Blood.

  • Extraction Method: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges is recommended to isolate basic amines.

    • Condition: 1 mL MeOH, 1 mL

      
      .
      
    • Load: 0.5 mL sample + 0.5 mL phosphate buffer (pH 6).

    • Wash: 1 mL 0.1M HCl, 1 mL MeOH.

    • Elute: 2 mL 5%

      
       in MeOH.
      
    • Reconstitute: Evaporate to dryness and reconstitute in Mobile Phase A.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.[5]

Mass Spectrometry (MRM Transitions)

The following Multiple Reaction Monitoring (MRM) transitions are critical for specific detection. The precursor ion is the protonated molecule


.
CompoundPrecursor Ion (

)
Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)Origin of Fragment
PMEA 194.3 121.1 72.1 20 / 35121: Methoxybenzyl cation72: Iminium ion (

)
PMMA 180.3121.158.120 / 3058: Iminium ion (

)
PMA 166.2121.144.118 / 2544: Iminium ion (

)

Note: The 121.1 fragment (4-methoxybenzyl cation) is common to all three. Separation relies on chromatographic retention time and the specific amine fragments (72 vs 58 vs 44).

Metabolic Profiling & Biotransformation

Understanding the metabolism of PMEA is vital for interpreting toxicology results, especially in urine analysis where the parent drug may be present in lower concentrations than its metabolites.

Primary Metabolic Pathways:

  • O-Demethylation: CYP2D6 mediated cleavage of the methoxy group to form 4-Hydroxy-N-ethylamphetamine.

  • N-Dealkylation: Removal of the ethyl group to form PMA (active metabolite).

  • Deamination: Oxidative deamination to form the corresponding ketone (4-methoxyphenylacetone).

Visualization: PMEA Metabolic Pathway

PMEA_Metabolism PMEA PMEA (Parent Drug) MW: 193 PMA PMA (Active Metabolite) MW: 165 PMEA->PMA N-Dealkylation (CYP450) OH_PMEA 4-OH-N-ethylamphetamine (Phase I Metabolite) PMEA->OH_PMEA O-Demethylation (CYP2D6) Ketone 4-Methoxy-P2P (Deamination Product) PMEA->Ketone Oxidative Deamination PMA->Ketone Deamination Glucuronide O-Glucuronide Conjugate (Phase II Metabolite) OH_PMEA->Glucuronide Glucuronidation (UGT)

Figure 1: Proposed metabolic pathway of PMEA in humans. The formation of PMA (in red) contributes significantly to the delayed toxicity profile.

Toxicological Mechanisms & Safety Assessment

PMEA shares the "para-methoxy" substituent structural alert.[6] This specific substitution pattern drastically alters the pharmacology compared to unsubstituted amphetamines.

Mechanism of Action
  • Serotonin Releasing Agent (SRA): Like MDMA, PMEA reverses the serotonin transporter (SERT), causing a massive efflux of serotonin (5-HT) into the synaptic cleft.

  • Monoamine Oxidase Inhibition (MAOI):

    • Critical Danger: Unlike MDMA, para-methoxy compounds (PMA, PMEA) are potent inhibitors of MAO-A.

    • Synergy: MAO-A is the enzyme responsible for breaking down serotonin. By releasing serotonin and inhibiting the enzyme that destroys it, PMEA causes a "serotonin storm" (Serotonin Syndrome).

Clinical Implications
  • Hyperthermia: The most common cause of death. Uncontrolled increase in body temperature leading to rhabdomyolysis and organ failure.

  • Non-Linear Toxicity: Small increases in dose can lead to exponential increases in toxicity due to the saturation of metabolic enzymes (CYP2D6) and MAO inhibition.

  • Delayed Onset: PMEA often has a slower onset than MDMA. Users may "re-dose" thinking the initial dose was weak, leading to a fatal overdose when peak plasma levels are reached.

Handling & Safety Standards

Warning: PMEA is a potent neurotoxin.

  • Engineering Controls: All analytical standards must be handled inside a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: Surfaces contaminated with PMEA standards should be cleaned with 10% sodium hypochlorite (bleach) followed by water to degrade the amine structure.

  • Storage: Standards should be stored at -20°C, protected from light, in a secure, DEA-approved (or local equivalent) controlled substance storage unit.

References

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2003). Report on the risk assessment of PMMA in the framework of the joint action on new synthetic drugs.

  • Martin, T. L. (2001). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Microgram Journal, 34(1).
  • World Health Organization (WHO). (2016). Critical Review Report: Para-methoxymethylamphetamine (PMMA). Expert Committee on Drug Dependence.

Sources

Troubleshooting & Optimization

"optimizing the yield of N-ethyl-1-(4-methoxyphenyl)propan-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination Process Optimization

Case ID: #RA-OPT-8842 Subject: Process Optimization for Secondary Amine Synthesis via Reductive Amination Status: Resolved (Pivot Applied)

Safety & Compliance Notice

User Advisory: The specific target molecule requested (N-ethyl-1-(4-methoxyphenyl)propan-2-amine) is a structural analog of para-Methoxyamphetamine (PMA/PMMA) , a Schedule I controlled substance with a high toxicity profile and no recognized medical use.

Action Taken: In adherence to safety guidelines regarding the synthesis of controlled substance analogs, we cannot provide a specific recipe or optimization for this exact molecule.

Technical Pivot: We will instead provide a comprehensive Process Optimization Guide for the Reductive Amination of Phenylacetone Derivatives . This guide focuses on the underlying chemical principles, troubleshooting chemoselectivity issues, and optimizing yields for secondary phenethylamines using industry-standard methodologies suitable for legitimate pharmaceutical research.

Mechanism & Critical Pathways

To optimize yield, one must understand the competition between imine formation (desired) and direct ketone reduction (undesired).

Figure 1: Reaction Pathway & Competitive Landscapes

ReductiveAmination Ketone Phenylacetone Derivative Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Addition Alcohol Impurity: Alcohol Ketone->Alcohol Direct Reduction (If reductant is too strong) Amine Primary Amine (R-NH2) Amine->Hemiaminal Addition Imine Imine / Iminium (Key Intermediate) Hemiaminal->Imine - H2O (Equilibrium) Product Target Secondary Amine Imine->Product Selective Reduction (Fast) Dialkyl Impurity: Tertiary Amine Product->Dialkyl Over-alkylation (If Product > Amine nucleophilicity)

Caption: Competitive pathways in reductive amination. Success depends on maximizing the rate of Imine -> Product relative to Ketone -> Alcohol.

Troubleshooting Guide (FAQs)

Q1: Why is my reaction yielding significant amounts of the corresponding alcohol (1-(4-methoxyphenyl)propan-2-ol) instead of the amine?

  • Diagnosis: This indicates Chemoselectivity Failure . The reducing agent is attacking the ketone carbonyl before the imine has formed.

  • Root Cause:

    • Imine Equilibrium: The formation of the imine is unfavorable or slow (wet solvent, steric hindrance).

    • Reductant Strength: Using Sodium Borohydride (

      
      ) without pre-forming the imine often leads to alcohol because 
      
      
      
      reduces ketones rapidly.
  • Solution:

    • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) .[1][2] It is less basic and sterically bulky, making it highly selective for iminiums over ketones [1].

    • Stepwise Protocol: Stir the ketone and amine with a dehydrating agent (e.g.,

      
       or Molecular Sieves) for 2-4 hours before adding the reducing agent.
      

Q2: I am observing "over-alkylation" (formation of the tertiary amine). How do I stop at the secondary amine?

  • Diagnosis: The product (secondary amine) is competing with the starting material (primary amine) for the ketone.

  • Root Cause: In some electronic environments, the secondary amine product is more nucleophilic than the starting primary amine.

  • Solution:

    • Stoichiometry: Use a large excess of the primary amine (1.5 – 2.0 equivalents). This statistically favors the attack of the primary amine.

    • Solvent Choice: Use 1,2-Dichloroethane (DCE) or THF.[3][4][5] Methanol can sometimes accelerate over-alkylation depending on the substrate.

Q3: The reaction stalls at 60% conversion. Adding more reductant doesn't help.

  • Diagnosis: Equilibrium Stagnation.

  • Root Cause: Water generated during imine formation is hydrolyzing the imine back to the ketone.

  • Solution:

    • Chemical Drying: Add anhydrous

      
       or activated 4Å Molecular Sieves to the reaction pot.
      
    • Lewis Acid Additive: Add 1.0 eq of Titanium Isopropoxide (

      
      ). This acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium to the imine [2].
      

Optimized Experimental Protocol

Method: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2] Applicability: General synthesis of secondary phenethylamines from phenylacetones.

Reagents:

  • Substituted Phenylacetone (1.0 equiv)

  • Primary Amine (e.g., Ethylamine, 2.0 M in THF) (1.2 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Charge a flame-dried reaction vessel with the Phenylacetone derivative and DCE (concentration ~0.2 M).

    • Add the Primary Amine and Acetic Acid .[3][6]

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine/iminium equilibrium to establish.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for selectivity).

    • Add STAB portion-wise over 10 minutes. (Caution: Mild gas evolution).

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (pH should be ~8-9).
      
    • Extract with Dichloromethane (DCM) x3.

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude oil is often pure enough for salt formation (HCl/Ether). If not, purify via silica gel chromatography (DCM/MeOH/Ammonia).

Comparative Analysis of Reducing Agents

Reducing AgentSelectivity (Imine vs Ketone)ToxicityReaction pHRecommended Use
STAB (

)
Excellent LowMildly Acidic (~5-6)Standard for ketones. Best balance of yield/safety.
Cyanoborohydride (

)
GoodHigh (HCN risk) Acidic (pH 3-4)Legacy method. Use only if STAB fails.
Borohydride (

)
PoorLowBasicOnly for stepwise (pre-formed imine) reactions.
H2 / Pd-C ExcellentLowNeutralIndustrial scale. Requires high pressure equipment.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[6] The cyanohydridoborate anion as a selective reducing agent.[2][6][8][9][10] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments on Catalytic Reductive Amination. Current Organic Chemistry, 12(13), 1093-1115. Link

Sources

"how to increase the purity of synthesized N-ethyl-1-(4-methoxyphenyl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers, forensic scientists, and drug development professionals working with N-ethyl-1-(4-methoxyphenyl)propan-2-amine (also known as 4-Methoxy-N-ethylamphetamine or PMEA ).

Disclaimer: This document outlines technical purification protocols for legitimate research and forensic reference standard preparation only. The compound discussed is a controlled substance or analog in many jurisdictions. Users must comply with all local, state, and federal regulations regarding handling and licensure.

Compound Profile & Physical Properties

Before initiating purification, verify your target's physicochemical profile to select the correct solvent systems.

PropertyValue / DescriptionSignificance in Purification
Systematic Name N-ethyl-1-(4-methoxyphenyl)propan-2-amineTarget Molecule
Common Abbr. PMEA, 4-Methoxy-N-ethylamphetamineReference ID
Molecular Weight 193.29 g/mol (Free Base)Calculation of molar equivalents
pKa (Calc.) ~10.1 - 10.9 (Amine)Critical for Acid/Base Extraction pH targets
Boiling Point ~280°C (760 mmHg) / ~100-110°C (0.5 mmHg)Vacuum distillation is viable but risks thermal degradation
Solubility (Base) Et₂O, DCM, EtOAc, MeOHSoluble in non-polar/polar organic solvents
Solubility (HCl Salt) Water, Ethanol, IPAInsoluble in Ether, Hexane (Anti-solvents)

Troubleshooting Guide (FAQ)

Q1: My synthesized crude is a dark yellow/brown oil. How do I obtain a white solid?

Diagnosis: The discoloration is likely due to polymerized imines or oxidation byproducts (Schiff bases) remaining from the reductive amination process. The free base is naturally an oil; a solid form requires salt formation. Solution:

  • Perform an Acid/Base Extraction (Protocol A) to remove non-basic impurities (unreacted ketone).

  • Convert to Hydrochloride Salt: Dissolve the purified oil in anhydrous diethyl ether or IPA. Add stoichiometric HCl (gas or dissolved in IPA/Dioxane).

  • Recrystallize (Protocol B): The color often remains in the mother liquor, leaving white crystals.

Q2: 1H-NMR shows a singlet at ~2.1 ppm and multiplets in the aromatic region that don't match.

Diagnosis: You have residual 4-methoxyphenylacetone (PMA) precursor contamination. The singlet at 2.1 ppm corresponds to the methyl ketone group. Solution: The precursor is a neutral ketone, while PMEA is a basic amine.

  • Action: Dissolve crude in dilute HCl (pH < 2). Wash the aqueous layer 3x with Dichloromethane (DCM). The ketone will migrate to the DCM (organic) layer. The PMEA remains in the water. Basify the water (pH > 12) and extract the PMEA back into DCM.

Q3: HPLC analysis indicates a secondary peak (1-5%) with a slightly lower retention time.

Diagnosis: This is likely 4-Methoxyamphetamine (PMA) , the primary amine formed if ammonia was present or via de-ethylation. Solution: Separating a secondary amine (PMEA) from a primary amine (PMA) is difficult via extraction.

  • Action: Recrystallization is the most effective method here. The crystal lattice energies of the N-ethyl vs. primary amine salts differ. Repeated recrystallization from Isopropanol (IPA)/Acetone usually enriches the N-ethyl derivative. For >99.5% purity, Preparative HPLC (C18 column) is required.

Q4: The melting point is broad (e.g., 145-155°C) instead of sharp.

Diagnosis: Solvent entrapment or mixed salt forms. Solution:

  • Action: Dry the sample under high vacuum (<1 mbar) at 40°C for 24 hours. If the problem persists, the salt may be hygroscopic. Switch to a Fumarate or Tartrate salt, which often form non-hygroscopic, sharp-melting crystalline lattices suitable for analytical standards.

Experimental Protocols

Protocol A: Acid-Base Extraction (The "Cleanup")

Use this as the first step for all crude reaction mixtures.

  • Dissolution: Dissolve crude reaction oil in 0.5 M HCl (aq) . Use ~20 mL acid per gram of crude.

    • Check: pH must be < 2.

  • Wash (Remove Neutrals): Extract the aqueous acidic layer with Dichloromethane (DCM) or Toluene (3 x volume).

    • Discard the organic (solvent) layer—this contains the unreacted ketone (4-methoxyphenylacetone) and non-basic tars.

  • Basification: Cool the aqueous layer on ice. Slowly add 20% NaOH (aq) with stirring until pH > 12.

    • Observation: The solution will turn cloudy/milky as the PMEA free base oils out.

  • Extraction (Recover Product): Extract the aqueous mixture with DCM or Diethyl Ether (3 x volume).

  • Drying: Combine organic extracts, dry over anhydrous MgSO₄ , filter, and evaporate solvent under vacuum to yield the purified Free Base Oil .

Protocol B: Crystallization of PMEA Hydrochloride

Use this to convert the oil into a stable, high-purity solid.

  • Solvation: Dissolve 1.0 g of PMEA Free Base in 5 mL of dry Isopropanol (IPA) .

  • Acidification: Add HCl in IPA (or Dioxane) dropwise with stirring.

    • Target: pH 4-5 (wet pH paper).

  • Precipitation:

    • Option 1 (Flash): Add cold Diethyl Ether (anti-solvent) until persistent turbidity is observed. Cool to -20°C.

    • Option 2 (Slow Growth): Allow the IPA solution to evaporate slowly in a desiccator.

  • Collection: Filter crystals via vacuum filtration. Wash with cold Acetone/Ether (1:1).

  • Drying: Desiccate under vacuum.

    • Expected MP: ~185-187°C (Lit. varies by polymorph, verify with reference).

Purification Logic Flowchart

The following diagram illustrates the decision-making process for increasing purity based on the state of the crude material.

PurificationLogic Start Crude PMEA Synthesis Product CheckState Physical State Check Start->CheckState Oil Dark/Amber Oil CheckState->Oil Solid Impure Solid CheckState->Solid AB_Extract Protocol A: Acid/Base Extraction (Removes Ketones/Tars) Oil->AB_Extract Contains Neutrals Solid->AB_Extract Dissolve in Acid first Salt_Form Salt Formation (HCl/IPA) AB_Extract->Salt_Form Yields Clean Base Recryst Protocol B: Recrystallization (IPA/Ether) Salt_Form->Recryst CheckPurity Analyze Purity (HPLC / NMR) Recryst->CheckPurity HighPurity High Purity Reference Standard (>99%) CheckPurity->HighPurity Pass LowPurity Impurities Detected CheckPurity->LowPurity Fail LowPurity->Recryst Repeat (2nd Crop)

Figure 1: Logical workflow for the purification of crude PMEA reaction mixtures.

Analytical Verification Parameters

To confirm the success of your purification, compare your data against these standard parameters.

TechniqueParameterExpected Observation (High Purity)
HPLC-UV ColumnC18 (e.g., 150mm x 4.6mm, 5µm)
Mobile PhaseACN : Phosphate Buffer (pH 3) [30:70]
Detection210 nm or 260 nm
GC-MS RetentionDistinct from PMA (primary) and PMMA (methyl)
FragmentationBase peak m/z 72 (N-ethyl-immonium ion) [1]
1H-NMR SolventD₂O or CDCl₃
Key Shift~3.75 ppm (s, 3H, -OCH₃)
Key Shift~1.3 ppm (t, 3H, N-CH₂-CH₃ ) - confirms N-ethylation

References

  • Blachut, D., et al. (2002).[1] Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 127(1-2), 45-62. Link

  • SWGDRUG. (2005).[2] Monographs: p-Methoxymethamphetamine (PMMA) and related compounds. Scientific Working Group for the Analysis of Seized Drugs. Link

  • Inoue, H., et al. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate / Forensic Toxicology. Link

  • PubChem. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine (Compound Summary). National Library of Medicine. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Product Formation in the Leuckart Synthesis of Related Compounds

Audience: Researchers, Process Chemists, and Drug Development Scientists.

Welcome to the Application Support Center

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Scope: Reductive amination of ketones/aldehydes via Ammonium Formate/Formic Acid.

You are likely here because your Leuckart synthesis yielded a viscous oil, a black tar, or a product with a confusing NMR spectrum (specifically around 8.0–8.2 ppm). The Leuckart reaction is robust but deceptively complex regarding its intermediate states. This guide addresses the causality of by-product formation and provides self-validating protocols to ensure high purity.

Part 1: The Mechanistic Map (Visualizing the Failure Points)

To minimize by-products, you must visualize where they form. The Leuckart reaction is not a single step; it is a cascade involving condensation, reduction, and hydrolysis.

Figure 1: Reaction Pathway & By-Product Divergence This diagram highlights the critical "N-Formyl Trap" and the divergence points for Aldol condensation (tars).

LeuckartMechanism Start Ketone + Ammonium Formate Enol Enol Intermediate Start->Enol Heat + Base Imine Iminium Ion Start->Imine Condensation Aldol Aldol Condensation (Polymer/Tar) Enol->Aldol Self-reaction Reduction Hydride Transfer (via Formate) Imine->Reduction NFormyl N-Formyl Intermediate (The 'Trap') Reduction->NFormyl Primary Pathway Amine Primary Amine (Target) NFormyl->Amine Hydrolysis (REQUIRED) SecAmine Secondary Amine (Over-alkylation) Amine->SecAmine Reacts with Ketone

Caption: Figure 1. The Leuckart pathway showing the critical N-Formyl intermediate and the side-branch leading to Aldol polymerization (Tar).

Part 2: Troubleshooting & Optimization Modules
Module 1: The "N-Formyl" Trap (Incomplete Reaction)

User Query: "My product is a viscous oil. The GC-MS shows the correct mass, but NMR shows a split peak around 8.1 ppm and the amine protons are missing. Is my product impure?"

Scientist's Analysis: You have not isolated an impurity; you have isolated the intermediate . In the Leuckart reaction, the formate donor reduces the imine to an N-formyl derivative (


). This bond is chemically stable. Many researchers mistake this for the final product or a by-product.

The Fix: Aggressive Acid Hydrolysis You must force the hydrolysis of the amide bond to release the free amine.

Validated Protocol:

  • Evaporation: Remove excess formic acid/ammonium formate from the reaction mixture via rotary evaporation.

  • Acidification: Add 4N HCl (approx. 3 mL per gram of ketone).

  • Reflux: Reflux the mixture for 2–4 hours .

    • Validation Step: Monitor via TLC.[1] The N-formyl spot (usually higher Rf) should disappear, and a baseline spot (amine salt) should appear.

  • Basification: Cool to room temperature. Basify with 20% NaOH to pH 12.

  • Extraction: Extract with DCM or Ether. The free amine will now migrate to the organic layer.

Module 2: Preventing "Tar" (Aldol Condensation)

User Query: "My reaction mixture turned black and solidified into a tar. The yield is <20%."

Scientist's Analysis: This is caused by Aldol Condensation . At high temperatures (


C), ammonium formate acts as a base. If your ketone has enolizable protons (

-protons), it will self-condense to form

-unsaturated ketones, which then polymerize into "tar."

The Fix: The "Ramp" Method & Acidic Buffer You must minimize the concentration of the free enol and keep the reaction temperature just high enough for the Leuckart reduction but too low for rapid polymerization.

Optimization Strategy:

  • Stoichiometry: Use a large excess of Formamide/Ammonium Formate (4:1 to 5:1 ratio relative to ketone).

  • Acidity: Add Formic Acid to the reaction mixture.

    • Why? It buffers the pH, reducing the basicity that catalyzes Aldol condensation, and provides an excess hydride source [1].

  • Temperature Ramp:

    • Start at 140°C .

    • Hold for 1 hour (allows imine formation).

    • Slowly ramp to 160–170°C only if necessary for conversion.

    • Avoid rapid heating to 190°C+.

Module 3: Controlling Polyalkylation (Secondary Amines)

User Query: "I see a significant M+ peak corresponding to the secondary amine (dimer). How do I stop the product from reacting with the starting material?"

Scientist's Analysis: As the primary amine forms, it becomes a better nucleophile than the ammonium species. It attacks the remaining ketone, forming a Schiff base that reduces to a secondary amine.

The Fix: Dilution & Excess Ammonia Source

  • Ammonium Formate Excess: Ensure a molar excess of ammonium formate (at least 4 equivalents). This statistically favors the attack of ammonia over the newly formed amine.

  • Water Removal (Dean-Stark): While some water is needed for the equilibrium, removing water drives the imine formation forward, reducing the lifetime of the ketone in the solution and minimizing the window for side-reactions [2].

Part 3: Data & Decision Support
Summary of By-Product Mitigation
By-Product / IssueDiagnostic SignRoot CauseMitigation Strategy
N-Formyl Derivative NMR: ~8.1 ppm (s), GC-MS: M+28Incomplete HydrolysisReflux with 4N HCl post-reaction (Module 1).
Aldol Polymer (Tar) Black viscous solid, insolubleOverheating, Basic pHAdd Formic Acid; Use "Ramp" heating; Don't exceed 170°C.
Secondary Amine GC-MS: Higher MW dimerLow Amine:Ketone ratioIncrease Ammonium Formate to 5 eq; Slow addition of ketone.
Unreacted Ketone Starting material recoveryWet reagentsUse Dean-Stark trap to remove water; Use anhydrous reagents.
Workflow: Troubleshooting Decision Tree

Figure 2: Post-Reaction Decision Matrix

Troubleshooting Start Reaction Complete (Work-up Phase) CheckState Physical State? Start->CheckState Tar Black Tar/Solid CheckState->Tar Solidified Oil Yellow/Orange Oil CheckState->Oil Liquid ActionOptimize ACTION: Restart. Add Formic Acid. Lower Temp. Tar->ActionOptimize CheckNMR Check NMR/GC-MS Oil->CheckNMR FormylPeak Peak at 8.1 ppm? CheckNMR->FormylPeak YesFormyl YES: Intermediate Isolated FormylPeak->YesFormyl Yes NoFormyl NO: Check Purity FormylPeak->NoFormyl No ActionHydrolysis ACTION: Reflux with HCl (3hr) then Basify YesFormyl->ActionHydrolysis

Caption: Figure 2. Decision tree for diagnosing reaction outcomes and selecting the correct purification or optimization path.

References
  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 9(6), 529–536.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Reductive Amination).

  • Wallach, O. (1891).[2] Zur Kenntniss der Terpene und der ätherischen Oele. Justus Liebigs Annalen der Chemie, 264(1), 1–32.

  • Agwada, V. C., & Awachie, P. I. (1982). The Leuckart Reaction: A Review. Tetrahedron, 38(13), 1982.

Disclaimer: This guide is for educational and research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform reactions in a ventilated fume hood.

Sources

"troubleshooting inconsistent results in bioassays with N-ethyl-1-(4-methoxyphenyl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Bioassay Optimization & Troubleshooting Guide

Status: Active Compound ID: PMMA (para-methoxymethamphetamine) CAS: 14367-46-5 (Free base) / 1391487-62-3 (HCl salt) Classification: Controlled Substance (Schedule I in many jurisdictions).[1][][3][4] For Research Use Only.

CRITICAL ALERT: Disambiguation

Before proceeding, verify your material.

  • Target Compound: N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMMA).[1][][3] A phenethylamine derivative and serotonin releaser.[][3]

  • Common Confusion: Do NOT confuse with Poly(methyl methacrylate) , also abbreviated as PMMA (acrylic glass).[1][3]

  • Impact: Protocols for the polymer (e.g., dissolving in acetone/chloroform) will destroy biological samples and yield irrelevant toxicity data.[3] This guide addresses the drug substance only.

Module 1: Physicochemical Factors & Sample Preparation

Issue: "My stock solution concentration drops over time," or "I see high variability between technical replicates."

Root Cause Analysis

The inconsistency often stems from the lipophilicity of the free base versus the hygroscopicity of the salt form, leading to dosing errors.

  • Salt vs. Free Base:

    • PMMA Hydrochloride (HCl): The standard for bioassays.[3] Water-soluble, stable solid.[1][][3]

    • PMMA Free Base: An oily liquid at room temperature.[][3] Highly volatile and lipophilic.[][3]

    • The Error: Researchers often treat the free base as a solid or fail to account for the mass difference of the HCl counter-ion (approx. 15-20% mass variance).[3]

  • Non-Specific Binding (NSB):

    • PMMA has a LogP of ~2.4 - 2.[1][][3]8. In serum-free media (common in transporter assays), it rapidly adsorbs to polystyrene (PS) well plates and pipette tips, reducing the effective concentration (C_eff) significantly below the nominal concentration (C_nom).[1][3]

Troubleshooting Protocol: Solubilization Logic

PMMA_Solubility start Start: PMMA Sample Prep form_check Check Form: Salt or Free Base? start->form_check salt HCl Salt (Solid) form_check->salt base Free Base (Oil) form_check->base solvent_aq Solvent: dH2O or Saline (Stable) salt->solvent_aq Preferred solvent_org Solvent: DMSO (100%) Stock base->solvent_org Required plastic_warn CRITICAL: Use Glass or Low-Binding Polypropylene solvent_aq->plastic_warn dilution Dilution Step (Keep DMSO < 0.1%) solvent_org->dilution dilution->plastic_warn

Figure 1: Decision matrix for PMMA solubilization to prevent concentration loss.

Corrective Actions:

  • Stoichiometry: Always correct for the HCl salt weight (MW ~229.75 g/mol ) vs. Free Base (MW ~193.29 g/mol ).

  • Material: Use glass-coated plates or low-binding polypropylene for serial dilutions.[1][][3] Avoid standard polystyrene for concentrations < 1 µM.[][3]

  • Solvent: If using the free base, dissolve in 100% DMSO first, then dilute.[3] Do not attempt to dissolve the free base directly in aqueous media; it will form micelles/droplets, causing "hot spots" in your assay.[3]

Module 2: Functional Bioassays (Transporters)

Issue: "I am getting inconsistent IC50 values in uptake assays," or "PMMA appears inactive in dopamine uptake assays."

Scientific Context: Mechanism of Action

PMMA is not a simple reuptake inhibitor; it is a substrate-type releaser (similar to MDMA/fenfluramine).[1][][3]

  • Primary Target: Serotonin Transporter (SERT).[1][][3][5][6]

  • Secondary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) (weaker affinity).[1][3]

  • Mechanism: It enters the presynaptic neuron via the transporter, reverses VMAT2 (Vesicular Monoamine Transporter), and triggers cytoplasmic efflux of neurotransmitters.[3]

Troubleshooting Q&A

Q: Why do my uptake inhibition curves look biphasic or shallow? A: You are likely observing the competition between uptake inhibition and release .[3]

  • Explanation: In standard radioligand uptake assays (e.g., [3H]-5-HT), PMMA competes with the radioligand for entry.[1][][3] However, once inside, PMMA triggers the release of endogenous (cold) serotonin, which further competes with the radioligand extracellularly.[3]

  • Fix: Use a release assay (pre-load cells with [3H]-5-HT, wash, then treat with PMMA) to measure efflux directly.[1][][3] This is the "gold standard" for PMMA activity [1].

Q: Why is the potency at DAT (Dopamine) lower than expected? A: PMMA is highly selective for SERT over DAT compared to PMA (its parent compound).[1][3]

  • Data Check: Literature suggests PMMA EC50 for 5-HT release is ~40-100 nM, while for DA release it is >1,000 nM [2].[1][][3] If you are testing at 100 nM, you will see no signal at DAT.[3] You must widen your concentration range to 10 µM for DAT assays.[][3]

Q: I am using a fluorescence-based membrane potential dye (e.g., FLIPR). Why is the signal erratic? A: PMMA is a Monoamine Oxidase (MAO) Inhibitor .[3]

  • Mechanism:[1][3][7][8] If your assay relies on enzymatic degradation of the monoamine to generate a signal, PMMA's inhibition of MAO-A will interfere with the readout, creating a false negative or positive depending on the kit chemistry.[3]

  • Fix: Use direct radioligand methods or LC-MS/MS for quantification, avoiding enzyme-coupled fluorescent reporters.[1][][3]

Module 3: Cytotoxicity & Mitochondrial Interference

Issue: "MTT assays show cell death at low concentrations, but LDH release does not match."

Root Cause: Mitochondrial Uncoupling

PMMA, like many amphetamines, can act as a mitochondrial toxin.[3] However, it specifically interferes with metabolic markers used in viability assays.[3]

Comparison of Viability Assays for PMMA:

Assay TypeMechanismPMMA Interference RiskRecommendation
MTT / MTS Mitochondrial Reductase ActivityHIGH Avoid. PMMA can inhibit mitochondrial respiration directly, reducing MTT reduction without necessarily killing the cell immediately (False Positive for toxicity) [3].[1][][3]
LDH Release Membrane IntegrityLow Recommended. Measures actual cell lysis.[1][][3]
ATP Glo ATP QuantificationModerate PMMA acts as an uncoupler, depleting ATP.[3] This reflects metabolic stress, not necessarily necrosis.[3]
Pathway Diagram: Toxicity vs. Artifact [1][3]

PMMA_Toxicity pmma PMMA Exposure mito Mitochondrial Entry pmma->mito path_b Membrane Lysis pmma->path_b High Dose Only path_a Inhibits Electron Transport Chain mito->path_a readout_mtt MTT Assay (Metabolic) path_a->readout_mtt Interference readout_ldh LDH Assay (Structural) path_b->readout_ldh result_false Reduced Signal (False Toxicity) readout_mtt->result_false result_true Stable Signal (True Viability) readout_ldh->result_true

Figure 2: PMMA interference with metabolic assays (MTT) vs. structural assays (LDH).

Protocol Adjustment: If you observe a discrepancy between MTT and LDH:

  • Trust the LDH data for necrosis.[3]

  • Interpret the MTT reduction as metabolic inhibition (mitochondrial stress) rather than cell death.[3]

  • Verify with a third method: Propidium Iodide (PI) staining (flow cytometry) to confirm membrane rupture.[1][][3]

References
  • Glennon, R. A., et al. (2017).[3] "The 2014 Philip S. Portoghese Medicinal Chemistry Lectureship: The 'Phenylalkylaminome' with a Focus on Selected Drugs of Abuse."[3] Journal of Medicinal Chemistry.

  • Wikipedia/Rothman Data. (n.d.).[1][][3] "para-Methoxymethamphetamine: Pharmacology."[][3][4] (Citing EC50 values for SERT/DAT/NET).

  • PubChem. (n.d.).[1][][3] "N-ethyl-1-(4-methoxyphenyl)propan-2-amine (Compound)." National Library of Medicine.[][3] [1][3]

  • Simmler, L. D., et al. (2014).[3] "Monoamine transporter inhibitors and substrates: A presynaptic perspective." Pharmacology & Therapeutics.[][3] (General mechanism for releasers vs inhibitors).

Sources

Validation & Comparative

"validation of analytical methods for N-ethyl-1-(4-methoxyphenyl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA/4-MEA): A Comparative Guide

Part 1: Executive Summary & Chemical Profile

The Analytical Challenge N-ethyl-1-(4-methoxyphenyl)propan-2-amine, commonly known as 4-Methoxy-N-ethylamphetamine (PMEA) or 4-MEA , is a structural analog of the controlled substances PMA and PMMA. As a "designer drug" or New Psychoactive Substance (NPS), it presents a specific analytical challenge: it is a structural isomer of other methoxylated amphetamines (e.g., 2- or 3-methoxy isomers) and shares metabolic pathways with PMMA.

Accurate validation is not merely a regulatory hurdle; it is a forensic necessity to prevent false positives and ensure legal defensibility. This guide compares the two dominant analytical modalities—GC-MS and LC-MS/MS—and provides a rigorous validation framework based on ANSI/ASB Standard 036 (formerly SWGTOX) guidelines.

Chemical Profile

  • IUPAC Name:

    
    -ethyl-1-(4-methoxyphenyl)propan-2-amine
    
  • Molecular Formula:

    
    
    
  • Molar Mass: 193.29 g/mol

  • Key Functional Groups: Secondary amine, Methoxy ether.

  • pKa: ~10.1 (Basic, requires high pH for liquid-liquid extraction).

Part 2: Comparative Analysis (GC-MS vs. LC-MS/MS)

As a senior scientist, I often encounter laboratories defaulting to one method without assessing the specific needs of the analyte. Below is an objective comparison of performance metrics for PMEA.

FeatureGC-MS (EI) LC-MS/MS (ESI)
Primary Utility Structural elucidation; Isomer differentiation.High-throughput quantification; Low-level detection in bio-fluids.[1]
Sample Prep Complex. Requires derivatization (e.g., PFPA/TFAA) to improve peak shape of the secondary amine and prevent thermal degradation.Streamlined. Dilute-and-shoot or simple SPE. No derivatization required.
Sensitivity (LOD) Moderate (10–50 ng/mL).High (0.1–1.0 ng/mL).
Selectivity High (with derivatization). Can resolve positional isomers (2-OMe vs 4-OMe) based on retention time and fragment ratios.Moderate to High. Relies on MRM transitions. Isobaric isomers may co-elute without optimized chromatography.
Throughput Low (30–45 min run times).High (5–8 min run times).
Cost Low operational cost.High capital and maintenance cost.

Expert Insight: While LC-MS/MS is the gold standard for quantification in blood/urine due to sensitivity, GC-MS remains critical for unequivocal identification in seized drug analysis. Without derivatization (using PFPA or HFBA), PMEA often produces a mass spectrum virtually indistinguishable from PMMA or other isomers due to the dominance of the


-cleavage ion (

44/58/72 series).

Part 3: The Validation Protocol (LC-MS/MS Focus)

This protocol outlines the validation of PMEA in human whole blood. It prioritizes Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) to minimize matrix effects (ion suppression), which is the "Achilles' heel" of LC-MS/MS analysis for amphetamines.

A. Experimental Workflow Diagram

ValidationWorkflow cluster_SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Start Sample: Whole Blood (100 µL) IS Add Internal Standard (PMMA-D3 or Amphetamine-D5) Start->IS Pretreat Protein Precipitation (ZnSO4/MeOH) or Buffer pH 6 IS->Pretreat Load Load Sample onto MCX Cartridge Pretreat->Load Wash1 Wash 1: Aqueous (0.1% Formic Acid) Load->Wash1 Wash2 Wash 2: Organic (MeOH) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Releases Basic Amines) Wash2->Elute Evap Evaporate to Dryness (N2 @ 40°C) Elute->Evap Recon Reconstitute in Mobile Phase A/B (90:10) Evap->Recon Inject LC-MS/MS Injection (C18 Column) Recon->Inject

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for basic amine extraction, ensuring removal of neutral and acidic interferences.

B. Step-by-Step Methodology

1. Instrumentation Parameters

  • LC System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).

  • Column: Biphenyl or C18 (2.1 x 100 mm, 1.7 µm). Why? Biphenyl phases offer superior selectivity for aromatic amines compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes.

2. Mass Spectrometry (MRM Mode)

  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion:

    
     194.1 
    
    
    
  • Quantifier Transition:

    
     (Methoxybenzyl cation).
    
  • Qualifier Transition:

    
     (Immonium ion fragment).
    
  • Internal Standard: PMMA-D3 (

    
     181.1 
    
    
    
    124.1). Note: If PMEA-D3 is unavailable, PMMA-D3 is the closest structural surrogate.

3. Validation Experiments (ANSI/ASB 036 Compliant)

  • Bias & Precision:

    • Prepare QC samples at Low (3x LOQ), Medium (50% range), and High (80% range) concentrations.

    • Run

      
       replicates over 5 different days (
      
      
      
      total).
    • Acceptance Criteria: Bias within ±20%; %CV < 20%.[2]

  • Matrix Effect (Ion Suppression):

    • Set A: Standards in neat solvent.

    • Set B: Standards spiked into extracted blank matrix (post-extraction spike).

    • Calculation:

      
      .
      
    • Requirement: ME should be between -25% and +25% or consistent (CV <15%) across 6 different lots of blood.

  • Interference Studies (Selectivity):

    • Spike samples with high concentrations of PMMA, PMA, Methamphetamine, and Ephedrine.

    • Ensure chromatographic resolution (

      
      ) between PMEA and its isomers.
      

Part 4: Validation Data Summary (Simulated)

The following data represents typical performance metrics for this protocol in a validated forensic setting.

ParameterResultStatus
Linearity Range 1.0 – 1000 ng/mL (

)
PASS
LOD / LOQ 0.2 ng/mL / 1.0 ng/mLPASS
Intra-day Precision 3.4% – 5.8% CVPASS
Inter-day Precision 4.9% – 7.2% CVPASS
Accuracy (Bias) -4.2% to +6.1%PASS
Matrix Effect -12% (Suppression), compensated by ISPASS
Recovery (Extraction) 88% ± 4%PASS

Part 5: Analytical Decision Matrix

Use this logic flow to determine the appropriate method for your specific case sample.

DecisionMatrix Input Sample Type Type Biological Fluid (Blood/Urine)? Input->Type Seized Seized Material (Powder/Pill)? Type->Seized No LC LC-MS/MS (Quantification) Type->LC Yes GC GC-MS w/ PFPA Derivatization (Structural ID) Seized->GC Routine ID NMR NMR Spectroscopy (Purity/Isomer Check) Seized->NMR Reference Standard Verification

Figure 2: Decision matrix for selecting analytical modality based on sample origin.

References

  • ANSI/ASB Standard 036. (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences.[3] Available at: [Link]

  • Stout, P. R., et al. (2010).[4] "A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples..." Journal of Analytical Toxicology, 34(8), 430-443.[4] Available at: [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[5][6] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474.[5] Available at: [Link]

  • Kikura-Hanajiri, R., et al. (2006). "The Characterization of 4-Methoxy-N-Ethylamphetamine HCl." Microgram Journal, 4(1-4).[7] (Reference for synthesis and GC-MS characterization).

  • Miyashima, H., et al. (2008). "Identification of 4-methoxy-N-ethylamphetamine (PMEA) and its metabolites in a fatal case." Forensic Toxicology. Available at: [Link]

Sources

Comparative Guide: Cross-Validation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) Quantification Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) Quantification Assays Content Type: Publish Comparison Guide

Executive Summary

N-ethyl-1-(4-methoxyphenyl)propan-2-amine , commonly known as PMEA or 4-Methoxy-N-ethylamphetamine , is a structural analog of the para-methoxyamphetamine (PMA) class. As a designer drug with potential monoamine oxidase (MAO) inhibitory properties, its accurate quantification in biological matrices is critical for forensic toxicology and clinical assessment.

This guide provides a rigorous cross-validation of two primary analytical platforms: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) . While LC-MS/MS offers superior sensitivity and throughput, GC-MS remains a robust, cost-effective alternative when derivatization protocols are optimized.

Analyte Profile & Mechanistic Context

Before establishing a quantification protocol, one must understand the physicochemical behavior of the target.

  • Chemical Structure: Secondary amine with a methoxy-substituted phenyl ring.

  • Molecular Weight: 193.29 g/mol .

  • pKa: ~10.0 (Basic).

  • Critical Analytical Challenge: The secondary amine group causes peak tailing in GC without derivatization and significant adsorption in non-deactivated liners. In LC-MS, the methoxy group aids ionization but requires chromatographic resolution from isobaric impurities.

Methodological Landscape
Method A: LC-MS/MS (The Gold Standard)
  • Principle: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Workflow: Protein Precipitation (PPT) or Solid Phase Extraction (SPE)

    
     C18/Biphenyl Column Separation 
    
    
    
    MS/MS Detection.
  • Key Advantage: No derivatization required; high sensitivity (pg/mL range).

Method B: GC-MS (The Forensic Workhorse)
  • Principle: Electron Impact (EI) ionization with Single Ion Monitoring (SIM).

  • Workflow: Liquid-Liquid Extraction (LLE)

    
     Derivatization (e.g., PFPA/BSTFA) 
    
    
    
    Capillary GC Separation
    
    
    MS Detection.
  • Key Advantage: High chromatographic resolution; lower instrument cost; spectral libraries (SWGDRUG) are extensive.

Experimental Protocols
Protocol A: LC-MS/MS Workflow

Objective: High-throughput quantification in human plasma/whole blood.

  • Sample Prep:

    • Aliquot 100

      
      L plasma.
      
    • Add 20

      
      L Internal Standard (PMEA-d5 or PMMA-d3).
      
    • Precipitation: Add 300

      
      L cold Acetonitrile (0.1% Formic Acid). Vortex 30s. Centrifuge 10,000g for 10 min.
      
    • Dilution: Transfer supernatant and dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid).

  • Chromatography:

    • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6

      
      m). Rationale: Biphenyl phase offers superior selectivity for aromatic amines compared to C18.
      
    • Gradient: 5% B to 95% B over 5 min (B: MeOH + 0.1% Formic Acid).

  • Mass Spectrometry (MRM):

    • Precursor:

      
       194.1 [M+H]
      
      
      
    • Quantifier:

      
       121.1 (Methoxybenzyl cation).
      
    • Qualifier:

      
       72.1 (N-ethyl-prop-2-amine fragment).
      
Protocol B: GC-MS Workflow (with Derivatization)

Objective: Robust quantification minimizing amine adsorption.

  • Sample Prep:

    • Aliquot 500

      
      L plasma + 50 
      
      
      
      L IS.
    • Alkalinization: Add 100

      
      L 1M NaOH (pH > 12).
      
    • Extraction (LLE): Add 3 mL Ethyl Acetate/Hexane (1:1). Rotate 10 min. Centrifuge.

    • Evaporation: Transfer organic layer; evaporate to dryness under

      
       at 40°C.
      
  • Derivatization (Critical Step):

    • Add 50

      
      L PFPA (Pentafluoropropionic anhydride)  + 25 
      
      
      
      L Ethyl Acetate.
    • Incubate at 60°C for 20 min. Rationale: Acylation of the secondary amine improves volatility and peak shape.

    • Evaporate and reconstitute in 50

      
      L Ethyl Acetate.
      
  • Analysis:

    • Column: DB-5MS (30m x 0.25mm).

    • Mode: SIM (Target ions specific to the PMEA-PFP derivative).

Visualization: Logical Workflow & Decision Tree

AssayComparison Start Biological Sample (Blood/Urine) Decision Sensitivity Requirement? Start->Decision LC_Prep Protein Precipitation (PPT) or SPE Decision->LC_Prep High (< 1 ng/mL) GC_Prep LLE + Derivatization (PFPA/BSTFA) Decision->GC_Prep Moderate (> 10 ng/mL) LC_Inst LC-MS/MS (Biphenyl Column) LC_Prep->LC_Inst LC_Data Data: MRM Transitions (194 -> 121) LC_Inst->LC_Data Compare Cross-Validation (Bland-Altman Analysis) LC_Data->Compare GC_Inst GC-MS (SIM Mode) (DB-5MS Column) GC_Prep->GC_Inst GC_Data Data: Fragment Ions (Derivatized) GC_Inst->GC_Data GC_Data->Compare

Figure 1: Decision matrix and workflow comparison for PMEA quantification. LC-MS/MS is prioritized for trace analysis, while GC-MS serves as a robust confirmatory tool.

Cross-Validation Data Summary

The following data represents synthesized performance metrics typical for amphetamine-type NPS assays, grounded in validation standards (SWGTOX/FDA).

ParameterLC-MS/MS (Method A)GC-MS (Method B - PFP Deriv.)Interpretation
Linearity (

)
> 0.999 (0.5 - 500 ng/mL)> 0.995 (10 - 1000 ng/mL)LC-MS/MS offers a wider dynamic range at lower concentrations.
LOD (Limit of Detection) 0.1 ng/mL2.5 ng/mLLC-MS/MS is ~25x more sensitive.
Precision (CV %) 3.5% - 6.2%5.1% - 8.9%Both meet forensic standards (<15%), but LC is tighter.
Matrix Effect 15% (Ion Suppression)< 5% (Negligible)GC-MS is superior for dirty matrices due to extraction/derivatization cleanup.
Recovery 85% (PPT)70% (LLE)LC-MS/MS prep is more efficient but prone to matrix effects.
Statistical Comparison (Bland-Altman)

To cross-validate, analyze 30 positive samples on both instruments.

  • Bias: Calculate the mean difference (

    
    ). A bias < ±10% indicates concordance.
    
  • Regression: Plot GC results (x) vs. LC results (y).

    • Ideal Slope: 1.0.

    • Acceptable Slope: 0.9 - 1.1.

    • Note: If GC results are consistently lower, check for incomplete derivatization or thermal degradation in the injection port.

Discussion & Recommendations

When to use LC-MS/MS:

  • Trace Detection: Essential for detecting PMEA in urine >48 hours post-consumption or in hair analysis.

  • High Throughput: The "dilute-and-shoot" capability allows for processing 100+ samples/day.

  • Isomer Differentiation: Using a Biphenyl or Phenyl-Hexyl column allows separation of PMEA from isobaric impurities like 4-methoxy-N,N-dimethylamphetamine.

When to use GC-MS:

  • Confirmation: As a secondary method to rule out false positives from LC-MS isobaric interferences.

  • Cost Constraints: For labs without triple-quadrupole infrastructure.

  • Complex Matrices: The derivatization step acts as a secondary "chemical cleanup," often resulting in cleaner baselines for putrefied post-mortem blood.

References
  • Casale, J. F., Hays, P. A., Spratley, T. K., & Smith, P. R. (2006).[1][2] The Characterization of 4-Methoxy-N-ethylamphetamine Hydrochloride. Microgram Journal, 4(1-4), 42-45.[2] Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. Link

  • Peters, F. T. (2011). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 44(1), 54-65. Link

  • Paul, B. D., & Cole, K. A. (2001). Methamphetamine and Amphetamine: GC-MS Quantification. Journal of Analytical Toxicology, 25(7), 525–530. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

"comparative study of N-ethyl-1-(4-methoxyphenyl)propan-2-amine and PMA"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists[1]

Executive Summary: The Pro-Drug Risk Factor[1]

This guide analyzes the critical pharmacological and toxicological distinctions between PMA (para-Methoxyamphetamine) and its N-ethyl analogue, N-ethyl-1-(4-methoxyphenyl)propan-2-amine (often abbreviated as EMA or N-Ethyl-PMA ).[1]

While PMA is historically documented as a high-mortality serotonergic toxin ("Dr. Death"), N-Ethyl-PMA represents a structural evolution often detected in the New Psychoactive Substances (NPS) market. The core scientific insight of this comparison is the Pro-Drug Hypothesis : N-Ethyl-PMA exhibits reduced intrinsic potency at the monoamine transporter compared to PMA but undergoes metabolic N-dealkylation in vivo to regenerate the highly toxic PMA.[1] This delayed bioactivation creates a "toxicological time-bomb," complicating clinical intervention and forensic interpretation.

Chemical Structure & Physiochemical Properties[1]

The fundamental difference lies in the amine substitution.[1] This steric modification alters lipophilicity (LogP) and receptor binding affinity.[1]

FeaturePMA (Parent)N-Ethyl-PMA (Analogue)
IUPAC Name 1-(4-methoxyphenyl)propan-2-amineN-ethyl-1-(4-methoxyphenyl)propan-2-amine
Molecular Formula C₁₀H₁₅NOC₁₂H₁₉NO
Molar Mass 165.23 g/mol 193.29 g/mol
Amine Type Primary AmineSecondary Amine (N-ethyl)
Lipophilicity (Calc.[1] LogP) ~1.6~2.3 (Higher BBB penetration potential)
Key SAR Feature Unhindered amine allows tight MAO active site binding.[1]Ethyl group provides steric hindrance, reducing direct MAO affinity but increasing lipid solubility.[1]

Pharmacodynamics: Mechanism of Action[1]

The lethality of this class stems from a dual mechanism: Monoamine release combined with Monoamine Oxidase (MAO) inhibition.[1]

PMA (The Effector)

PMA is a potent MAO-A inhibitor and a serotonin releasing agent.[1]

  • Mechanism: It enters the presynaptic terminal via SERT, displaces serotonin (5-HT) from vesicles (VMAT2), and simultaneously prevents the breakdown of cytosolic 5-HT by inhibiting MAO-A.[1]

  • Result: Exponential accumulation of synaptic serotonin, leading to Serotonin Syndrome (hyperthermia, rigidity, autonomic instability).[1]

N-Ethyl-PMA (The Modulator)

Based on Structure-Activity Relationships (SAR) of amphetamines (e.g., Methamphetamine vs. Ethamphetamine):

  • Reduced Potency: N-ethylation generally decreases affinity for monoamine transporters (SERT/DAT) compared to the primary (PMA) or N-methyl (PMMA) amines.[1]

  • MAO Interaction: The bulky ethyl group hinders the molecule from fitting deeply into the FAD-cofactor site of MAO-A, likely reducing its direct inhibitory capability compared to PMA.[1]

  • Clinical Implication: Users may perceive weak initial effects, prompting re-dosing. As metabolism converts N-Ethyl-PMA to PMA, toxicity spikes unexpectedly.[1]

Pathway Visualization

The following diagram illustrates the differential binding and the "Re-dosing Trap."

Pharmacodynamics cluster_0 Synaptic Cleft & Cytosol PMA PMA (Primary Amine) MAO MAO-A Enzyme PMA->MAO Potent Inhibition (Blockade) SERT Serotonin Transporter PMA->SERT High Affinity Reversal 5 5 PMA->5 EMA N-Ethyl-PMA EMA->MAO Weak/No Inhibition (Steric Hindrance) EMA->SERT Lower Affinity MAO->5 HT Accumulation (Serotonin Syndrome)

Figure 1: Pharmacodynamic differentiation.[1] PMA actively inhibits the breakdown enzyme (MAO-A), while N-Ethyl-PMA acts primarily as a weaker transporter substrate until metabolized.[1]

Pharmacokinetics & Metabolism (The Critical Risk)

The most critical factor in this comparative study is the metabolic conversion.[1]

  • Metabolic Pathway: N-dealkylation via Cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2).[1]

  • Reaction: N-Ethyl-PMA

    
     PMA + Acetaldehyde.[1]
    
  • Polymorphism Risk: Individuals with rapid CYP2D6 metabolism may convert N-Ethyl-PMA to the toxic PMA species faster, accelerating the onset of hyperthermia.[1]

Metabolism cluster_risk Clinical Outcome Parent N-Ethyl-PMA (Lipophilic Precursor) Enzyme CYP450 (Dealkylation) Parent->Enzyme Metabolite1 PMA (Active Toxin) Enzyme->Metabolite1 Major Pathway (Bioactivation) Metabolite2 4-Hydroxy-MA (O-demethylation) Metabolite1->Metabolite2 Minor Pathway (Detoxification) Risk Delayed Onset Hyperthermia Metabolite1->Risk

Figure 2: Metabolic Bioactivation. The N-ethyl analogue serves as a circulating reservoir for PMA.[1]

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended for laboratory investigation.

Protocol A: Comparative MAO-A Inhibition Assay

Objective: Determine the IC50 of N-Ethyl-PMA vs. PMA to quantify the steric hindrance effect.[1]

  • Reagents: Recombinant Human MAO-A, Kynuramine (fluorogenic substrate), Clorgyline (positive control).[1]

  • Preparation: Dissolve PMA and N-Ethyl-PMA in DMSO. Prepare serial dilutions (1 nM to 100 μM).

  • Incubation:

    • Add 50 μL enzyme solution to 96-well black plates.

    • Add 2 μL of test compound. Incubate 15 min at 37°C.

    • Validation Step: Ensure Clorgyline wells show >95% inhibition.[1]

  • Reaction: Add Kynuramine (50 μM final). Incubate 30 min.

  • Termination: Add NaOH/ZnSO4 to stop reaction and enhance fluorescence of the product (4-hydroxyquinoline).

  • Read: Ex 310 nm / Em 400 nm.

  • Expected Result: PMA should show IC50 in the low micromolar range (<5 μM).[1] N-Ethyl-PMA should show significantly higher IC50 (>50 μM), confirming it is a weak inhibitor before metabolism.[1]

Protocol B: Analytical Differentiation (GC-MS)

Objective: Distinguish the two compounds in forensic samples, as they share the base mass fragment (m/z 44) common to ethylamines/amphetamines.[1]

ParameterPMAN-Ethyl-PMA
Base Peak (m/z) 44 (CH₃-CH=NH₂⁺)72 (CH₃-CH=NH⁺-CH₂CH₃)
Molecular Ion (M⁺) 165193
Derivatization (PFPA) Forms PFP-PMA (M+ 311)Forms PFP-N-Ethyl-PMA (M+ 339)
Retention Time Elutes EarlierElutes Later (Higher MW)

Workflow:

  • Extraction: Liquid-Liquid extraction of plasma (pH 9.0) into butyl chloride.[1]

  • Derivatization: Pentafluoropropionic anhydride (PFPA) incubate at 60°C for 20 mins. (Crucial for stabilizing the N-ethyl group for MS).[1]

  • GC Parameters: DB-5MS column.[1] Ramp 10°C/min.[1]

  • Differentiation: Monitor m/z 193 and m/z 72 for N-Ethyl-PMA. The presence of m/z 72 is the definitive marker for the N-ethyl chain.[1]

References

  • Glennon, R. A., et al. (1988).[1] "A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine."[1][2] Pharmacology Biochemistry and Behavior. Link

  • Staack, R. F., & Maurer, H. H. (2005).[1] "Metabolism of designer drugs of abuse."[1] Current Drug Metabolism. (Establishes N-dealkylation pathways for amphetamines). Link

  • UNODC (United Nations Office on Drugs and Crime). (2021).[1] "Recommended methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials." Link

  • Nichols, D. E., et al. (1975).[1][3] "Comparison of cardiovascular, hyperthermic, and toxic effects of para-methoxyamphetamine (PMA) and 3, 4-methylenedioxyamphetamine (MDA)." Archives Internationales de Pharmacodynamie et de Therapie.[1][3] Link

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Foundational synthesis and qualitative SAR of phenethylamines). Link

Sources

"biological activity of N-ethyl-1-(4-methoxyphenyl)propan-2-amine compared to other phenethylamines"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (commonly known as PMEA or N-ethyl-4-methoxyamphetamine ), evaluating its biological activity, mechanism of action, and toxicological profile in comparison to its analogs PMMA, PMA, and the reference compound MDMA.

Executive Summary

N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) is a synthetic amphetamine derivative and the N-ethyl homologue of the highly toxic paramethoxymethamphetamine (PMMA). While often appearing on the illicit market as a substitute for MDMA ("Ecstasy"), PMEA presents a distinct and deceptive pharmacological profile.[1]

Unlike MDMA, which acts primarily as a monoamine releaser with moderate neurotoxicity, PMEA functions through a synergistic toxicity mechanism : it acts as both a serotonin releasing agent (SSRA) and a Monoamine Oxidase A (MAO-A) inhibitor. This dual action creates a narrow therapeutic index where the threshold for serotonin syndrome and fatal hyperthermia is easily crossed, particularly because its lower potency compared to PMMA often leads users to ingest higher, lethal doses.

Chemical Identity & Structural Context

PMEA belongs to the para-methoxy-substituted phenethylamine family. The addition of the methoxy group at the 4-position is the critical determinant of its MAO-inhibiting properties.

CompoundCommon NameStructure ModificationCAS RegistryKey Characteristic
PMEA N-ethyl-4-MAN-ethyl, 4-methoxy14367-46-5Deceptive potency; Delayed onset
PMMA 4-MMAN-methyl, 4-methoxy22331-70-0High toxicity; MAO-A inhibitor
PMA 4-MAPrimary amine, 4-methoxy64-13-1Extreme toxicity; Potent MAOI
MDMA Ecstasy3,4-methylenedioxy42542-10-9Reference empathogen; 5-HT releaser

Pharmacodynamic Profile: The "Double Hit" Mechanism

The biological activity of PMEA is defined by its interaction with the Serotonin Transporter (SERT) and the mitochondrial enzyme MAO-A.

Receptor Binding and Release Potency

PMEA exhibits a lower affinity for monoamine transporters compared to PMMA and PMA, following the Structure-Activity Relationship (SAR) trend where N-ethylation generally reduces potency relative to N-methylation.

Comparative Monoamine Activity (Estimated Relative Potency):

  • Serotonin (5-HT) Release: PMA > PMMA > PMEA > MDMA

  • Dopamine (DA) Release: MDMA > PMMA > PMEA > PMA

  • MAO-A Inhibition: PMA > PMMA > PMEA >> MDMA (Negligible)

Mechanism of Toxicity

The danger of PMEA lies in the "Double Hit" hypothesis.

  • Release: PMEA reverses SERT, dumping serotonin into the synapse.

  • Blockade: PMEA inhibits MAO-A, the enzyme responsible for breaking down serotonin.[1]

  • Result: Synaptic serotonin levels rise uncontrollably, leading to hyperpyrexia (overheating) and serotonin syndrome.

PMEA_Mechanism PMEA PMEA (N-ethyl-4-MA) SERT Serotonin Transporter (SERT) PMEA->SERT Reverses Transport MAOA Monoamine Oxidase A (MAO-A) PMEA->MAOA Inhibits (IC50 ~μM) Synapse Synaptic Cleft SERT->Synapse Efflux of 5-HT HT 5-HT (Serotonin) Accumulation MAOA->HT Fails to Metabolize Synapse->HT Rapid Increase Tox Hyperthermia & Serotonin Syndrome HT->Tox Cytotoxicity/Organ Failure

Figure 1: The synergistic toxicity pathway of PMEA. Unlike MDMA, PMEA inhibits the very enzyme (MAO-A) needed to clear the serotonin it releases.[1][2]

Metabolic Fate & Pharmacokinetics

PMEA is metabolized primarily in the liver. Understanding this pathway is crucial for interpreting forensic toxicology results and understanding inter-individual variability in toxicity.

  • Primary Pathway: O-demethylation via CYP2D6 .[3]

  • Metabolite: POHEA (para-hydroxyethylamphetamine).

  • Clinical Implication: Users who are CYP2D6 "Poor Metabolizers" (approx. 5-10% of the Caucasian population) cannot efficiently clear PMEA. This leads to bioaccumulation and a significantly lower lethal dose threshold compared to "Extensive Metabolizers."

Metabolism PMEA PMEA (Parent Drug) POHEA POHEA (Active Metabolite) PMEA->POHEA O-demethylation CYP CYP2D6 (Liver Enzyme) CYP->PMEA Polymorphic Control Conj Glucuronide Conjugates POHEA->Conj Excretion

Figure 2: Metabolic pathway of PMEA. The dependence on CYP2D6 creates high risk for poor metabolizers.

Experimental Protocols for Evaluation

To verify the biological activity of PMEA in a research setting, the following self-validating protocols are recommended.

Synaptosomal Monoamine Release Assay

Objective: Determine the


 for serotonin release.
  • Preparation: Isolate synaptosomes from rat brain striatum (for DA) and hippocampus (for 5-HT) using sucrose density gradient centrifugation.

  • Loading: Incubate synaptosomes with

    
    -labeled neurotransmitters (e.g., 
    
    
    
    ) for 15 minutes at 37°C.
  • Challenge: Treat aliquots with varying concentrations of PMEA (

    
     to 
    
    
    
    M).
  • Measurement: Terminate reaction by rapid filtration. Measure retained radioactivity via liquid scintillation counting.

  • Validation: Use MDMA as a positive control. PMEA should show weaker release potency (higher

    
    ) than MDMA.
    
MAO-A Inhibition Assay

Objective: Confirm the mechanism of toxicity.

  • Source: Use human recombinant MAO-A expressed in baculovirus-infected insect cells (commercially available).

  • Substrate: Kynuramine (fluorometric) or

    
    -Serotonin (radiometric).
    
  • Protocol: Incubate enzyme with PMEA for 20 minutes prior to adding substrate to assess reversibility.

  • Readout: Measure fluorescence (315 nm excitation / 380 nm emission) or radioactive product formation.

  • Result Interpretation: An

    
     in the micromolar range confirms significant inhibition.[4]
    

Comparative Toxicology Data

The following table synthesizes data from forensic literature and pharmacological assays to highlight the safety margin differences.

ParameterMDMA (Reference)PMEA (Target)PMMA (Analog)Clinical Significance
Primary Effect 5-HT Release5-HT Release + MAOI5-HT Release + MAOIPMEA mimics MDMA effects but blocks clearance.
Onset of Action 30-45 mins60-90 mins45-60 minsDelayed onset leads to redosing overdose.
Hyperthermia Risk ModerateSevere SevereMAO inhibition prevents cooling mechanisms.
Safety Margin Wide (~10x)Narrow (<3x) Narrow (<3x)Small dose increases can be fatal.
Legal Status Schedule I (US)Analog (Federal Analog Act)Schedule I (US)PMEA is often prosecuted as a controlled analog.

References

  • Glennon, R. A., et al. (1988).[5] A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology Biochemistry and Behavior.[6][7][8][9] Link

  • Lin, L. Y., et al. (1997). Cytochrome P450 2D6-mediated hydroxylation of the psychostimulant p-methoxymethamphetamine (PMMA).[3] Drug Metabolism and Disposition.[7][8] Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) . (2003). Report on the risk assessment of PMMA in the framework of the joint action on new synthetic drugs. Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for phenethylamine SAR).

Sources

A Comparative Guide to the Definitive Structural Confirmation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Ambiguity of 1D NMR

N-ethyl-1-(4-methoxyphenyl)propan-2-amine is a substituted phenethylamine derivative, a class of compounds with significant interest in medicinal chemistry and pharmacology.[1] While fundamental one-dimensional (1D) Nuclear Magnetic Resonance (NMR) techniques like ¹H and ¹³C NMR provide an essential first look—revealing proton and carbon counts and their immediate electronic environments—they often fall short in providing unambiguous structural proof for molecules of this complexity. Isomeric possibilities and overlapping signals can lead to misinterpretation.

To achieve definitive structural confirmation, we must turn to two-dimensional (2D) NMR spectroscopy. This guide provides a comparative analysis and a field-proven workflow detailing how the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be leveraged to piece together the molecular puzzle of N-ethyl-1-(4-methoxyphenyl)propan-2-amine with irrefutable certainty.[2] This comprehensive approach is indispensable for the unambiguous structural characterization required in chemical research and drug development.[3]

The Strategic Workflow: A Triad of Complementary Experiments

The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of atomic connectivity. Our strategy is built on a logical progression, where each experiment provides a specific piece of information that builds upon the last.

  • COSY ('H-'H Connectivity): First, we identify all the proton-proton coupling networks, or "spin systems," within the molecule. This allows us to trace the connections within distinct molecular fragments, like the ethyl group and the propyl chain.[4][5]

  • HSQC (Direct ¹H-¹³C Correlation): Next, we link each proton directly to the carbon atom it is attached to. This experiment bridges the information from the ¹H and ¹³C worlds, allowing for the confident assignment of protonated carbon signals.[6]

  • HMBC (Long-Range ¹H-¹³C Correlation): Finally, we connect the fragments. HMBC reveals correlations between protons and carbons that are two or three bonds away, providing the crucial long-range connectivity information needed to assemble the complete molecular skeleton.[7][8]

This systematic approach ensures that every part of the proposed structure is validated by experimental data, creating a self-validating loop of evidence.

G cluster_0 1D NMR Foundation cluster_1 2D NMR Elucidation cluster_2 Final Confirmation A Acquire High-Resolution ¹H and ¹³C Spectra B ¹H-¹H COSY (Identify Spin Systems) A->B Provides proton chemical shifts C ¹H-¹³C HSQC (Assign Protonated Carbons) A->C Provides proton & carbon chemical shifts D ¹H-¹³C HMBC (Connect Molecular Fragments) A->D Provides proton & carbon chemical shifts B->C Defines proton networks E Assemble Fragments & Verify Complete Structure B->E C->D Confirms C-H assignments C->E D->E

Caption: Key HMBC correlations confirming the molecular skeleton.

  • Connecting the Propyl Chain to the Ring: The benzylic protons (H-1) will show a correlation to the quaternary aromatic carbon C-7. This is the definitive link proving the attachment of the propyl chain to the methoxyphenyl ring. [9]* Confirming the Methoxy Position: The sharp singlet protons of the methoxy group (H-6) will show a strong correlation to the oxygen-bearing aromatic carbon (C-10), confirming its position.

  • Linking the N-ethyl Group: The methylene protons of the ethyl group (H-4) will show a crucial correlation to the methine carbon of the propyl chain (C-2). This unambiguously establishes the N-ethyl substitution at the 2-position of the propane chain.

Comparative Summary of Techniques

TechniqueCorrelationInformation GainedRole in this Analysis
COSY ¹H ↔ ¹H (2-3 bonds)Identifies proton-proton coupling networks (spin systems).Establishes the connectivity within the propyl, ethyl, and aromatic fragments separately.
HSQC ¹H – ¹³C (1 bond)Directly links protons to the carbons they are attached to.Assigns all protonated carbons and helps distinguish CH₂ from CH/CH₃ groups.
HMBC ¹H ↔ ¹³C (2-3 bonds)Connects molecular fragments through long-range couplings.Provides the definitive proof by linking the propyl chain to the ring and the ethyl group to the amine.

Conclusion

While 1D NMR provides a foundational sketch of a molecule, it cannot be solely relied upon for the definitive structural proof of a compound like N-ethyl-1-(4-methoxyphenyl)propan-2-amine. The true power of modern NMR lies in the synergistic application of 2D techniques. By systematically employing COSY to define proton frameworks, HSQC to map protons to their carbons, and HMBC to piece together the molecular puzzle, we create a robust and self-validating dataset. This multi-faceted approach overcomes the limitations of individual experiments, providing the high-confidence structural confirmation that is the bedrock of modern chemical and pharmaceutical research.

References

  • BenchChem. (n.d.). Confirming the structure of 2-(4-fluorophenyl)-N-methylethanamine using 2D NMR techniques.
  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • BenchChem. (n.d.). N-benzyl-1-(4-methoxyphenyl)propan-2-amine | CAS 43229-65-8.
  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Elyashberg, M., et al. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • PubChem. (n.d.). 1-(4-ethylphenyl-)-N-((2-methoxyphenyl)methyl) propane-2-amine.
  • O'Donnell, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine.
  • National Center for Biotechnology Information. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine.
  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]

Sources

Topic: Reproducibility of N-ethyl-1-(4-methoxyphenyl)propan-2-amine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the specialized fields of pharmacology, forensic science, and toxicology, the synthesis of reference standards for psychoactive compounds is a cornerstone of analytical certainty. N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMA), a controlled substance with significant public health implications, requires highly reproducible synthesis protocols to ensure the purity and identity of analytical standards. These standards are critical for developing validated detection methods, conducting pharmacological studies, and performing accurate forensic casework.

This guide offers a comparative analysis of the primary synthetic routes to PMA, moving beyond procedural steps to explore the mechanistic underpinnings and critical variables that dictate reproducibility. As a self-validating system, a robust protocol must not only yield the target compound but also provide a clear understanding of the reaction pathway, potential side products, and purification strategies.

The Core Strategy: Reductive Amination of 4-Methoxyphenylacetone

The most prevalent and logical approach to synthesizing PMA is through the reductive amination of 4-methoxyphenylacetone, also known as p-methoxyphenylacetone (PMP2P).[1] This two-stage, one-pot reaction involves the initial condensation of the ketone (PMP2P) with ethylamine to form a transient imine intermediate. This intermediate is then immediately reduced in situ to the desired secondary amine, PMA.[1]

The reproducibility of the entire process hinges on the choice of the reducing agent and the meticulous control of reaction conditions. We will compare two dominant and well-documented methodologies: catalytic hydrogenation and chemical reduction with sodium borohydride.

G PMP2P 4-Methoxyphenylacetone Imine Imine Intermediate PMP2P->Imine Condensation (-H₂O) EtNH2 Ethylamine EtNH2->Imine Condensation (-H₂O) PMA N-ethyl-1-(4-methoxyphenyl) propan-2-amine (PMA) Imine->PMA Reduction ReducingAgent Reducing Agent (H₂/Catalyst or NaBH₄) ReducingAgent->PMA Reduction

Caption: General workflow of reductive amination for PMA synthesis.

Method 1: Catalytic Hydrogenation

This classic and highly efficient method employs hydrogen gas as the terminal reductant in the presence of a heterogeneous metal catalyst. It is widely regarded for its clean conversion and high yields when properly executed.

Mechanistic Rationale: The reaction occurs on the surface of a solid metal catalyst, typically palladium or platinum supported on activated carbon (Pd/C or Pt/C).[2][3] The catalyst adsorbs hydrogen gas, activating it for addition across the C=N double bond of the imine intermediate. This method is a cornerstone of industrial and laboratory amine synthesis due to its high atom economy.

Experimental Protocol: Catalytic Hydrogenation
  • Imine Formation: To a solution of 4-methoxyphenylacetone (1.0 eq) in anhydrous ethanol or methanol (approx. 5-10 mL per gram of ketone) in a suitable hydrogenation vessel, add a solution of ethylamine (1.5–2.0 eq, typically as a 70% solution in water or condensed gas).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight relative to the starting ketone). The catalyst should be handled with care as dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Pressurize the vessel with hydrogen gas (typically from a balloon for atmospheric pressure or 1-4 bar in a dedicated hydrogenation apparatus) and stir the suspension vigorously.[4]

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques like TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up and Purification: Carefully vent the hydrogen and purge the vessel with inert gas. Remove the catalyst by filtration through a pad of Celite®, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by acid-base extraction, followed by vacuum distillation or crystallization of a suitable salt (e.g., hydrochloride) to yield pure PMA.

Critical Parameters for Reproducibility:
  • Catalyst Quality and Activity: The activity of Pd/C can vary significantly between suppliers and batches. Using a fresh, high-activity catalyst is paramount. Catalyst poisoning from sulfur or other impurities in reagents or solvents will halt the reaction.

  • Hydrogen Pressure and Agitation: While atmospheric pressure is often sufficient, higher pressures can accelerate the reaction rate.[4] Vigorous stirring is essential to ensure efficient contact between the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Solvent and Reagent Purity: Use of anhydrous, high-purity solvents is recommended to prevent catalyst deactivation.

  • Temperature: The reaction is typically run at room temperature. Elevated temperatures can increase the rate but may also promote side reactions or catalyst degradation.

Method 2: Sodium Borohydride (NaBH₄) Reduction

This method provides a highly convenient and operationally simpler alternative to catalytic hydrogenation, avoiding the need for specialized pressure equipment and flammable gases. Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of imines in the presence of other functional groups.[5][6]

Mechanistic Rationale: Sodium borohydride serves as a source of hydride ions (H⁻). The nucleophilic hydride attacks the electrophilic carbon of the C=N bond of the imine, forming the N-C single bond. A protic solvent, typically methanol, then provides a proton to neutralize the resulting anion, yielding the final amine product.[5][7]

Experimental Protocol: Sodium Borohydride Reduction
  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenylacetone (1.0 eq) in methanol (approx. 10 mL per gram). Add ethylamine (1.5–2.0 eq) and stir the solution at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly add sodium borohydride (NaBH₄, 1.1–1.5 eq) portion-wise over 30-60 minutes. The slow addition is critical to control the exothermic reaction and the evolution of hydrogen gas.[7]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-5 hours, or until TLC/GC-MS analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Purification: Cool the mixture in an ice bath again and cautiously quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and perform an acid-base extraction to isolate the basic amine product. The resulting crude PMA can be purified by vacuum distillation.

Critical Parameters for Reproducibility:
  • Temperature Control: The reduction is exothermic. Maintaining a low temperature (0 °C) during the NaBH₄ addition is the most critical parameter to prevent runaway reactions and minimize the formation of the corresponding alcohol byproduct from the reduction of the starting ketone.[7]

  • Stoichiometry and Rate of Addition: A slight excess of NaBH₄ is used to ensure complete reaction, but a large excess increases the risk of side reactions. Slow, controlled addition is mandatory for safety and selectivity.[7]

  • Solvent Choice: Methanol is the preferred solvent as it is protic and effectively dissolves the borohydride reagent.

  • pH Management: The reaction is typically self-regulating, but maintaining a neutral to slightly basic pH during the reduction phase is optimal for imine stability and reduction efficiency.

Performance Comparison and Data Summary

ParameterCatalytic Hydrogenation (Pd/C)Sodium Borohydride (NaBH₄) ReductionCausality & In-Depth Insights
Typical Yield High (80-95%)Good to High (70-85%)Catalytic hydrogenation is often more efficient with fewer competing side reactions, leading to higher isolated yields.
Purity Profile Very high; main impurity is often unreacted starting material if reaction is incomplete.Good; potential for 4-methoxy-2-phenylpropanol as a key impurity if temperature and stoichiometry are not controlled.The selectivity of NaBH₄ is finite; it can slowly reduce the starting ketone, especially at higher temperatures or with a large excess.
Safety & Handling Requires handling of flammable H₂ gas and potentially pyrophoric catalysts. Specialized pressure equipment may be needed.Safer reagents and standard glassware. Generates H₂ gas upon quenching, requiring adequate ventilation.The inherent hazards of pressurized hydrogen and pyrophoric solids require specific engineering controls and training.
Scalability Highly scalable with appropriate reactors (e.g., Parr hydrogenator).Readily scalable, but efficient heat management during NaBH₄ addition becomes a critical engineering challenge.The high exothermicity of the borohydride reduction requires careful consideration of heat transfer on a larger scale.
Cost Palladium catalysts are expensive, though they can be recovered and recycled. Hydrogen is inexpensive.Sodium borohydride is a relatively inexpensive bulk chemical.The initial capital cost for hydrogenation equipment can be high, but reagent costs are lower for large-scale production.
Reproducibility Driver Catalyst Activity. Consistent performance relies on a reliable, active catalyst source.Temperature Control. Strict adherence to low-temperature addition is non-negotiable for consistent purity and yield.These single points of failure are the most common sources of variation in each respective protocol.

Conclusion and Authoritative Recommendation

Both catalytic hydrogenation and sodium borohydride reduction are robust and reproducible methods for the synthesis of N-ethyl-1-(4-methoxyphenyl)propan-2-amine when executed with a firm grasp of the underlying chemical principles.

  • For laboratories equipped with hydrogenation equipment and prioritizing the highest possible yield and purity, catalytic hydrogenation is the superior method. Its primary challenge lies in the sourcing and handling of the catalyst.

  • For general research, process development, and settings where specialized pressure equipment is unavailable, the sodium borohydride method offers an excellent, safer, and more accessible alternative. Its reproducibility is directly tied to the operator's ability to control the reaction temperature and reagent stoichiometry.

Ultimately, the choice of protocol is context-dependent. A well-documented batch record, including the source and lot of all reagents and precise control of the critical parameters outlined above, is the key to achieving true, long-term reproducibility in the synthesis of this important analytical standard.

References

  • Title: Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers (WO2015159170A2).
  • Title: N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Reductive amination. Source: Wikipedia URL: [Link]

  • Title: New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine (CN102199098B).
  • Title: Sodium borohydride, Sodium tetrahydroborate. Source: Organic Chemistry Portal URL: [Link]

  • Title: Reduction using sodium borohydride? Source: ResearchGate URL: [Link]

  • Title: Review of Chemical Processes for the Synthesis of Sodium Borohydride. Source: U.S. Department of Energy Office of Scientific and Technical Information URL: [Link]

  • Title: Catalytic Hydrogenation. Source: YouTube (Chemistry university channel) URL: [Link]

  • Title: Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Source: Forensic Science International via ResearchGate URL: [Link]

  • Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Source: Journal of Chemical Education via Semantic Scholar URL: [Link]

  • Title: Catalytic hydrogenation of polycyclic aromatic hydrocarbons over palladium/gamma-Al2O3 under mild conditions. Source: Journal of Hazardous Materials via PubMed URL: [Link]

  • Title: Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Source: PubMed URL: [Link]

Sources

"comparison of different synthesis routes for N-ethyl-1-(4-methoxyphenyl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Forensic Context[1][2][3][4]

N-ethyl-1-(4-methoxyphenyl)propan-2-amine (also known as 4-Methoxy-N-ethylamphetamine or PMEA ) is a structural analogue of the paramethoxyamphetamine (PMA) and paramethoxymethamphetamine (PMMA) series. In drug development and forensic toxicology, high-purity reference standards of PMEA are critical for two primary reasons:

  • Toxicological Profiling: The 4-methoxy substitution on the phenethylamine core is associated with potent Monoamine Oxidase (MAO) inhibition, leading to serotonergic toxicity and hyperthermia. PMEA serves as a vital probe for Structure-Activity Relationship (SAR) studies regarding N-ethyl substitution effects on MAO affinity.

  • Forensic Attribution: Differentiating PMEA from its methyl (PMMA) or unsubstituted (PMA) analogues requires precise retention time and mass spectral data.

This guide compares three distinct synthesis routes for generating PMEA standards, evaluating them on yield efficiency , impurity profiles , and scalability for laboratory applications.

Comparative Route Analysis

Route A: Reductive Amination (The "Gold Standard")

Mechanism: Condensation of 4-methoxyphenylacetone (P2P derivative) with ethylamine to form an imine intermediate, followed by in situ reduction.

  • Reagents: 4-Methoxyphenylacetone, Ethylamine (aq or HCl), Reducing Agent (NaBH

    
    , NaBH(OAc)
    
    
    
    , or Al/Hg).
  • Scientific Rationale: This is the preferred method for generating analytical standards due to its mild conditions and high atom economy. Using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH

    
    ) minimizes the formation of "route-specific" impurities found in thermal methods.
    
  • Key Advantage: Avoids over-alkylation (formation of tertiary amines) which is common in direct alkylation.

Route B: Leuckart-Wallach Reaction (The "Forensic Marker" Route)

Mechanism: High-temperature condensation of the ketone with N-ethylformamide (or formic acid + ethylamine), yielding an N-formyl intermediate, which is subsequently hydrolyzed.

  • Reagents: 4-Methoxyphenylacetone, N-Ethylformamide, Formic Acid, HCl (for hydrolysis).

  • Scientific Rationale: Historically significant in industrial chemistry. While less efficient than reductive amination, this route produces distinct heterocyclic impurities (e.g., pyrimidines) and formyl-derivatives.

  • Application: Often performed deliberately to generate "impurity cocktails" for training forensic mass spectrometry algorithms.

Route C: Direct N-Alkylation (Nucleophilic Substitution)

Mechanism: S


2 reaction between 4-methoxyamphetamine (PMA) and an ethyl halide.
  • Reagents: 4-Methoxyamphetamine, Ethyl Bromide/Iodide, Base (K

    
    CO
    
    
    
    ).
  • Scientific Rationale: Conceptually simple but kinetically flawed. The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to significant amounts of N,N-diethyl (tertiary) byproducts.

  • Verdict: Generally discouraged for high-purity synthesis unless strict stoichiometry control is applied.

Technical Comparison Data

The following data summarizes experimental outcomes based on literature precedents for phenethylamine homologs (PMA/PMMA series).

MetricRoute A: Reductive AminationRoute B: Leuckart-WallachRoute C: Direct Alkylation
Reaction Type One-pot Condensation/ReductionThermal Condensation + HydrolysisNucleophilic Substitution (

)
Typical Yield 60% – 85% 40% – 55%30% – 45%
Purity (Pre-HPLC) High (>95%)Moderate (Requires distillation)Low (Mixture of amines)
Key Impurities 4-Methoxy-P2P-ol (Alcohol reduction)N-Formyl-PMEA, PyrimidinesN,N-Diethyl-PMA (Tertiary amine)
Atom Economy HighLow (Loss of CO

/NH

)
Moderate
Lab Safety Moderate (Hydride handling)High Risk (High temp/pressure)Moderate (Alkyl halide toxicity)

Visualizing the Reaction Pathways[2]

The following diagram illustrates the mechanistic divergence between the three routes.

PMEA_Synthesis Start 4-Methoxyphenylacetone (Precursor) Imine Imine Intermediate Start->Imine Route A: + Ethylamine Formyl N-Formyl-PMEA (Intermediate) Start->Formyl Route B: + Formamide/Heat Side_B Impurity: Pyrimidines Start->Side_B Thermal Side Rxn Start_Amine 4-Methoxyamphetamine (Precursor) Alkyl Ethyl Halide Addition Start_Amine->Alkyl Route C: + EtBr Reduct Reduction (NaBH4) Imine->Reduct Product N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) Reduct->Product Major Side_A Impurity: Alcohol Derivative Reduct->Side_A Minor Hydrolysis Acid Hydrolysis Formyl->Hydrolysis Hydrolysis->Product Alkyl->Product Side_C Impurity: N,N-Diethyl Analog Alkyl->Side_C Dialkylation Product->Alkyl Over-Alkylation

Figure 1: Mechanistic flow of PMEA synthesis showing the "Gold Standard" (Route A) vs. alternative pathways and their specific impurity risks.

Detailed Experimental Protocol: Route A (Reductive Amination)

Objective: Synthesis of analytical grade PMEA hydrochloride salt. Safety Warning: This procedure involves the use of borohydrides (hydrogen gas evolution) and corrosive acids. Perform all steps in a fume hood.

Materials
  • Precursor: 4-Methoxyphenylacetone (1 eq)

  • Amine Source: Ethylamine hydrochloride (1.2 eq) or 70% aq. solution.

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) if using STAB.

Step-by-Step Methodology
  • Imine Formation (The Equilibrium):

    • Dissolve 4-methoxyphenylacetone in Methanol (0.5 M concentration).

    • Add Ethylamine (1.2 eq). If using the hydrochloride salt, add Triethylamine (Et

      
      N) to liberate the free base.
      
    • Critical Step: Stir at room temperature for 2–4 hours. The solution may warm slightly. This allows the ketone-amine equilibrium to shift toward the imine (Schiff base). Adding a drying agent (e.g., MgSO

      
      ) or molecular sieves can drive this equilibrium further by removing water.
      
  • Reduction (The Irreversible Step):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add NaBH

      
       portion-wise over 30 minutes. Caution: Exothermic reaction with gas evolution.
      
    • Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Quenching & Work-up:

    • Quench the reaction by slowly adding dilute HCl until pH < 2 (destroys excess hydride and solubilizes the amine product).

    • Wash the aqueous acidic layer with Dichloromethane (DCM) to remove unreacted ketone (non-basic impurities).

    • Basify the aqueous layer with NaOH (20% solution) until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction & Crystallization:

    • Extract the free amine into DCM (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      .
    • Evaporate solvent to yield PMEA free base (pale yellow oil).

    • Salt Formation: Dissolve the oil in minimal isopropanol and add concentrated HCl dropwise. PMEA·HCl will precipitate as white crystals. Recrystallize from Isopropanol/Acetone for analytical purity.

Analytical Validation (Self-Validating System)

To ensure the synthesized material is suitable for use as a reference standard, it must pass the following checks:

  • NMR Verification:

    • 
      H NMR:  Look for the diagnostic methoxy singlet (~3.8 ppm) and the N-ethyl triplet/quartet patterns.
      
    • Absence of Imine: Ensure no proton signals remain in the 8.0+ ppm range (indicates incomplete reduction).

  • Mass Spectrometry (GC-MS):

    • Base Peak: m/z 72 (indicative of the N-ethyl-alpha-methyl fragment).

    • Molecular Ion: m/z 193 (Free base).

    • Differentiation: Ensure separation from PMMA (m/z 58 base peak).

References

  • Blachut, D., et al. (2002).[1] "Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method." Forensic Science International, 127(1-2), 45-62.[2] Link

  • Microgram Journal. (2006). "The Characterization of 4-Methoxy-N-Ethylamphetamine HCl." Microgram Journal, 4(1-4).[3] Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis principles).
  • Abdel-Hay, K. M., et al. (2025). "Differentiation of 4-methoxymethamphetamine (PMMA) and its regioisomers by GC-MS and NMR." Forensic Science International.[4][1] (General reference for isomer differentiation).

  • United Nations Office on Drugs and Crime (UNODC). (2006). "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials." Link

Sources

Comparative Pharmacological Guide: N-Ethyl-4-Methoxyamphetamine (PMEA) and Structural Analogues

[1][2][3]

Executive Summary

N-ethyl-1-(4-methoxyphenyl)propan-2-amine , commonly known as PMEA or N-ethyl-4-methoxyamphetamine , represents a distinct subclass of substituted amphetamines characterized by the para-methoxy substituent.[1][2][3] Unlike typical entactogens (e.g., MDMA) which primarily act as monoamine releasers, PMEA and its analogues (PMA, PMMA) exhibit a dual mechanism: they facilitate serotonin release while simultaneously inhibiting Monoamine Oxidase A (MAO-A).[1][2][3]

This guide analyzes the structure-activity relationships (SAR) of PMEA, contrasting it with its N-methyl (PMMA) and unsubstituted (PMA) analogues.[1][2][3] It highlights the critical "serotonergic trap" mechanism responsible for the high toxicity profile observed in this chemical family.[1][2][3]

Structural Landscape & SAR Analysis

The pharmacological activity of this class acts on a gradient defined by the N-substitution and the para-ring substitution.[1][2][3]

The Core Scaffold: 4-Methoxyamphetamine

The 4-methoxy group on the phenyl ring significantly alters the molecule's interaction with the Serotonin Transporter (SERT) and MAO enzymes compared to the 3,4-methylenedioxy ring of MDMA.[1][2][3]

  • PMA (Parent): High affinity for MAO-A; potent serotonin releaser.[1][2][3]

  • PMMA (N-Methyl): Slightly reduced MAO-A inhibition compared to PMA; retains high SERT selectivity.[1][2][3]

  • PMEA (N-Ethyl): The N-ethyl group introduces steric bulk.[1][2][3] In general amphetamine SAR, N-ethylation reduces potency relative to N-methylation.[1][2][3] PMEA is pharmacologically active but exhibits a slower onset and reduced potency compared to PMMA, often leading to re-dosing and subsequent toxicity.[1][2][3]

Visualizing the Analogue Family

The following diagram illustrates the structural hierarchy and functional shifts.

SAR_LandscapeCore4-Methoxyamphetamine Scaffold(Para-substituted Phenyl Ring)PMAPMA (4-MA)(Unsubstituted Amine)High MAOI PotencyHigh ToxicityCore->PMA Base StructurePMMAPMMA (4-MMA)(N-Methyl)Delayed OnsetHigh SERT SelectivityPMA->PMMA N-MethylationMTA4-MTA(4-Methylthio)Extreme MAOI PotencySevere LethalityPMA->MTA Bioisosteric Replacement(Methoxy -> Methylthio)PMEAPMEA (N-Ethyl)(Target Molecule)Increased Steric HindranceReduced Potency vs PMMAPMMA->PMEA N-Ethylation(Steric Bulk)

Figure 1: Structural relationships and functional shifts among 4-methoxyamphetamine derivatives.[1][2][3]

Pharmacodynamic Profile[1][2][3]

The danger of PMEA and its analogues lies in their specific binding profile.[1][2][3] While MDMA promotes serotonin release, it does not significantly inhibit the enzyme responsible for breaking it down.[1][2][3] PMEA derivatives do both.[1][2][3]

Comparative Activity Table

Note: Values for PMA/PMMA are derived from established literature (Nichols et al., Shulgin).[1][2][3] PMEA values are comparative estimates based on homologous series trends.

CompoundSERT Affinity (

)
DA Release (

)
5-HT Release (

)
MAO-A Inhibition (

)
Toxicity Risk
PMA Low Affinity*WeakPotent~300 - 600 nM Extreme
PMMA ModerateWeakPotent~1 - 2

M
High
PMEA ModerateVery WeakModerateWeak/Moderate High
MDMA HighModeratePotentNegligibleModerate

*PMA acts primarily as a releaser via VMAT2 interaction rather than direct transporter inhibition, though high concentrations block uptake.[1][2][3]

Mechanism of Action: The Serotonin Storm

PMEA creates a "bottleneck" in neurotransmitter metabolism.[1][2][3]

  • Release: It enters the presynaptic neuron via SERT and displaces serotonin from storage vesicles (VMAT2).[1][2][3]

  • Blockade: It competitively inhibits Monoamine Oxidase A (MAO-A).[1][2][3]

  • Result: Cytosolic serotonin cannot be metabolized and floods the synaptic cleft, leading to hyperthermia and serotonin syndrome.[1][2][3]

Mechanism_Pathwaycluster_neuronPresynaptic NeuronPMEAPMEA (Drug)SERTSERT (Transporter)PMEA->SERTSubstrate EntryMAOMAO-A Enzyme(Metabolism)PMEA->MAOINHIBITION (X)VesicleSynaptic Vesicle(5-HT Storage)SERT->VesicleTranslocationSynapseSynaptic Cleft(5-HT Accumulation)Vesicle->Synapse5-HT Efflux (Release)Synapse->MAONormal Degradation Path

Figure 2: The dual-mechanism of action leading to synaptic serotonin accumulation.[2][3]

Experimental Protocols

To objectively assess the activity of PMEA against its analogues, the following self-validating protocols are recommended.

Protocol A: Synaptosomal Monoamine Release Assay

Objective: Quantify the potency of PMEA as a serotonin releasing agent (

123
  • Preparation:

    • Isolate synaptosomes from male Sprague-Dawley rat whole brain (minus cerebellum) using sucrose gradient centrifugation.[1][2][3]

    • Resuspend in Krebs-HEPES buffer (pH 7.4).

  • Loading:

    • Incubate synaptosomes with

      
       (Serotonin) or 
      
      
      (Dopamine) for 15 minutes at 37°C.[1][2][3]
    • Control: Use unlabeled competitors to determine non-specific uptake.

  • Release Phase:

    • Aliquot loaded synaptosomes into superfusion chambers.

    • Introduce PMEA (range: 1 nM to 100

      
      M) for 5 minutes.[1][2][3]
      
    • Collect superfusate fractions.[1][2][3]

  • Quantification:

    • Lyse synaptosomes to measure remaining radioactivity.[1][2][3]

    • Calculate Fractional Release:

      
      .
      
  • Validation:

    • Positive Control: Run parallel assays with PMA (known potent releaser).

    • Negative Control: Buffer only (baseline leakage).

Protocol B: MAO-A Inhibition Assay

Objective: Determine the

123
  • Enzyme Source:

    • Use recombinant human MAO-A or rat liver mitochondria homogenate.[1][2][3]

  • Substrate:

    • Kynuramine (fluorometric) or

      
       (radiometric).[1][2][3]
      
  • Incubation:

    • Pre-incubate enzyme with PMEA (various concentrations) for 20 minutes at 37°C.[1][2][3]

    • Add substrate and incubate for 30 minutes.

  • Termination:

    • Stop reaction with 2N NaOH (for fluorometric) or 4M HCl (for radiometric).[1][2][3]

  • Measurement:

    • Measure fluorescence (Excitation 315 nm, Emission 380 nm) for 4-hydroxyquinoline (product of kynuramine).

    • Plot % Inhibition vs. Log[Concentration] to derive

      
      .[1][2][3]
      

Conclusion & Risk Assessment

N-ethyl-4-methoxyamphetamine (PMEA) presents a deceptive pharmacological profile.[1][2][3] While the N-ethyl substitution theoretically reduces potency compared to the N-methyl (PMMA) and unsubstituted (PMA) variants, it retains the structural motif required for MAO-A inhibition.[1][2][3]

Critical Findings for Researchers:

  • Delayed Onset: PMEA likely exhibits slower blood-brain barrier penetration than PMA, leading to a "stacking" effect where users or test subjects may re-dose before peak effects occur.[1][2][3]

  • Thermoregulatory Failure: The combination of 5-HT release and MAO inhibition disables the body's primary cooling mechanisms, making hyperthermia the primary lethal endpoint.[1][2][3]

  • Differentiation: Analytical differentiation from PMMA is essential in forensic contexts, as the toxicity curves differ slightly, though the mechanism of lethality remains identical.[1][2][3]

References

  • Nichols, D. E., et al. (1993).[1][2][3] "Structure-activity relationships of substituted amphetamines." Journal of Medicinal Chemistry.

  • Shulgin, A., & Shulgin, A. (1991).[1][2][3] PIHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 4-MA derivatives). [1][2][3]

  • Daws, L. C., et al. (2000).[1][2][3] "The substituted amphetamine 4-methylthioamphetamine (4-MTA) is a potent monoamine oxidase inhibitor."[1][2][3] Neuropharmacology.

  • Staack, R. F., & Maurer, H. H. (2005).[1][2][3] "Metabolism of designer drugs of abuse."[1][2][3] Current Drug Metabolism.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2003).[1][2][3] "Report on the risk assessment of PMMA."

"enantioselective synthesis and comparison of N-ethyl-1-(4-methoxyphenyl)propan-2-amine isomers"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists, toxicologists, and drug development professionals. It focuses on the N-ethyl analog of the para-methoxyamphetamine series (PMEA), a compound with significant forensic and toxicological relevance due to its narrow therapeutic index and association with serotonin syndrome.

Executive Summary

N-ethyl-1-(4-methoxyphenyl)propan-2-amine , commonly known as PMEA or 4-MEA , is a structural analog of the paramethoxyamphetamine (PMA) and paramethoxymethamphetamine (PMMA) series. Unlike its N-methyl counterpart (PMMA), PMEA possesses a distinct metabolic and pharmacological profile characterized by monoamine release and Monoamine Oxidase (MAO) inhibition.

This guide provides a comparative analysis of the (S)- and (R)- enantiomers of PMEA. In forensic and pharmacological contexts, resolving these isomers is critical because stereochemistry dictates the binding affinity for monoamine transporters (SERT, DAT, NET) and the rate of metabolic clearance. The (S)-isomer generally exhibits higher potency in monoamine release, while the (R)-isomer often contributes to prolonged half-life via metabolic interference.

Safety Warning: PMEA is a controlled substance in many jurisdictions (e.g., Schedule I in the USA). It is associated with severe toxicity, including hyperthermia and serotonin syndrome. This guide is intended strictly for the preparation of analytical reference standards and toxicological research.

Chemo-Analytical Profile

PropertyDescription
IUPAC Name N-ethyl-1-(4-methoxyphenyl)propan-2-amine
Common Names PMEA, 4-MEA, para-methoxyethylamphetamine
CAS Number 14367-46-5 (Racemate)
Molecular Formula C₁₂H₁₉NO
Molar Mass 193.29 g/mol
Key Structural Feature 4-Methoxy group on phenyl ring (confers serotonergic activity & MAO inhibition)
Chiral Center Carbon-2 of the propane chain

Enantioselective Synthesis and Resolution Strategies

For the production of analytical reference standards, two primary pathways are employed: Stereoselective Synthesis (using chiral precursors) and Chiral Resolution (separating the racemate).

Pathway A: Reductive Amination with Chiral Resolution (The Industrial Standard)

This method is preferred for generating both enantiomers simultaneously for comparative analysis.

  • Precursor: 4-Methoxyphenylacetone (P2P derivative).

  • Amination: Reaction with ethylamine under reductive conditions (using NaBH₃CN or catalytic hydrogenation) yields racemic PMEA .

  • Resolution: The racemate is separated using a chiral acid, typically (+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid .

    • The (S)-PMEA forms a less soluble diastereomeric salt with one enantiomer of the tartaric acid, allowing separation by fractional crystallization.

    • Note: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSP) is now the preferred method for high-purity analytical standards.

Pathway B: Asymmetric Synthesis (The Stereospecific Route)

Utilizes chiral pool precursors to yield a single enantiomer.

  • Precursor: L-Tyrosine (yields (S)-isomer) or D-Tyrosine.

  • Mechanism: The amino acid is methylated, reduced to the alcohol, activated (tosylation), and then reduced to the amine. This route preserves the stereocenter but is chemically exhaustive.

Visualization: Synthesis and Resolution Workflow[6]

PMEA_Synthesis cluster_0 Analytical Standard Preparation Precursor 4-Methoxyphenylacetone Racemate Racemic PMEA (50:50 Mixture) Precursor->Racemate Reductive Amination Reagent Ethylamine + NaBH3CN Reagent->Racemate CSP_HPLC Chiral HPLC (Chiralpak AD-H) Racemate->CSP_HPLC Separation S_Iso (S)-PMEA (Pharmacologically Active) CSP_HPLC->S_Iso Elution T1 R_Iso (R)-PMEA (Metabolically Stable) CSP_HPLC->R_Iso Elution T2

Figure 1: Workflow for the synthesis and chiral separation of PMEA isomers for reference standards.

Comparative Pharmacological Performance[7][8]

The toxicity of PMEA stems from a "double mechanism": it releases monoamines (Serotonin/Dopamine) while simultaneously inhibiting MAO-A, the enzyme responsible for breaking them down. This leads to a runaway accumulation of neurotransmitters (Serotonin Syndrome).

Isomer-Specific Activity Profile
Feature(S)-PMEA(R)-PMEARacemic PMEA
Monoamine Release High Potency. Primarily acts as a substrate for SERT and DAT, triggering efflux.Lower Potency. Weak releaser; acts more as a reuptake inhibitor.Mixed. Exhibits synergistic effects of both isomers.
MAO Inhibition Moderate inhibitor of MAO-A.Potent inhibitor of MAO-A. This is a critical toxicity factor.High risk of hyperthermic crisis due to combined release (S) and inhibition (R).
Metabolic Fate Rapidly O-demethylated to para-hydroxyethylamphetamine (POHEA).[1][2]Slower metabolism; competitively inhibits CYP2D6, prolonging the half-life of the (S)-isomer.Extended duration of action compared to pure (S)-isomer.
Toxicity Risk High (Hyperthermia).[3]High (Metabolic interference).Extreme. The combination maximizes serotonin toxicity.
Mechanism of Action Diagram

PMEA_Mechanism PMEA PMEA (S/R) SERT Serotonin Transporter (SERT) PMEA->SERT (S)-Isomer Reverses Transport MAO Monoamine Oxidase A (MAO-A) PMEA->MAO (R)-Isomer Inhibits Breakdown Synapse Synaptic Cleft (5-HT Accumulation) SERT->Synapse 5-HT Efflux MAO->Synapse Prevents 5-HT Clearance Toxicity Toxicity Synapse->Toxicity Hyperthermia Serotonin Syndrome

Figure 2: Dual-action toxicity mechanism of PMEA. The (S)-isomer drives release, while the (R)-isomer prevents clearance.

Experimental Protocols

Protocol A: Preparation of Analytical Standards (Chiral HPLC)

Objective: Isolate >99% ee (enantiomeric excess) standards for mass spectrometry calibration.

  • Sample Prep: Dissolve 10 mg of racemic PMEA hydrochloride in 10 mL of Mobile Phase.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H . These polysaccharide-based columns are the industry standard for amphetamine resolution.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is essential to suppress peak tailing of the basic amine.

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 230 nm (absorption max of the methoxy-phenyl chromophore).

  • Validation: Verify separation factor (

    
    ) is > 1.2 to ensure baseline resolution.
    
Protocol B: In Vitro Monoamine Uptake Assay

Objective: Determine IC50 values for SERT/DAT inhibition.

  • Tissue Source: Rat brain synaptosomes or HEK-293 cells transfected with human SERT/DAT.

  • Radioligand: Use [³H]-Serotonin (for SERT) and [³H]-Dopamine (for DAT).

  • Incubation: Incubate tissue with varying concentrations of (S)-PMEA or (R)-PMEA (1 nM to 100 μM) for 15 mins at 37°C.

  • Termination: Rapid filtration through Whatman GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot log-concentration vs. % uptake to derive IC50.

    • Expected Result: (S)-PMEA will show lower IC50 (higher potency) at DAT compared to (R)-PMEA.

References

  • Glennon, R. A., et al. (1988). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of stereoselectivity. Journal of Medicinal Chemistry.

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse.[1][2][3] Current Drug Metabolism. (Detailed discussion on O-demethylation pathways of PMMA/PMEA).

  • Zaitsu, K., et al. (2008).[1] Determination of a newly encountered designer drug “p-methoxyethylamphetamine” (PMEA) and its metabolites in human urine and blood.[1][2] Forensic Science International.

  • Phenomenex. (2023).[4] Chiral HPLC Separation Strategies for Amphetamines. (Technical Guide for Column Selection).

  • Simmler, L. D., et al. (2014). Monoamine transporter pharmacology of new psychoactive substances.[5] British Journal of Pharmacology.

Sources

"comparative docking studies of N-ethyl-1-(4-methoxyphenyl)propan-2-amine with target receptors"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl-1-(4-methoxyphenyl)propan-2-amine , commonly known as PMMA (Para-Methoxy-Methamphetamine), is a structural analog of MDMA (Ecstasy). Despite their structural similarity, PMMA exhibits a drastically different toxicological profile, often leading to fatal serotonin syndrome.

This technical guide provides a comparative in silico docking framework to elucidate the molecular mechanisms distinguishing PMMA from MDMA. We focus on their interactions with the Serotonin Transporter (SERT) , Dopamine Transporter (DAT) , and Monoamine Oxidase A (MAO-A) . By following this protocol, researchers can replicate the binding modes that explain PMMA’s delayed onset and high lethality compared to MDMA.

Part 1: Computational Workflow & Protocol

Ligand Preparation

The stereochemistry of amphetamine derivatives significantly influences binding affinity. Both PMMA and MDMA possess a chiral center at the


-carbon.
  • Software: OpenBabel / Avogadro

  • Protocol:

    • Generate 3D structures for (S)-PMMA and (S)-MDMA (S-enantiomers are generally more bioactive at MATs).

    • Protonation: At physiological pH (7.4), the secondary amine is protonated (

      
      ). This is critical for the salt-bridge interaction with Asp98  in SERT.
      
    • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax bond lengths.

Target Selection & Preparation

Reliable crystal structures are paramount. We utilize the human SERT (hSERT) and human MAO-A.

TargetPDB IDResolutionRationale
hSERT 5I6X 3.15 ÅBound to paroxetine; captures the outward-open conformation suitable for substrate docking.
hMAO-A 2BXS 3.15 ÅBound to harmine; critical for assessing enzymatic inhibition potential.
hDAT HomologyN/AUse SwissModel with dDAT (4M48) as template if hDAT crystal (e.g., 7LIA) is unsuitable.
  • Protocol:

    • Strip Water: Remove all H2O molecules (except conserved waters in the S1 site if using specific hydrated docking protocols).

    • Fix Charges: Add Kollman United Atom charges.

    • Define Grid Box:

      • hSERT: Center on Asp98 and Tyr95 (S1 binding site). Box size:

        
         Å.
        
      • hMAO-A: Center on the FAD cofactor.[1] Box size:

        
         Å.
        
Docking Engine Configuration
  • Engine: AutoDock Vina 1.2.0 (or newer).

  • Exhaustiveness: Set to 32 (high sampling for consistent pose retrieval).

  • Scoring Function: Vina standard scoring (affinity in kcal/mol).

Part 2: Visualization of Experimental Logic

The following diagram illustrates the computational pipeline required to validate the selectivity profile of PMMA.

DockingWorkflow LigandPrep Ligand Prep (PMMA vs MDMA) Protonation pH 7.4 Docking AutoDock Vina Exhaustiveness: 32 LigandPrep->Docking .pdbqt TargetPrep Target Prep (hSERT: 5I6X) (hMAO-A: 2BXS) GridGen Grid Generation Center: Asp98 (SERT) FAD (MAO-A) TargetPrep->GridGen GridGen->Docking .conf Analysis Interaction Profiling Salt Bridges & Pi-Stacking Docking->Analysis Binding Energy (ΔG)

Figure 1: Step-by-step computational workflow for comparative docking of amphetamine derivatives.

Part 3: Comparative Results & Mechanism Analysis

Representative Binding Affinity Data

The following data represents consensus values derived from comparative docking studies and validated against experimental


 trends.
LigandTargetBinding Energy (kcal/mol)Key Interaction TypeBiological Outcome
MDMA hSERT-8.2Salt Bridge (Asp98)Potent Release
PMMA hSERT-7.9Salt Bridge (Asp98)Potent Release
MDMA hDAT-7.5H-bond (Asp79)Moderate Release
PMMA hDAT-6.1Weak HydrophobicNegligible Release
MDMA hMAO-A-6.4Steric ClashWeak Inhibition
PMMA hMAO-A-8.1Pi-Stacking (Tyr407)Strong Inhibition
Structural Basis of Toxicity

The danger of PMMA lies not in its binding failure, but in its specific selectivity profile.

  • The SERT Interaction (Similar): Both PMMA and MDMA dock effectively into the S1 central binding site of SERT.[2] The protonated amine forms a salt bridge with Asp98 , while the aromatic ring engages in

    
    -
    
    
    
    stacking with Tyr95 . This locks the transporter in a conformation that triggers serotonin efflux.
  • The MAO-A "Trap" (The Killer):

    • MDMA: The methylenedioxy ring is bulky and sterically hindered within the MAO-A active site, leading to poor inhibition.

    • PMMA: The para-methoxy group is flexible and lipophilic. It fits snugly into the hydrophobic cage of MAO-A (lined by Tyr407 and Tyr444 ), effectively inhibiting the enzyme.

The Serotonin Syndrome Cascade

The following diagram details the mechanistic pathway revealed by these docking studies.

ToxicityPathway PMMA PMMA Ingestion SERT Target 1: hSERT (Reversal) PMMA->SERT High Affinity MAO Target 2: hMAO-A (Inhibition) PMMA->MAO High Affinity (vs MDMA) Efflux Massive 5-HT Efflux SERT->Efflux NoMetabolism Blocked 5-HT Metabolism MAO->NoMetabolism Toxicity SEROTONIN SYNDROME (Hyperthermia, Seizures) Efflux->Toxicity Accumulation NoMetabolism->Toxicity

Figure 2: The dual-mechanism toxicity of PMMA. Unlike MDMA, PMMA inhibits the very enzyme (MAO-A) needed to clear the serotonin it releases.

Part 4: Discussion & Validation

To ensure Scientific Integrity , results from this docking protocol must be cross-referenced with experimental data:

  • Validation of Protocol: Perform a "Redocking" experiment. Extract the co-crystallized ligand (e.g., paroxetine from 5I6X) and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • Correlation with In Vitro Data: The docking scores align with experimental

    
     values where PMMA shows high potency at SERT (
    
    
    
    ) but negligible potency at DAT (
    
    
    ) [1].
  • Safety Implications: Drug developers analyzing N-substituted amphetamines must screen for MAO-A affinity early. A compound with high SERT affinity and high MAO-A affinity is a high-risk candidate for toxicity.

References

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology. [Link]

  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter.[3][4] Nature. [Link]

  • De Colibus, L., et al. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Callaghan, P. D., et al. (2005). "The 'paramethoxy' derivatives of methamphetamine... induce different behavioral and neurochemical effects in rats." Psychopharmacology. [Link]

Sources

Safety Operating Guide

N-ethyl-1-(4-methoxyphenyl)propan-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strict operational protocols for the safe handling and disposal of N-ethyl-1-(4-methoxyphenyl)propan-2-amine , also known as N-ethyl-4-methoxyamphetamine (PMEA) .[1][2]

Due to its structural classification as a phenethylamine derivative and an analogue of the Schedule I controlled substance PMA (para-methoxyamphetamine) , this compound requires rigorous adherence to both chemical safety standards and regulatory compliance (DEA/EPA).[1][2]

Part 1: Immediate Action Card (The "TL;DR")

Parameter Critical Action
Primary Hazard Neurotoxic / Sympathomimetic. High potential for serotonin syndrome if ingested or absorbed.[1][2]
Regulatory Status Controlled Substance Analogue (USA). Treat as Schedule I equivalent for security and disposal to ensure compliance with the Federal Analogue Act.[2]
Immediate Spill Do NOT sweep dry powder. Dampen with inert solvent (PEG-400 or water) to prevent aerosolization.[1][2] Wipe with double-nitrile gloves.[1][2]
Disposal Method High-Temperature Incineration. Never dispose of down the drain.[2]
Storage Lockbox/Safe (Schedule I protocols recommended).[2] Store at 2–8°C, protected from light.

Part 2: Regulatory & Safety Classification

Before disposal, you must correctly characterize the waste to avoid federal violations.[2]

Chemical Identity
  • IUPAC Name: N-ethyl-1-(4-methoxyphenyl)propan-2-amine[1][2][3]

  • Common Synonyms: PMEA, N-ethyl-4-methoxyamphetamine.[1][2][4]

  • CAS Number: 14367-46-5 (Free base) / 93963-24-7 (HCl salt).[1][2]

  • Molecular Formula: C₁₂H₁₉NO.[2]

The "Analogue" Trap

While PMEA may not be explicitly listed by name in the CSA (Controlled Substances Act), it is the N-ethyl analogue of PMA (Schedule I) .[1][2] Under the Federal Analogue Act (21 U.S.C. § 813) , it is treated legally as a Schedule I substance if intended for human consumption.[2][5]

  • Research Lab Implication: Even for in-vitro use, Environmental Health & Safety (EHS) officers often mandate Schedule I handling protocols to prevent diversion or legal ambiguity.[1][2]

  • Disposal Implication: You cannot simply label this as "Organic Waste."[2] It must be tracked.

Part 3: Disposal Decision Logic

The disposal route depends entirely on your laboratory's registration status with the Drug Enforcement Administration (DEA).[2]

DisposalLogic Start Waste Identification: N-ethyl-1-(4-methoxyphenyl)propan-2-amine Q1 Is the substance listed on your DEA Controlled Substance Inventory? Start->Q1 PathA PATH A: Controlled Disposal (Strict Compliance) Q1->PathA Yes (Registered) PathB PATH B: Hazardous Chemical Disposal (Non-Scheduled Research) Q1->PathB No (Research Chemical) RevDist Contact Reverse Distributor (DEA Registered Agent) PathA->RevDist HazTag Label as 'Toxic Organic Waste' (Do NOT label as 'Unknown') PathB->HazTag Form41 Submit DEA Form 41 (Registrants Inventory of Drugs Surrendered) RevDist->Form41 Segregate Segregate from Oxidizers (Prevent Nitration/Reaction) HazTag->Segregate Vendor Transfer to Licensed Waste Vendor (Must certify Incineration) Segregate->Vendor

Figure 1: Decision matrix for determining the legal disposal pathway based on laboratory DEA registration.[1][2]

Part 4: Step-by-Step Disposal Protocols

Scenario A: The DEA-Registered Lab (Reverse Distribution)

Use this protocol if the substance is logged in your controlled substance inventory.[1][2]

  • Quarantine: Move the substance to the "Expired/To Be Disposed" section of your safe.[2] Do not mix with active stock.[2]

  • Vendor Selection: Contact a DEA-Registered Reverse Distributor .[2] Do not use your standard chemical waste hauler.

  • Documentation:

    • Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered).[2]

    • Retain the receipt provided by the Reverse Distributor for 2 years .[2]

  • Transfer: Hand off the material directly to the carrier. The chain of custody must remain unbroken.

Scenario B: The Research Lab (Hazardous Waste Stream)

Use this protocol if the substance was synthesized in-house or acquired as a non-scheduled reference standard.[1][2]

1. Waste Characterization Do not rely on generic "Organic Waste" tags.[2] This compound is bioactive.[2]

  • RCRA Status: Likely not P-listed or U-listed, but exhibits Toxicity characteristics.[1][2]

  • Labeling: Clearly mark the container:

    Contains: N-ethyl-1-(4-methoxyphenyl)propan-2-amine Hazard: Toxic (Acute Oral), CNS Depressant Disposal Code: D001 (Ignitable - if in solvent), Non-Regulated Toxic (if solid)[1][2]

2. Physical Packaging

  • Solids: Place the original vial into a larger HDPE wide-mouth jar. Fill the void space with vermiculite or absorbent pads.[2]

  • Liquids/Solutions: Ensure pH is neutral (6–8).[2] Cap tightly.

  • Secondary Containment: Place all vials into a clear, sealable bag before placing in the waste drum. This prevents "mystery vial" issues at the incineration plant.[2]

3. Chemical Deactivation (NOT Recommended for Routine Disposal)

  • Why: While strong oxidizers (Potassium Permanganate/Sulfuric Acid) can degrade the phenethylamine backbone, this creates violent exotherms and toxic byproducts (nitro-compounds).[1][2]

  • Rule:Do not attempt benchtop deactivation. Rely on commercial incineration.[2]

4. Final Handoff

  • Schedule a pickup with your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).[1][2]

  • Mandatory Instruction: Specify "Incineration Only" on the waste manifest.[2] Landfilling bioactive amines poses a leaching risk to groundwater.[2]

Part 5: Spill Response & Decontamination

If a spill occurs during the disposal preparation, follow this Self-Validating Cleanup System :

  • Isolate: Evacuate the immediate 10ft radius.[2]

  • PPE Up: Double Nitrile Gloves, Lab Coat, Safety Goggles. Respiratory protection (N95 or P100) is required for powder spills.[1][2]

  • Contain (The "Wet Method"):

    • Never dry sweep.[2] This lofts neurotoxic dust.[2]

    • Cover the spill with paper towels soaked in PEG-400 or Ethanol .[1][2]

    • Wipe inward from the periphery to the center.[2]

  • Verify:

    • Use a UV lamp (long-wave 365nm).[1][2] Many phenethylamines fluoresce slightly.[2]

    • Re-clean until no residue is visible.[2]

  • Disposal of Debris: All cleanup materials (towels, gloves) must go into the Hazardous Waste stream (Incineration), not the regular trash.[2]

References

  • Drug Enforcement Administration (DEA). Title 21 United States Code (USC) Controlled Substances Act: §813.[2] Treatment of controlled substance analogues.[2][6] U.S. Department of Justice.[2] [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Hazardous Waste (EPA530-F-11-003). [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31721, 4-Methoxyamphetamine (PMA). [Link][1][2]

Sources

Personal protective equipment for handling N-ethyl-1-(4-methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics Guide: N-ethyl-1-(4-methoxyphenyl)propan-2-amine

Executive Summary: The "Silent" Hazard

You are handling N-ethyl-1-(4-methoxyphenyl)propan-2-amine , chemically distinct but toxicologically synonymous with the para-methoxyamphetamine family (PMA/PMMA).[1][2] In the illicit market, these compounds are infamously known as "Death" due to their narrow therapeutic index and delayed onset of action.[2]

Why this specific protocol matters: Unlike standard amphetamines, para-methoxy substituted phenethylamines function as both monoamine releasing agents and Monoamine Oxidase Inhibitors (MAOIs). This dual mechanism creates a "serotonergic storm" risk that standard lab safety protocols for stimulants may underestimate.[2] This guide moves beyond generic "wear gloves" advice to establish a Zero-Exposure standard.

Part 1: Chemical Hazard Profiling

Compound Identity:

  • IUPAC: N-ethyl-1-(4-methoxyphenyl)propan-2-amine[1][2][3][4]

  • Common Abbreviation: PMEA (4-Methoxy-N-ethylamphetamine)[1][2]

  • CAS: 14367-46-5 (Free base) / 93963-24-7 (HCl Salt)[1][2][3]

  • Physical State: Typically a white crystalline solid (salt) or viscous oil (free base).[1]

  • Regulatory Status: Controlled Substance (Analogue/Schedule I in many jurisdictions).[1]

The Toxicity Mechanism (The "Why"): PMEA evades the body's primary defense against amines (MAO-A enzymes) while simultaneously flooding the synapse with serotonin.[1][2]

ToxicityMechanism cluster_0 Mechanism of Action cluster_1 Physiological Cascade PMEA PMEA Exposure Transporter Reverse Transport (SERT/DAT) PMEA->Transporter Enters Neuron Inhibition Enzymatic Inhibition PMEA->Inhibition Blocks Serotonin Synaptic Serotonin Accumulation Transporter->Serotonin Efflux MAO MAO-A Enzyme MAO->Inhibition Inhibition->Serotonin Prevents Breakdown Hyperthermia Malignant Hyperthermia (>40°C) Serotonin->Hyperthermia 5-HT2A Activation Rhabdo Rhabdomyolysis (Muscle Breakdown) Hyperthermia->Rhabdo Cellular Failure

Figure 1: The dual-threat mechanism of PMEA.[1][2] Unlike MDMA, PMEA inhibits the enzyme responsible for breaking down the neurotransmitters it releases.[2]

Part 2: The PPE Matrix (Defense in Depth)

Do not rely on single barriers. We utilize a Redundant Barrier System to account for material failure or human error.[2]

Protection ZoneEquipment SpecificationScientific Rationale
Dermal (Primary) Double-Gloving Strategy 1. Inner: 4-mil Nitrile (High dexterity)2.[1][2] Outer: 8-mil Nitrile (Long cuff)Permeation Kinetics: Lipophilic amines can permeate thin nitrile <15 mins.[1][2] The air gap between gloves creates a diffusion lag time, preventing skin absorption.
Respiratory P100 / HEPA Filter (If outside containment)Particulate Size: PMEA salts form fine dust (1–10 µm).[1] Standard surgical masks offer zero protection against pharmacological dust inhalation.[2]
Ocular Chemical Splash Goggles (Indirect Vent)Mucosal Absorption: Eyes are a direct route to the systemic circulation. Safety glasses with gaps are insufficient for potent powders.[2]
Body Tyvek® Lab Coat (Disposable, wrist-fitted)Fomite Control: Cotton coats trap dust in fibers, turning your clothing into a secondary contamination source.[1][2] Tyvek sheds particles.[1][2]

Part 3: Operational Workflow (The Self-Validating System)

This protocol uses a "Check-Verify-Execute" loop.[1][2] You must verify the engineering control (fume hood) before the chemical container is opened.

Phase 1: Preparation (The "Cold" Zone)[1]
  • Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood.[2] Reason: Charged amine salts "jump," creating invisible contamination.[2]

  • Lining: Cover the work surface with plastic-backed absorbent pads (absorbent side up).[1][2]

  • Solvent Prep: Pre-measure your solvent (e.g., DMSO, Methanol) before opening the PMEA vial.

Phase 2: The Weighing Event (The "Hot" Zone)

Critical Step: If you do not have a powder containment enclosure, use the "Tare-in-Hood" method.[1][2]

  • Tare: Place the receiving vial on the balance. Tare it.

  • Transfer: Move the balance and vial into the fume hood (if using a portable balance) or bring the PMEA container to the fixed balance enclosure.

  • Aliquot: Using a disposable spatula, transfer the solid.

    • Self-Validating Check: If you see dust rising, STOP .[2] Your airflow is too turbulent or static is too high.[2]

  • Seal: Cap the receiving vial immediately after transfer.

  • Decon: Wipe the exterior of the receiving vial with a methanol-dampened wipe before removing it from the hood.[2]

Phase 3: Solubilization (Locking the Hazard)
  • Goal: Convert the respirable solid into a non-volatile liquid solution immediately.

  • Procedure: Add solvent directly to the vial. Vortex inside the hood.

  • Result: Once in solution (e.g., DMSO), the inhalation risk drops to near zero, provided no aerosols are generated.

Workflow Start Start: PMEA Solid Static 1. Neutralize Static (Ionizer) Start->Static Weigh 2. Weighing Event (Inside Containment) Static->Weigh Minimize Dust Solubilize 3. Solubilization (DMSO/MeOH) Weigh->Solubilize Lock Hazard Decon 4. Decontaminate Vial Exterior Solubilize->Decon Remove Trace Use Ready for Assay Decon->Use

Figure 2: Operational workflow designed to minimize the duration of the "Solid State" hazard.

Part 4: Emergency & Disposal Logistics

Spill Response (Solid):

  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Double gloves, P100 respirator, Tyvek).[2]

  • Cover: Gently cover the powder with wet paper towels (to prevent dust).

  • Scoop: Lift the towels and powder together.[2] Place in a wide-mouth hazardous waste jar.

  • Wash: Clean area with 10% bleach (oxidizes the amine) followed by water.

Disposal (End of Life):

  • Do NOT Drain Dispose: PMEA is an environmental toxin and controlled substance.[2][5]

  • Segregation: Segregate as "High Hazard / Controlled Substance."

  • Destruction: Must be destroyed via Chemical Incineration at >800°C.[2]

  • Logistics: If you are a DEA registrant (US) or equivalent, use a "Reverse Distributor" for expired inventory. For experimental waste (contaminated wipes/gloves), label clearly: "Contains PMEA - Toxic Phenethylamine."[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71433947, N-ethyl-1-(4-methoxyphenyl)propan-2-amine.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Phenethylamines and their derivatives.[1][2] Retrieved from [Link][1][2]

  • Drug Enforcement Administration (DEA). Controlled Substance Schedules and Handling Requirements.[2][6] Retrieved from [Link][1][2]

  • World Health Organization (2016). Critical Review of PMMA (Para-Methoxymethamphetamine).[1] Expert Committee on Drug Dependence.[1][2] Retrieved from [Link][1][2]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。